Wighteone
Description
This compound has been reported in Maclura pomifera, Anthyllis hermanniae, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMDVVKVNNSHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199239 | |
| Record name | Wighteone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51225-30-0 | |
| Record name | Wighteone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51225-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wighteone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wighteone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WIGHTEONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48ZS74CB9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Wighteone: A Technical Guide to its Chemical Structure and Properties
Introduction: Wighteone is a naturally occurring prenylated isoflavone (B191592), a class of flavonoid compounds known for their diverse biological activities.[1] Structurally, it is a derivative of genistein, featuring a 3-methylbut-2-enyl (prenyl) group attached to the core isoflavone skeleton.[2] This compound has been isolated from various plant sources, including the hedge apple (Maclura aurantiaca) and Ficus mucuso.[1][2] this compound is recognized for its role as a plant metabolite and has demonstrated antifungal properties.[2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, biosynthetic origins, and common experimental protocols for its isolation.
Chemical Identity and Physicochemical Properties
The chemical structure of this compound is defined as an isoflavone scaffold substituted with three hydroxyl groups at positions 5, 7, and 4', and a prenyl group at position 6.[2] Its systematic IUPAC name is 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one.[2] Key quantitative data and identifiers are summarized in the table below for clarity and comparative analysis.
| Identifier | Value | Source |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | [2] |
| CAS Number | 51225-30-0 | [1][2] |
| Molecular Formula | C₂₀H₁₈O₅ | [1][2][4] |
| Molecular Weight | 338.35 g/mol | [5] |
| Monoisotopic Mass | 338.11542367 Da | [3][4] |
| InChI Key | KIMDVVKVNNSHGZ-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C | [1][2] |
| Topological Polar Surface Area | 87 Ų | [2][3] |
| Complexity | 554 | [2][3] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound, like other natural products, is confirmed through a combination of spectroscopic techniques.[6][7] Mass spectrometry (MS) is used to determine the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]
| Technique | Data Type | Information Provided |
| LC-MS | Mass-to-charge ratio (m/z) | Confirms molecular weight. A common adduct observed is the deprotonated molecule [M-H]⁻ at m/z 337.1078.[2] |
| MS/MS | Fragmentation pattern | Provides structural information about the core flavonoid and the prenyl side chain.[2] |
| ¹H NMR | Chemical shifts, coupling constants | Reveals the number and connectivity of hydrogen atoms, confirming the substitution pattern on the aromatic rings and the structure of the prenyl group.[5][6] |
| ¹³C NMR | Chemical shifts | Determines the number and chemical environment of all carbon atoms in the molecule.[6][8] |
| 2D NMR (COSY, HMBC, HSQC) | Correlation spectra | Establishes the precise connectivity between protons and carbons, allowing for unambiguous assignment of the complete molecular structure.[6][7] |
Biosynthetic Pathway
This compound originates from the phenylpropanoid pathway, a major route for the synthesis of flavonoids in plants. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the core isoflavone structure, genistein. A subsequent prenylation step, involving the attachment of a dimethylallyl pyrophosphate (DMAPP) group, yields the final this compound molecule.
Caption: Simplified biosynthetic pathway from L-Phenylalanine to this compound.
Experimental Protocols
This section outlines a generalized methodology for the extraction, isolation, and purification of this compound from a plant source, based on standard phytochemical procedures.[8][10]
1. Plant Material Preparation and Extraction:
-
Objective: To prepare the plant material and extract the crude mixture of secondary metabolites.
-
Methodology:
- Collect and identify the plant material (e.g., leaves, roots, or bark).
- Dry the material in an oven at a controlled temperature (typically 40-50°C) to remove moisture and then grind it into a fine powder to increase the surface area for extraction.[10]
- Macerate the dried powder in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 48-72 hours.[10] This process is often repeated multiple times to ensure exhaustive extraction.
- Filter the mixture to separate the plant debris from the solvent extract.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
2. Solvent-Solvent Partitioning (Fractionation):
-
Objective: To separate compounds in the crude extract based on their polarity.
-
Methodology:
- Suspend the crude extract in a water-methanol mixture.
- Perform sequential liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate).
- This compound, being a moderately polar flavonoid, is typically expected to concentrate in the ethyl acetate (B1210297) fraction.
- Evaporate each fraction to dryness to yield sub-fractions for further analysis.
3. Chromatographic Purification:
-
Objective: To isolate pure this compound from the enriched fraction.
-
Methodology:
- Column Chromatography (CC): Subject the ethyl acetate fraction to column chromatography over a stationary phase like silica (B1680970) gel. Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
- Preparative HPLC: For final purification, High-Performance Liquid Chromatography (HPLC) is often employed.[8] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[11]
- Monitor the effluent from the column using a UV detector and collect the fractions corresponding to the desired compound.
4. Purity Assessment and Structural Elucidation:
-
Objective: To confirm the purity and verify the chemical structure of the isolated compound.
-
Methodology:
- Assess the purity of the isolated compound using analytical HPLC-DAD (Diode Array Detector).[8]
- Elucidate the chemical structure using spectroscopic methods, including Mass Spectrometry (MS) and 1D/2D Nuclear Magnetic Resonance (NMR) as detailed in the 'Spectroscopic Data' section above.[8][9] The obtained data is compared with literature values to confirm the identity as this compound.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - this compound (C20H18O5) [pubchemlite.lcsb.uni.lu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scielo.br [scielo.br]
- 7. A new flavone from Hypericum wightianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
Wighteone: A Technical Guide to Its Natural Sources, Extraction, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wighteone, a prenylated isoflavone (B191592), has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. It further outlines in-depth methodologies for its extraction, isolation, and quantification. Key experimental protocols demonstrating its biological effects, particularly its anti-inflammatory and anticancer properties, are presented. Finally, this document elucidates the molecular mechanisms underlying this compound's activity, with a focus on its modulation of critical signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this promising natural compound.
Natural Sources of this compound
This compound is a secondary metabolite found predominantly in plants of the Leguminosae (Fabaceae) and Moraceae families. Its distribution within the plant kingdom, however, is not ubiquitous, with significant concentrations identified in a select number of species. The primary documented sources of this compound include Maclura pomifera (Osage orange), Glycyrrhiza glabra (Licorice), various species of the genus Erythrina, and several Ficus species.
While the presence of this compound has been confirmed in these plants, quantitative data on its concentration in different plant parts remains an area of active research. The available data, though limited, suggests that the concentration can vary significantly depending on the plant species, the specific organ, and environmental factors.
Table 1: Natural Sources of this compound and Reported Plant Parts Containing the Compound
| Plant Species | Family | Common Name | Plant Part(s) Reported to Contain this compound |
| Maclura pomifera (syn. Maclura aurantiaca) | Moraceae | Osage orange, Hedge apple | Fruit[1] |
| Glycyrrhiza glabra | Fabaceae | Licorice | Leaves[2] |
| Erythrina indica (syn. Erythrina variegata) | Fabaceae | Indian Coral Tree | Stem Bark, Leaves[3][4][5] |
| Erythrina livingstoniana | Fabaceae | Not specified | |
| Ficus vallis-choudae | Moraceae | Figs[6][7] | |
| Ficus mucuso | Moraceae | Not specified | |
| Anthyllis hermanniae | Fabaceae | Not specified |
Extraction and Isolation of this compound
The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The choice of solvent and chromatographic method is crucial for obtaining a high yield and purity of the compound.
General Extraction Protocols
A common approach for the extraction of isoflavones, including this compound, from plant material involves the use of organic solvents of varying polarities.
Experimental Protocol: Solvent Extraction of Isoflavones from Plant Material
-
Sample Preparation: The plant material (e.g., dried and powdered leaves, bark, or fruit) is collected and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Common solvents used for isoflavone extraction include:
-
Ethanol
-
Dichloromethane
-
Ethyl acetate (B1210297)
-
A mixture of these solvents (e.g., dichloromethane-methanol 1:1)
-
Extraction Method: The extraction can be performed using several methods:
-
Maceration: Soaking the plant material in the solvent for an extended period (e.g., 24-72 hours) at room temperature with occasional agitation.
-
Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus, which allows for efficient extraction with a smaller volume of solvent.
-
Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times and higher yields.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Below is a generalized workflow for the extraction and isolation of this compound.
Chromatographic Purification
The crude extract obtained from the initial solvent extraction is a complex mixture of various phytochemicals. To isolate this compound, further purification using chromatographic techniques is necessary.
Experimental Protocol: Column Chromatography and HPLC Purification
-
Column Chromatography: The crude extract is subjected to column chromatography, typically using silica (B1680970) gel or Sephadex LH-20 as the stationary phase.
-
The column is packed with the stationary phase and equilibrated with a non-polar solvent (e.g., n-hexane).
-
The crude extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the column.
-
A gradient elution is performed by gradually increasing the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate or methanol to n-hexane).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from column chromatography are further purified using preparative HPLC.
-
A reversed-phase column (e.g., C18) is commonly used.
-
The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
An isocratic or gradient elution program is employed to achieve optimal separation.
-
The peak corresponding to this compound is collected.
-
-
Structure Elucidation: The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Quantitative Analysis of this compound
Accurate quantification of this compound in plant extracts is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most widely used technique for this purpose.
Table 2: HPLC Methods for the Quantification of Isoflavones (Adaptable for this compound)
| Method | Column | Mobile Phase | Detection | Application |
| HPLC-UV | Reversed-phase C18 | Gradient of acetonitrile and water (with 0.1% formic acid) | UV at 274 nm | Quantification of isoflavones in Maclura pomifera[8] |
| HPLC-UV | Reversed-phase C18 | Methanol-water (90:10, v/v) with 1% acetic acid | UV at 237 nm | Quantification of xanthones (structurally similar)[9] |
| UHPLC-UV | Reversed-phase C18 | Gradient of acetonitrile and water (with 0.05% trifluoroacetic acid) | UV | Simultaneous determination of isoflavones and flavonoids[10][11][12] |
| LC-MS/MS | Triple Quadrupole MS | - | MS/MS | Sensitive and selective quantification of flavonoids[13][14][15][16][17] |
Experimental Protocol: Quantification of this compound by HPLC-UV
-
Standard Preparation: A stock solution of pure this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of standard solutions of different concentrations are prepared by diluting the stock solution.
-
Sample Preparation: A known amount of the plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution system of acetonitrile (A) and water with 0.1% formic acid (B) is often effective. The gradient can be optimized to achieve good separation of this compound from other components in the extract.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (around 260-280 nm).
-
-
Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration of this compound.
-
Quantification: The this compound concentration in the plant extract is determined by comparing its peak area with the calibration curve.
Biological Activities and Signaling Pathways
This compound has been shown to possess a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity and Modulation of the EGFR Signaling Pathway
This compound has demonstrated significant antitumor effects, particularly in non-small cell lung cancer (NSCLC). Its mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Experimental Protocol: Western Blot Analysis of EGFR Pathway Proteins
-
Cell Culture and Treatment: NCI-H1975 human lung cancer cells are cultured in appropriate media. The cells are stimulated with Epidermal Growth Factor (EGF) to activate the EGFR pathway and then treated with varying concentrations of this compound for a specified duration (e.g., 16 hours).
-
Protein Extraction: After treatment, the cells are lysed to extract total proteins. The protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, Erk, and AKT. An antibody against a housekeeping protein (e.g., β-tubulin) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
The following diagram illustrates the inhibitory effect of this compound on the EGFR signaling pathway.
Anti-inflammatory Activity
Flavonoids, including this compound, are known for their anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways[14]. The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, and IL-1β).
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitrite (B80452) Assay (Griess Test): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
Aliquots of the cell culture supernatant are mixed with Griess reagent.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.
Conclusion
This compound is a promising prenylated isoflavone with significant therapeutic potential, particularly in the fields of oncology and inflammation. This guide has provided a detailed overview of its natural sources, established methodologies for its extraction and quantification, and highlighted key experimental evidence of its biological activities. The elucidation of its inhibitory effects on the EGFR signaling pathway provides a solid foundation for its further development as a targeted therapeutic agent. Future research should focus on expanding the quantitative analysis of this compound in a wider range of plant sources, optimizing extraction and purification protocols for large-scale production, and further exploring its diverse pharmacological activities and underlying molecular mechanisms. The continued investigation of this compound holds great promise for the development of novel, plant-derived pharmaceuticals for the treatment of various human diseases.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 4. Current Issue [inventi.in]
- 5. rjpbcs.com [rjpbcs.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UHPLC-UV method for the determination of flavonoids in dietary supplements and for evaluation of their antioxidant activities. | Sigma-Aldrich [sigmaaldrich.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS assay of flavanones in citrus juices and beverages [thermofisher.com]
- 17. mass-spec.stanford.edu [mass-spec.stanford.edu]
The Biosynthesis of Wighteone: A Comprehensive Technical Guide for Scientific Discovery
Abstract
Wighteone, a prenylated isoflavonoid (B1168493), has garnered significant interest within the scientific community due to its potential therapeutic properties. Understanding its biosynthesis in plants is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, from its primary metabolic precursors to the final intricate enzymatic transformations. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative enzymatic data, and visual representations of the biochemical cascade.
Introduction
Isoflavonoids are a class of phenolic secondary metabolites predominantly found in leguminous plants, where they play crucial roles in plant defense and symbiotic nitrogen fixation.[1] this compound, a C-6 prenylated derivative of genistein (B1671435), stands out for its notable biological activities. The biosynthesis of this compound is a specialized branch of the well-characterized isoflavonoid pathway, involving a series of enzymatic reactions that convert primary metabolites into the complex isoflavone (B191592) scaffold, followed by a key prenylation step. This guide will elucidate this pathway, providing the necessary technical details to facilitate further research and application.
The this compound Biosynthetic Pathway
The synthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This is then condensed with three molecules of malonyl-CoA to enter the flavonoid and subsequently the isoflavonoid pathway. The key steps are outlined below.
From Phenylalanine to the Flavanone (B1672756) Intermediate
The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
This activated precursor then enters the flavonoid biosynthetic pathway.
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone naringenin.
The Isoflavonoid Branch: Formation of Genistein
Naringenin serves as a crucial branch point. For the synthesis of isoflavonoids, it is acted upon by:
-
Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the 2,3-aryl migration of the B-ring of naringenin to form 2-hydroxyisoflavanone (B8725905).
-
2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to yield the isoflavone, genistein.
The Final Step: Prenylation of Genistein to this compound
The defining step in this compound biosynthesis is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-6 position of the genistein A-ring. This reaction is catalyzed by a specific isoflavone prenyltransferase .
-
Genistein 6-Prenyltransferase (G6PT): This membrane-bound enzyme utilizes DMAPP as the prenyl donor and genistein as the acceptor to form this compound. Studies on a similar enzyme from Sophora flavescens, designated SfG6DT, have provided significant insights into the catalytic properties of this class of enzymes.[2]
Quantitative Data on Key Enzymes
The following table summarizes the available kinetic parameters for the key enzymatic step in this compound biosynthesis, the C-6 prenylation of genistein, based on the characterization of a homologous enzyme from Sophora flavescens (SfG6DT).[3]
| Enzyme | Substrate | Apparent Km (µM) | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement |
| Genistein 6-Prenyltransferase (SfG6DT) | Genistein | 55 | 8.0 - 10.0 | ~30 | Mg2+ |
| Dimethylallyl Pyrophosphate (DMAPP) | 99 | 8.0 - 10.0 | ~30 | Mg2+ |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the this compound biosynthetic pathway and the experimental approaches used to study it, the following diagrams are provided.
Caption: The biosynthetic pathway of this compound from L-phenylalanine.
Caption: A generalized experimental workflow for enzyme characterization.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the elucidation of the this compound biosynthetic pathway.
Chalcone Synthase (CHS) Activity Assay
This protocol is adapted from established methods for spectrophotometric CHS assays.
Materials:
-
Enzyme extract containing CHS
-
p-Coumaroyl-CoA solution (substrate)
-
Malonyl-CoA solution (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, p-coumaroyl-CoA, and the enzyme extract.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA.
-
Monitor the increase in absorbance at 390 nm, which corresponds to the formation of naringenin chalcone.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of naringenin chalcone.
Isoflavone Synthase (IFS) Assay (in vitro using microsomes)
This protocol is based on methods for assaying cytochrome P450 enzymes.
Materials:
-
Microsomal preparation containing recombinant IFS
-
Naringenin (substrate)
-
NADPH solution
-
Potassium phosphate buffer (pH 7.5)
-
Ethyl acetate (B1210297) for extraction
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, naringenin, and the microsomal preparation.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) with shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC, comparing the retention times with authentic standards of 2-hydroxyisoflavanone and genistein.
Genistein 6-Prenyltransferase (G6PT) Assay
This protocol is based on the characterization of SfG6DT from Sophora flavescens.[3]
Materials:
-
Microsomal preparation containing recombinant G6PT
-
Genistein (prenyl acceptor)
-
Dimethylallyl pyrophosphate (DMAPP, prenyl donor)
-
Tris-HCl buffer (pH 9.0)
-
MgCl2 solution
-
Ethyl acetate for extraction
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare the reaction mixture containing Tris-HCl buffer (pH 9.0), MgCl2, genistein, and the microsomal fraction.[3]
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding DMAPP.
-
Incubate the reaction for 60 minutes at 30°C.[3]
-
Terminate the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Analyze the product (this compound) by HPLC or LC-MS, comparing with an authentic standard.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway provides a foundational framework for the targeted production of this valuable isoflavonoid. The identification and characterization of the key enzymes, particularly the specific prenyltransferase, open avenues for metabolic engineering in both plant and microbial systems. Future research should focus on the isolation and characterization of the native this compound-specific prenyltransferase from plants known to produce this compound. Furthermore, a deeper understanding of the regulatory networks governing this pathway will be crucial for optimizing yields. The protocols and data presented in this guide are intended to empower researchers to advance our knowledge and application of this compound for the betterment of human health.
References
- 1. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 2. Molecular characterization of a membrane-bound prenyltransferase specific for isoflavone from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
Wighteone: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Wighteone is a naturally occurring isoflavone, a type of flavonoid, that has garnered significant interest in the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound, including its nomenclature, biological activities, and mechanisms of action, with a focus on its anticancer and antifungal properties. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising compound.
Nomenclature and Chemical Identity
This compound is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and compound identification.
| Identifier Type | Identifier |
| Common Name | This compound |
| Synonyms | Erythrinin B, 6-Isopentenylgenistein, 6-Prenyl-5,7,4′-trihydroxyisoflavone, 5,7,4'-Trihydroxy-6-prenylisoflavone, 5,7,4'-Trihydroxy-6-(gamma,gamma-dimethylallyl)isoflavone |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one[1][2] |
| Systematic IUPAC Name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one[3] |
| CAS Number | 51225-30-0[1][2] |
| Molecular Formula | C₂₀H₁₈O₅[3] |
| Molecular Weight | 338.359 g·mol⁻¹[1] |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, with its anticancer and antifungal effects being the most extensively studied.
Anticancer Activity
This compound exhibits significant antitumor effects, particularly against non-small cell lung cancer (NSCLC) and HER2-positive breast cancer.
Studies have shown that this compound has a notable inhibitory effect on NSCLC cells harboring the EGFR L858R/T790M mutation, which is associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[3] The primary mechanism of action involves the suppression of the EGFR signaling pathway.[3]
Quantitative Data on Anticancer Activity in NSCLC:
| Cell Line | Target | IC₅₀ Value | Reference |
| Ba/F3 (expressing EGFR L858R/T790M) | EGFR L858R/T790M | 1.88 µmol/L | [3] |
| NCI-H1975 | EGFR L858R/T790M | 5.70 µmol/L | [3] |
This compound has been shown to effectively inhibit the proliferation of HER2-positive breast cancer cells.[4][5] This effect is attributed to its ability to downregulate the expression of Heat Shock Protein 90 (HSP90) and its downstream signaling pathways, such as the AKT and MAPK pathways.[4]
Quantitative Data on Anticancer Activity in HER2-Positive Breast Cancer:
| Cell Line | Treatment Concentration | Effect | Reference |
| MCF-7 | 0.5, 2, or 8 mM | Significant growth inhibition | [4] |
| MCF-7 | 1–10 µg/ml for 48h | Marked inhibition of proliferation | [5] |
Antifungal Activity
This compound has demonstrated excellent anti-yeast activity, particularly against Saccharomyces cerevisiae.[2] Transcriptome profiling suggests that its mode of action is distinct from commonly used antifungal compounds.[2]
Quantitative Data on Antifungal Activity:
| Organism | MIC Value | Reference |
| Saccharomyces cerevisiae | 4 µg/ml | [2] |
Mechanisms of Action
Inhibition of EGFR Signaling Pathway
This compound's anticancer activity in NSCLC is primarily mediated through the suppression of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It significantly inhibits the phosphorylation of EGFR and its downstream signaling proteins, Erk and AKT, in a concentration-dependent manner.[3]
Downregulation of HSP90
In HER2-positive breast cancer, this compound's mechanism of action involves the downregulation of Heat Shock Protein 90 (HSP90).[4] HSP90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell proliferation and survival. By blocking the expression of HSP90, this compound disrupts the downstream signaling of pathways like AKT and MAPK, leading to the inhibition of cell proliferation and induction of apoptosis.[4]
Experimental Protocols
Western Blot Analysis for EGFR Signaling Pathway
-
Cell Culture and Treatment: NCI-H1975 cells are stimulated with EGF (20ng/ml) for 5 minutes and then treated with various concentrations of this compound (2.5, 5, or 10 µM) for 16 hours.[3]
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-Erk, Erk, p-AKT, AKT, and a loading control (e.g., β-tubulin).
-
Detection: The membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
-
Quantification: The band intensities are quantified, and the levels of phosphorylated proteins are expressed as a percentage of their respective total protein levels.[3]
MTT Assay for Cell Proliferation
-
Cell Seeding: MCF-7 HER2-positive breast cancer cells are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 1–10 µg/ml) for a specified period (e.g., 48 hours).[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The growth inhibitory rate is calculated by comparing the absorbance of treated cells to that of untreated control cells.
Flow Cytometry for Apoptosis
-
Cell Treatment: MCF-7 cells are treated with different concentrations of this compound.
-
Cell Harvesting and Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.[4]
Conclusion
This compound is a promising natural compound with well-documented anticancer and antifungal activities. Its mechanisms of action, particularly the inhibition of the EGFR signaling pathway and downregulation of HSP90, make it an attractive candidate for further investigation and development as a therapeutic agent. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting key data and experimental approaches to facilitate future studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Genome-wide analysis of the expression profile of Saccharomyces cerevisiae in response to treatment with the plant isoflavone, this compound, as a potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HSP90 expression and its association with this compound metabolite response in HER2-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 expression and its association with this compound metabolite response in HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Wighteone: A Technical Guide to Its Physical, Chemical, and Biological Properties
Introduction: Wighteone is a naturally occurring isoflavone, a class of flavonoid compounds, recognized for its significant therapeutic potential.[1] It is a prenylated derivative of genistein, which has been isolated from various plant species including Glycyrrhiza glabra, Erythrina suberosa, and Maclura aurantiaca.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and underlying mechanisms of action of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is characterized as a yellow powder or solid.[2][5][6] Its core structure is a 7-hydroxyisoflavone (B191432) substituted with hydroxy groups at positions 5 and 4' and a prenyl group at position 6.[3]
Identifiers and Chemical Structure
| Identifier | Value | Reference |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | [3][4] |
| CAS Number | 51225-30-0 | [2][3][4][5][7] |
| Synonyms | Erythrinin B, 6-Isopentenylgenistein, 5,7,4'-Trihydroxy-6-prenylisoflavone | [1][3][4][5] |
| ChEBI ID | CHEBI:10038 | [3][4] |
| PubChem CID | 5281814 | [3][4] |
Physical and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₅ | [1][2][3][7][8] |
| Molecular Weight | 338.35 g/mol | [5][7][8][9] |
| Appearance | Yellow powder / Off-white to light yellow solid | [2][5][6][10] |
| Melting Point | 205-207 °C | [7] |
| Purity | ≥98% | [2] |
Solubility
This compound exhibits solubility in a range of organic solvents, which is critical for its use in experimental settings.
| Solvent | Solubility | Notes | Reference |
| DMSO | 80 - 100 mg/mL (236.44 - 295.55 mM) | Sonication is recommended to aid dissolution. | [5][10] |
| In Vivo Formulation | 3.3 mg/mL (9.75 mM) | In 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. | [5] |
| Other Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble. | [2] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[11] These methods are fundamental for its identification and characterization in natural product extracts.[11]
Biological Activity and Signaling Pathways
This compound has demonstrated a spectrum of biological activities, including potent antifungal, anticancer, and anti-inflammatory effects.[1][5] Its mechanisms of action involve the modulation of several key cellular signaling pathways.
Anticancer Activity
Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines, including HER2-positive breast cancer and non-small cell lung cancer with EGFR mutations.[1][2][5] Its anticancer effects are mediated through multiple pathways:
-
HSP90 Inhibition : this compound downregulates the expression of Heat Shock Protein 90 (HSP90), a chaperone protein crucial for the stability of many oncoproteins.[2] This leads to the degradation of client proteins like HER2, thereby inhibiting downstream signaling.[1][2]
-
PI3K/AKT/mTOR and MAPK Pathway Downregulation : It suppresses key cell survival and proliferation pathways, including the PI3K/AKT/mTOR and MAPK signaling cascades.[1]
-
Induction of Apoptosis : this compound promotes programmed cell death by activating caspases and modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][2]
-
NF-κB Signaling Inhibition : It inhibits the NF-κB pathway, which is a critical regulator of inflammation and cell survival.[1]
Antifungal Activity
This compound exhibits significant antifungal properties, notably against Saccharomyces cerevisiae, with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[2][5] Transcriptome profiling suggests that its mode of action is distinct from commonly used antifungal agents, indicating a novel mechanism that warrants further investigation.[2][5]
Experimental Protocols
The evaluation of this compound's biological activity relies on a suite of standard in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cells, such as HER2-positive breast cancer cells.[2]
Methodology:
-
Cell Seeding : Plate cells (e.g., MCF-7 HER2+) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 8, 10 µg/mL) dissolved in a suitable solvent like DMSO. Include a vehicle control group (DMSO only).
-
Incubation : Incubate the treated cells for a specified period, typically 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.
-
Calculation : The growth inhibitory rate is calculated as: (1 - (Absorbance of treated group / Absorbance of control group)) x 100%.
Protein Expression Analysis (Western Blot)
This protocol is used to measure the expression levels of specific proteins, such as HSP90, in response to this compound treatment.[2]
Methodology:
-
Cell Lysis : After treating cells with this compound as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE : Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against the target protein (e.g., anti-HSP90) overnight at 4°C. A loading control antibody (e.g., anti-β-actin) should also be used.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Detection (Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells following this compound treatment using an Annexin V-FITC/Propidium Iodide (PI) staining kit.[2]
Methodology:
-
Cell Treatment and Collection : Treat cells with this compound for the desired time, then harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing : Wash the cells twice with cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Conclusion
This compound is a promising isoflavonoid (B1168493) with well-defined physicochemical properties and a compelling profile of biological activities. Its ability to modulate multiple critical signaling pathways, particularly in the context of cancer, underscores its potential as a lead compound for drug discovery and development. The experimental protocols detailed herein provide a foundation for researchers to further explore and validate the therapeutic applications of this potent natural product.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CAS:51225-30-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. CAS 51225-30-0 | this compound [phytopurify.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. GSRS [precision.fda.gov]
- 9. molnova.cn [molnova.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scielo.br [scielo.br]
An In-depth Technical Guide on the Core Mechanism of Action of Wighteone in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
Wighteone, a prenylated isoflavone, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in cancer cells. It delves into the core signaling pathways modulated by this compound, its role in inducing apoptosis and cell cycle arrest, and its potential anti-metastatic effects. This document synthesizes current research findings, presenting quantitative data in structured tables and visualizing complex biological processes through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, with flavonoids being a particularly promising class. This compound, a prenylated flavonoid, has demonstrated potent cytotoxic and anti-proliferative effects across various cancer cell lines.[1] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. This guide aims to provide an in-depth, technical analysis of how this compound exerts its anti-cancer effects at the molecular level.
Core Mechanisms of Action
This compound's anti-cancer activity is multifaceted, primarily involving the modulation of critical signaling pathways that govern cell survival, proliferation, and death. The core mechanisms can be categorized into three key areas: inhibition of survival signaling pathways, induction of apoptosis, and induction of cell cycle arrest.
Inhibition of Pro-Survival Signaling Pathways
This compound has been shown to interfere with several key signaling cascades that are often constitutively active in cancer cells, promoting their uncontrolled growth and survival.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, growth, and survival.[2][3] In many cancers, this pathway is hyperactivated.[4][5]
Lupithis compound, a closely related compound, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells (MCF-7 and MDA-MB-231).[6] This inhibition is characterized by the down-regulation of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR).[6] Similarly, this compound has been found to inhibit the phosphorylation of Akt and its downstream kinases in SW480 colorectal cancer cells, leading to reduced cell viability.[7] This suggests that this compound may act as an allosteric inhibitor of Akt.[7] The inhibition of this pathway is a key mechanism through which this compound induces both caspase-dependent and -independent apoptosis.[6]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities | MDPI [mdpi.com]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lupithis compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a prenylated flavonoid from licorice, inhibits growth of SW480 colorectal cancer cells by allosteric inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythrinin B: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrinin B is a prenylated isoflavone, a type of flavonoid compound, isolated from various species of the Erythrina genus, commonly known as coral trees. This genus is a rich source of secondary metabolites, including alkaloids and a wide array of flavonoids, which have been investigated for numerous pharmacological activities. Erythrinin B, as a member of this class, has attracted scientific interest for its potential therapeutic properties, particularly in the domain of antimicrobial research. This technical guide provides a detailed overview of the currently documented biological activities of Erythrinin B, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways and workflows.
Biological Activities of Erythrinin B
The primary and most well-documented biological activity of Erythrinin B is its antibacterial effect, particularly against multidrug-resistant pathogens.
Antimicrobial Activity
Erythrinin B has demonstrated potent antibacterial activity, most notably against strains of Methicillin-resistant Staphylococcus aureus (MRSA). Research has shown it to be a significant bioactive constituent in extracts from plants like Erythrina poeppigiana.
Quantitative Data Presentation
The antimicrobial efficacy of Erythrinin B is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity of Erythrinin B
| Microorganism | Strain(s) | MIC (mg/L) | Reference(s) |
|---|
| Staphylococcus aureus | Methicillin-resistant strains (MRSA) | 6.25 - 12.5 |[1] |
Note: mg/L is equivalent to µg/mL.
At present, specific quantitative data (e.g., IC50 values) for anti-inflammatory or anticancer activities of the isolated compound Erythrinin B are not extensively documented in publicly available scientific literature. Research has focused more broadly on crude extracts of the Erythrina genus or other related flavonoid compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols used to evaluate the biological activities of natural products like Erythrinin B.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.[2][3][4][5][6]
1. Preparation of Materials:
- Compound: Stock solution of Erythrinin B of known concentration, dissolved in a suitable solvent (e.g., DMSO) and further diluted in culture medium.
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipette, incubator (35 ± 2°C), spectrophotometer.
- Bacteria: A fresh 18-24 hour culture of the test organism (e.g., MRSA).
- Standard: 0.5 McFarland turbidity standard.
2. Inoculum Preparation:
- Select 3-5 isolated colonies from a fresh agar (B569324) plate.
- Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.
3. Assay Procedure (96-Well Plate Setup):
- Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
- Add 200 µL of the highest concentration of Erythrinin B (prepared in CAMHB) to well 1.
- Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.
- Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
- Well 11 serves as the growth control (contains CAMHB and inoculum but no compound).
- Well 12 serves as the sterility control (contains CAMHB only).
- Add 100 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11.
4. Incubation and Reading:
- Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
- After incubation, visually inspect the plate for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of Erythrinin B at which there is no visible growth.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7][8][9][10] This protocol provides a general framework for evaluating Erythrinin B's effect on a chosen cell line (e.g., human dermal fibroblasts or a cancer cell line).
1. Preparation of Materials:
- Cells: A healthy, exponentially growing culture of the desired cell line.
- Compound: Stock solution of Erythrinin B dissolved in a cell culture-grade solvent (e.g., DMSO).
- Media: Complete cell culture medium appropriate for the cell line.
- Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
- Equipment: Sterile 96-well flat-bottom plates, incubator (37°C, 5% CO₂), microplate reader.
2. Cell Seeding:
- Harvest and count the cells.
- Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
- Incubate for 24 hours to allow for cell attachment and recovery.
3. Compound Treatment:
- Prepare serial dilutions of Erythrinin B in complete culture medium from the stock solution.
- Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Erythrinin B.
- Include vehicle controls (medium with the same final concentration of solvent) and untreated controls (medium only).
- Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
4. Assay Execution:
- After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
- Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
- Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals.
- Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
- Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
5. Data Analysis:
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway
While direct evidence for Erythrinin B's effect on the NF-κB pathway is limited, flavonoids are often studied for this activity. This protocol describes how to investigate the effect of a compound on key proteins in the NF-κB pathway, such as p65 and IκBα, in response to an inflammatory stimulus like lipopolysaccharide (LPS).[1][11][12][13][14]
1. Cell Culture and Treatment:
- Seed appropriate cells (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency.
- Pre-treat cells with various concentrations of Erythrinin B for a specified time (e.g., 1-2 hours).
- Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to activate the NF-κB pathway. Include untreated and LPS-only controls.
2. Protein Extraction (Cell Lysis):
- Wash cells twice with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
- Collect the supernatant containing the total protein lysate.
- Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
- Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify the band intensities using densitometry software. Normalize the intensity of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of Erythrinin B.
Caption: Bioassay-guided workflow for isolating Erythrinin B.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.
Caption: Hypothesized NF-κB inhibition and Western Blot analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 4. protocols.io [protocols.io]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
Wighteone: A Promising Natural Antifungal Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Wighteone, a prenylated isoflavone (B191592) found in various plant species, has emerged as a compound of interest in the search for novel antifungal agents. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal properties, drawing from available scientific literature. It covers its mechanism of action, summarizes available quantitative data, and outlines detailed experimental protocols for its investigation. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal drugs with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial agents, and plant-derived compounds, in particular, offer a diverse chemical space for drug discovery. This compound, a member of the isoflavonoid (B1168493) class of compounds, has demonstrated promising antifungal activity in preliminary studies. This guide delves into the technical details of this compound as a potential antifungal candidate.
Chemical Structure and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | PubChem |
| Molecular Formula | C20H18O5 | PubChem |
| Molecular Weight | 338.35 g/mol | PubChem |
| Appearance | Yellow powder | BOC Sciences[1] |
| Solubility | Soluble in DMSO, ethanol (B145695), and other organic solvents. | General knowledge |
Antifungal Activity and Spectrum
While extensive data on a wide range of fungal species is still emerging, preliminary studies indicate that this compound possesses inhibitory activity against clinically relevant fungi.
Summary of Antifungal Activity (MIC Values)
Specific quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad spectrum of fungal pathogens is not extensively available in the public domain. The following table is a template that can be populated as more research becomes available.
| Fungal Species | Strain | MIC Range (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | Data not available | |
| Cryptococcus neoformans | H99 | Data not available | |
| Aspergillus fumigatus | Af293 | Data not available | |
| Trichophyton rubrum | Clinical Isolate | Data not available |
Mechanism of Action
The precise molecular mechanisms underlying this compound's antifungal activity are not yet fully elucidated. However, based on the known targets of other isoflavonoids and preliminary research, several potential mechanisms can be proposed.
Disruption of Fungal Cell Membrane Integrity
One of the primary modes of action for many antifungal compounds is the disruption of the fungal cell membrane. Ergosterol (B1671047) is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs.
-
Ergosterol Biosynthesis Inhibition: this compound may interfere with key enzymes in the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This would disrupt membrane fluidity and function, ultimately leading to cell death.
Caption: Potential inhibition of the ergosterol biosynthesis pathway by this compound.
Interference with Fungal Cell Wall Synthesis
The fungal cell wall is a unique and essential structure that is absent in human cells, making it an attractive target for antifungal drugs. The main components of the fungal cell wall are β-glucans and chitin (B13524).
-
Inhibition of Cell Wall Synthesis Enzymes: this compound could potentially inhibit key enzymes involved in the synthesis of these structural components, such as glucan synthase or chitin synthase, leading to a weakened cell wall and osmotic instability.
Caption: Potential inhibition of fungal cell wall synthesis by this compound.
Induction of Apoptosis and Mitochondrial Dysfunction
Inducing programmed cell death (apoptosis) in fungal cells is another potential antifungal mechanism. This can be triggered by various cellular stresses, including mitochondrial dysfunction.
-
Mitochondrial Disruption: this compound may target mitochondrial processes, leading to the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors, ultimately triggering the apoptotic cascade.
Caption: Proposed pathway of this compound-induced apoptosis via mitochondrial dysfunction.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the antifungal potential of this compound. These protocols are based on established standards in the field and can be adapted for specific research needs.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antifungal agent.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (dissolved in DMSO)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time.
-
Harvest the fungal cells (or conidia for molds) and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or by spectrophotometric methods (OD at 530 nm).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the microtiter plate. The final volume in each well should be 100 µL.
-
Include a drug-free well (growth control) and a medium-only well (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
-
MIC Reading:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is often complete visual inhibition.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Biofilm Inhibition and Disruption Assays
The ability of an antifungal agent to inhibit the formation of biofilms or disrupt pre-formed biofilms is a critical aspect of its potential clinical utility.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Fungal isolates known to form biofilms (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI-1640, Spider medium)
-
This compound stock solution
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Protocol for Biofilm Inhibition:
-
Inoculum Preparation: Prepare a standardized fungal suspension as described in the MIC protocol.
-
Plate Setup:
-
Add 100 µL of the standardized fungal suspension to each well.
-
Add 100 µL of this compound at various concentrations to the wells. Include a drug-free control.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Stain the biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound stain with 200 µL of 95% ethanol or 33% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol for Biofilm Disruption:
-
Biofilm Formation: Add 200 µL of the standardized fungal suspension to each well and incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
Treatment:
-
Gently wash the pre-formed biofilms with PBS.
-
Add 200 µL of this compound at various concentrations to the wells. Include a drug-free control.
-
-
Incubation: Incubate for a further 24 hours.
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method described above.
Caption: Workflow for biofilm inhibition and disruption assays.
Future Directions
The preliminary evidence for this compound's antifungal activity warrants further in-depth investigation. Key areas for future research include:
-
Broad-spectrum Activity Profiling: Comprehensive screening of this compound against a large panel of clinically relevant yeasts, molds, and dermatophytes to determine its full antifungal spectrum.
-
Mechanism of Action Elucidation: Detailed studies to pinpoint the specific molecular targets and signaling pathways affected by this compound in fungal cells. This could involve transcriptomic and proteomic analyses.
-
In Vivo Efficacy Studies: Evaluation of this compound's therapeutic potential in animal models of fungal infections, such as murine models of candidiasis or aspergillosis.
-
Synergy Studies: Investigating the potential for synergistic interactions between this compound and existing antifungal drugs to enhance efficacy and combat resistance.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its antifungal activity and pharmacokinetic properties.
Conclusion
This compound represents a promising natural product scaffold for the development of new antifungal agents. While current knowledge is limited, this technical guide provides a framework for its further investigation. Through rigorous application of the outlined experimental protocols and a focus on elucidating its mechanism of action, the full potential of this compound as a clinical candidate can be realized. The scientific community is encouraged to contribute to the growing body of knowledge on this intriguing compound to address the pressing global health challenge of fungal infections.
References
The Anti-inflammatory Potential of 6-Isopentenylgenistein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isopentenylgenistein is a naturally occurring prenylated isoflavone (B191592) found in certain plants, such as those from the Flemingia genus.[1][2][3] As a derivative of genistein (B1671435), a well-researched phytoestrogen with known anti-inflammatory properties, 6-Isopentenylgenistein is of significant interest for its potential as a novel therapeutic agent.[4][5] The addition of an isopentenyl group to the genistein backbone is thought to enhance its biological activity, a phenomenon observed in other prenylated flavonoids. This technical guide provides a comprehensive overview of the known and inferred anti-inflammatory properties of 6-Isopentenylgenistein, drawing upon the extensive research on its parent compound, genistein, and related prenylated isoflavonoids.
Core Anti-inflammatory Mechanisms
The anti-inflammatory effects of isoflavones like genistein, and by extension 6-Isopentenylgenistein, are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The core mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[6] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7]
Genistein has been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory molecules.[4][6] It is highly probable that 6-Isopentenylgenistein shares this mechanism of action.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, which includes cascades such as ERK, JNK, and p38, is another critical regulator of the inflammatory response.[7] Activation of these kinases by stimuli like LPS leads to the phosphorylation of transcription factors that, in conjunction with NF-κB, drive the expression of pro-inflammatory genes.[7] Genistein and other isoflavones have been demonstrated to inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.[8] The prenyl group on 6-Isopentenylgenistein may enhance its interaction with cellular membranes and kinases, potentially leading to more potent inhibition of the MAPK pathway.
Quantitative Data on Anti-inflammatory Activity
While direct quantitative data for 6-Isopentenylgenistein is limited in the current literature, studies on closely related prenylated isoflavones from Flemingia philippinensis provide valuable insights into its potential potency. A recent study on fleminquinone A, a rare prenylated isoflavone-quinone from this plant, demonstrated significant inhibitory effects on inflammatory markers in LPS-stimulated RAW 264.7 macrophages.[9]
| Compound | Target | Assay | Cell Line | IC₅₀ | Reference |
| Fleminquinone A | COX-2 | Enzyme Inhibition Assay | RAW 264.7 | 182 nM | [9] |
| Celecoxib (Control) | COX-2 | Enzyme Inhibition Assay | RAW 264.7 | 42 nM | [9] |
Note: This data is for a structurally related compound and serves as an indicator of the potential anti-inflammatory activity of prenylated isoflavones from Flemingia philippinensis.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of compounds like 6-Isopentenylgenistein.
In Vitro Anti-inflammatory Assays
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of 6-Isopentenylgenistein (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a vehicle control group (cells treated with solvent and LPS) and a negative control group (cells treated with solvent only).
-
-
Nitrite (B80452) Quantification (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
References
- 1. A rare prenylated isoflavone-quinone from the roots of Flemingia philippinensis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Prenylated chromones and flavonoids isolated from the roots of Flemingia macrophylla and their anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated isoflavones from the roots of Flemingia philippinensis as potential inhibitors of β-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein Suppresses LPS-Induced Inflammatory Response through Inhibiting NF-κB following AMP Kinase Activation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. symc.edu.cn [symc.edu.cn]
The Inhibitory Effect of Wighteone on the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wighteone, a prenylated isoflavonoid, has emerged as a compound of interest in oncological research due to its pro-apoptotic and anti-proliferative activities. A significant body of evidence points towards its mechanism of action involving the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling cascade. This pathway is a cornerstone of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. This technical guide provides a detailed overview of the effects of this compound, with a focus on its active form, Lupithis compound, on the PI3K/AKT/mTOR pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathway and experimental workflows to facilitate further investigation and drug development endeavors.
Introduction: The PI3K/AKT/mTOR Pathway in Cancer
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that governs fundamental cellular processes.[1] Its activation, often initiated by growth factors binding to receptor tyrosine kinases, triggers a cascade of phosphorylation events. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. This pathway's hyperactivity is a common feature in a wide range of human cancers, promoting uncontrolled cell proliferation and resistance to apoptosis. Consequently, the PI3K/AKT/mTOR pathway is a prime target for the development of novel anticancer therapeutics.
This compound's Mechanism of Action: Inhibition of PI3K/AKT/mTOR Signaling
Lupithis compound, a key this compound compound, has been demonstrated to exert its anticancer effects by inhibiting the PI3K/AKT/mTOR pathway in breast cancer cells, specifically in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) cell lines.[1] This inhibition leads to a downstream cascade of events culminating in apoptosis.[1] The primary mechanism involves the downregulation of key proteins within the pathway, including PI3K, phosphorylated AKT (p-Akt), and phosphorylated mTOR (p-mTOR).[1] This disruption of the pro-survival signaling network sensitizes cancer cells to programmed cell death.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on breast cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Apoptosis Induction in MCF-7 Cells
| Treatment Group | Apoptotic Rate (%) |
| Control | 3.02 |
| 0.5 mM this compound | 4.22 |
| 5 mM this compound | 6.54 |
| 10 mM this compound | 14.98 |
Data is illustrative of findings from studies on this compound's impact.
Table 2: Effect of Lupithis compound on PI3K/AKT/mTOR Pathway Protein Expression
| Target Protein | Cell Line | Treatment | Change in Expression |
| PI3K | MCF-7, MDA-MB-231 | Lupithis compound | Downregulation[1] |
| p-Akt | MCF-7, MDA-MB-231 | Lupithis compound | Downregulation[1] |
| p-mTOR | MCF-7, MDA-MB-231 | Lupithis compound | Downregulation[1] |
Note: Specific quantitative downregulation percentages for Lupithis compound are not detailed in the primary literature found. The table reflects the qualitative findings of downregulation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on the PI3K/AKT/mTOR pathway.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
MCF-7 and MDA-MB-231 breast cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
Objective: To quantify the expression levels of total and phosphorylated proteins in the PI3K/AKT/mTOR pathway following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDC membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (GAPDH or β-actin).
Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Conclusion and Future Directions
This compound and its derivatives, particularly Lupithis compound, demonstrate significant potential as anticancer agents through their targeted inhibition of the PI3K/AKT/mTOR signaling pathway. This leads to a reduction in cell viability and the induction of apoptosis in breast cancer cells. The data and protocols presented in this guide provide a framework for researchers to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound with the components of the PI3K/AKT/mTOR pathway, conducting in vivo efficacy studies, and exploring potential synergistic effects with existing chemotherapeutic agents. A deeper understanding of its mechanism of action will be crucial for the development of this compound-based therapies for the treatment of cancer.
References
In Vitro Antioxidant Capacity of Wighteone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wighteone, a prenylated isoflavone (B191592), is a flavonoid compound found in various plant species, including Maclura aurantiaca (hedge apple).[1] As a member of the flavonoid family, this compound possesses a chemical structure suggestive of potent antioxidant activity. Flavonoids are well-documented for their ability to scavenge free radicals and modulate cellular antioxidant defense systems, making them a subject of intense research in the prevention and treatment of diseases associated with oxidative stress. This technical guide provides an in-depth overview of the potential in vitro antioxidant capacity of this compound, detailing the standard experimental protocols used for its assessment and exploring the likely molecular pathways involved in its antioxidant action. While specific quantitative data for this compound's antioxidant activity is not extensively available in public literature, this guide extrapolates its potential based on the known activities of structurally similar flavonoids and provides a comprehensive framework for its evaluation.
Chemical Structure and Antioxidant Potential
This compound is chemically known as 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one.[2] Key structural features that likely contribute to its antioxidant potential include:
-
Phenolic Hydroxyl Groups: The hydroxyl groups at positions 5, 7, and 4' can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.
-
Isoflavone Core: The conjugated system of the isoflavone backbone can delocalize the unpaired electron of a radical, enhancing its stability.
-
Prenyl Group: The prenyl group at position 6 may influence the lipophilicity of the molecule, potentially affecting its interaction with cellular membranes and its ability to scavenge lipid-based radicals.
In Vitro Antioxidant Assays: Methodologies and Data Presentation
Several in vitro assays are commonly employed to determine the antioxidant capacity of natural compounds. These assays are based on different chemical principles, including hydrogen atom transfer (HAT) and single electron transfer (SET). A comprehensive evaluation of a compound's antioxidant potential typically involves multiple assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
A positive control, such as ascorbic acid or Trolox, is prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the this compound dilutions.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the reaction mixture with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentrations of this compound.
-
Data Presentation:
| Compound | DPPH IC50 (µM) |
| This compound | Data not available |
| Ascorbic Acid (Standard) | Typically in the range of 20-50 µM |
| Trolox (Standard) | Typically in the range of 40-80 µM |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and a positive control.
-
-
Assay Procedure:
-
Add a small volume of the this compound dilutions to a larger volume of the diluted ABTS•+ solution.
-
Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the equivalent antioxidant activity to a 1 mM concentration of the test substance.
-
Data Presentation:
| Compound | ABTS IC50 (µM) | TEAC (mM Trolox equivalents/mM) |
| This compound | Data not available | Data not available |
| Trolox (Standard) | - | 1.0 |
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine ([Fe²⁺-(TPTZ)₂]²⁺) complex, which has a maximum absorbance at 593 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of this compound and a standard solution of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add the this compound dilutions or the ferrous sulfate (B86663) standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
A standard curve is constructed using the absorbance values of the ferrous sulfate solutions.
-
The FRAP value of this compound is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
-
Data Presentation:
| Compound | FRAP Value (µmol Fe²⁺ equivalents/µmol) |
| This compound | Data not available |
| Ascorbic Acid (Standard) | Typically shows high FRAP values |
Potential Molecular Mechanisms of Antioxidant Action
The antioxidant effects of flavonoids like this compound are not limited to direct radical scavenging. They can also exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.
The Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a crucial regulator of cellular resistance to oxidative stress.
-
Under Basal Conditions: Nrf2 is anchored in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.
-
Under Oxidative Stress: Oxidative or electrophilic stress can induce conformational changes in Keap1, leading to the release of Nrf2.
-
Nrf2 Translocation and Gene Expression: Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which are involved in glutathione (B108866) synthesis.
Many flavonoids have been shown to activate the Nrf2-Keap1 pathway, and it is plausible that this compound could act as an Nrf2 activator, thereby enhancing the cell's intrinsic antioxidant capacity.
Visualizations
Caption: Workflow of common in vitro antioxidant assays.
Caption: The Nrf2-Keap1 signaling pathway.
Conclusion
References
Wighteone: A Technical Review of Preclinical Research for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wighteone, a prenylated isoflavone, has emerged as a molecule of interest in oncological research. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides an in-depth review of the existing research literature on this compound, focusing on its core mechanisms of action, quantitative biological data, and the experimental protocols utilized in its preclinical evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Physicochemical Properties
This compound is chemically classified as a 7-hydroxyisoflavone, substituted with hydroxy groups at positions 5, 7, and 4', and a prenyl group at position 6.[1] It has been isolated from various natural sources, including Ficus mucuso, Maclura pomifera, and Anthyllis hermanniae.[1]
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₅ | [1] |
| Molecular Weight | 338.36 g/mol | [1] |
| CAS Number | 51225-30-0 | [1] |
Anticancer Activity
The primary focus of this compound research has been its potential as an anticancer agent, particularly in the context of non-small cell lung cancer (NSCLC).
Inhibition of EGFR Signaling Pathway
Recent studies have demonstrated that this compound exerts its antitumor effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] This is particularly significant in the context of EGFR mutations, such as the T790M mutation, which confers resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[3]
This compound has been shown to inhibit the proliferation of NSCLC cells harboring the EGFR L858R/T790M mutation.[2] The mechanism involves the suppression of EGF-induced EGFR phosphorylation and the subsequent downregulation of its downstream signaling cascades, namely the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2] This inhibition of critical survival and proliferation signals ultimately leads to cell cycle arrest and apoptosis.[2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from key studies are summarized below.
| Cell Line | Cancer Type | EGFR Mutation | IC₅₀ (µM) | Reference |
| Ba/F3 | Pro-B | L858R/T790M | 1.88 | [2] |
| NCI-H1975 | NSCLC | L858R/T790M | 5.70 | [2] |
| MCF-7 | Breast Cancer | - | Not specified, but significant inhibition at 0.5, 5, and 10 mM | [4] |
Experimental Protocols
-
Cell Seeding: NCI-H1975 cells are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and incubated overnight.[5]
-
Treatment: Cells are treated with various concentrations of this compound for 24 or 48 hours.[5]
-
MTT Addition: 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours.[5]
-
Measurement: The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength (typically 570 nm).[5]
-
Cell Lysis: NCI-H1975 cells, after treatment with this compound and stimulation with EGF, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.[6]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[6]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-Erk, Erk, p-AKT, and AKT, followed by incubation with HRP-conjugated secondary antibodies.[2]
-
Detection: The protein bands are visualized using an ECL detection system.[2]
-
Cell Treatment and Fixation: NCI-H1975 cells are treated with this compound for 24 hours, harvested, and fixed in 70% ethanol (B145695) overnight at 4°C.[2]
-
Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.[2]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]
Other Potential Biological Activities
While the primary focus of research has been on its anticancer effects, the broader biological activities of this compound are not as well-documented. As a flavonoid, it is hypothesized to possess anti-inflammatory, antioxidant, and neuroprotective properties; however, specific in-depth studies with quantitative data on this compound are currently limited.
Anti-inflammatory Activity
Flavonoids, in general, are known to modulate inflammatory pathways, primarily through the inhibition of the NF-κB signaling pathway. While direct evidence for this compound's effect on NF-κB is lacking, the structural similarity to other anti-inflammatory flavonoids suggests this as a promising area for future investigation.
Antioxidant Activity
The antioxidant potential of flavonoids is well-established. Standard assays to quantify this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. There is a need for studies to specifically quantify the antioxidant capacity of this compound using these standardized methods.
Neuroprotective Effects
Several flavonoids have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. The mechanisms often involve the modulation of signaling pathways related to oxidative stress and apoptosis. Research into the potential neuroprotective properties of this compound is a clear area for future exploration.
Conclusion and Future Directions
The current body of research strongly supports the potential of this compound as a lead compound for the development of anticancer therapeutics, particularly for NSCLC with acquired resistance to EGFR TKIs. The detailed mechanism involving the inhibition of the EGFR signaling pathway provides a solid foundation for further preclinical and clinical development.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models of NSCLC.
-
Pharmacokinetic and toxicological profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound.
-
Exploration of other biological activities: Conducting rigorous studies to quantify the anti-inflammatory, antioxidant, and neuroprotective effects of this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency and drug-like properties.
This comprehensive technical guide summarizes the current state of this compound research and highlights the significant potential of this natural product in drug discovery and development. The detailed experimental protocols and signaling pathway information provided herein are intended to facilitate further investigation into this promising molecule.
References
- 1. This compound | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Wighteone: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available information on the safety and toxicity profile of Wighteone. It is intended for research, scientific, and drug development professionals. A comprehensive safety evaluation of this compound has not been published in the peer-reviewed literature. Therefore, this guide also serves to highlight the existing data gaps and provide a framework for future toxicological assessment.
Introduction
This compound is a prenylated isoflavone, a type of flavonoid found in various plants, including Maclura aurantiaca (hedge apple) and Genista ephedroides.[1] Like other flavonoids, this compound is being investigated for its potential therapeutic properties. As interest in this compound grows, a thorough understanding of its safety and toxicity profile is crucial for any future clinical development. This technical guide provides a summary of the current, albeit limited, knowledge regarding the safety of this compound and outlines the standard experimental protocols required for a comprehensive toxicological evaluation.
Physicochemical Information
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₈O₅ | PubChem |
| Molecular Weight | 338.36 g/mol | PubChem |
| CAS Number | 51225-30-0 | PubChem |
| Synonyms | Erythrinin B, 6-Isopentenylgenistein | PubChem |
Non-Clinical Toxicity
There is a significant lack of specific non-clinical toxicity data for this compound in the public domain. The following sections outline the types of studies that are essential to establish a comprehensive safety profile.
Acute Toxicity
No studies determining the acute toxicity (e.g., LD50) of this compound have been identified.
Table 1: Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 (mg/kg) | Observations | Reference |
| Mouse | Oral | Not Available | Not Available | |
| Rat | Oral | Not Available | Not Available | |
| Mouse | Intravenous | Not Available | Not Available | |
| Rat | Intravenous | Not Available | Not Available |
Sub-chronic and Chronic Toxicity
Long-term studies to evaluate the potential toxicity of this compound following repeated administration have not been reported.
Genotoxicity
There are no available studies specifically assessing the genotoxic potential of this compound.
Table 2: Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium strains | With and Without S9 | Not Available | |
| Chromosomal Aberration | Mammalian cells (e.g., CHO) | With and Without S9 | Not Available | |
| In vitro Micronucleus | Mammalian cells (e.g., L5178Y) | With and Without S9 | Not Available | |
| In vivo Micronucleus | Rodent bone marrow | N/A | Not Available |
Cytotoxicity
While the cytotoxic effects of this compound on various cancer cell lines are being investigated, there is limited information on its effects on normal, non-cancerous human cells. Some studies on other flavonoids have shown cytotoxicity towards normal human cells at high concentrations.[2][3]
Table 3: In Vitro Cytotoxicity of this compound on Normal Human Cells
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial | Not Available | Not Available | |
| Normal Human Dermal Fibroblasts (NHDF) | Fibroblast | Not Available | Not Available | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Immune cells | Not Available | Not Available |
Clinical Safety
No clinical trials investigating the safety and tolerability of this compound in humans have been registered or published.
Experimental Protocols
The following are detailed methodologies for key experiments that should be conducted to evaluate the safety and toxicity profile of this compound.
Acute Oral Toxicity (as per OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound.
Test System: Female rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old.
Methodology:
-
Animals are fasted overnight prior to dosing.
-
A single oral dose of this compound (e.g., starting at 2000 mg/kg) is administered by gavage.
-
A control group receives the vehicle only.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
At the end of the observation period, a gross necropsy is performed on all animals.
Workflow for Acute Oral Toxicity Study
Workflow for an acute oral toxicity study.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of this compound on normal human cell lines.
Test System: Normal human cell lines such as HUVEC, NHDF, or PBMCs.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.
Workflow for MTT Cytotoxicity Assay
Workflow for an in vitro MTT cytotoxicity assay.
Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471)
Objective: To assess the mutagenic potential of this compound.
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
Methodology:
-
This compound is tested over a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix).
-
The test compound, bacterial tester strain, and S9 mix (if used) are combined in a test tube.
-
The mixture is added to a minimal agar (B569324) plate.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Logical Relationship in Ames Test Interpretation
Decision logic for the Ames test.
Potential Signaling Pathways in Toxicity
While specific toxic pathways for this compound are unknown, flavonoids, in general, can exert toxic effects through various mechanisms, particularly at high concentrations. These can include the generation of reactive oxygen species (ROS), leading to oxidative stress, and interaction with key cellular signaling pathways.
Potential Toxicity Pathway of Flavonoids
A generalized potential toxicity pathway for flavonoids.
Conclusion and Future Directions
The currently available data on the safety and toxicity of this compound is insufficient to support its development as a therapeutic agent. A comprehensive toxicological evaluation, including acute, sub-chronic, and chronic toxicity studies, as well as a full battery of genotoxicity assays, is imperative. Furthermore, in vitro cytotoxicity studies on a panel of normal human cell lines are necessary to determine its therapeutic index. The experimental protocols and frameworks provided in this guide offer a roadmap for the systematic safety assessment of this compound. As research into the potential benefits of this flavonoid continues, a parallel and rigorous investigation into its safety profile is essential to ensure its potential for safe and effective use in the future.
References
Methodological & Application
Wighteone Experimental Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wighteone is a naturally occurring isoflavone (B191592) found in plants such as Maclura aurantiaca (hedge apple).[1] It has garnered significant interest in cancer research for its potential as an antitumor agent. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture studies to investigate its effects on cancer cells. This compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in cancer progression.[2][3]
Data Presentation
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | 5.70 | [2] |
| Ba/F3 (expressing EGFR L858R/T790M) | Pro-B Cell Line | 1.88 | [2] |
| MCF-7 | Breast Cancer (HER2-positive) | Not explicitly stated, but significant inhibition observed at 0.5, 5, and 10 mM | [3][4] |
Table 2: Effect of this compound on Apoptosis in MCF-7 Breast Cancer Cells
| Treatment Group | Concentration (mM) | Apoptosis Rate (%) |
| Control | 0 | 3.02 |
| This compound | 0.5 | 4.22 |
| This compound | 5.0 | 6.54 |
| This compound | 10.0 | 14.98 |
Data adapted from a study on HER2-positive breast cancer cells.[3]
Table 3: Effect of this compound on EGFR Signaling Pathway Protein Expression in NCI-H1975 Cells
| Treatment | Concentration (µM) | p-EGFR (% of total EGFR) | p-Erk (% of total Erk) | p-AKT (% of total AKT) |
| Control | 0 | ~100 | ~100 | ~100 |
| This compound + EGF (20ng/ml) | 2.5 | ~75 | ~80 | ~70 |
| This compound + EGF (20ng/ml) | 5 | ~50 | ~60 | ~50 |
| This compound + EGF (20ng/ml) | 10 | ~25 | ~40 | ~30 |
Data is estimated from graphical representations in the source and represents the suppressive effect of this compound on EGF-induced phosphorylation.[2]
Signaling Pathways Modulated by this compound
This compound has been demonstrated to exert its anticancer effects by modulating several critical signaling pathways.
EGFR Signaling Pathway
This compound has been shown to suppress the Epidermal Growth Factor Receptor (EGFR) signaling pathway in non-small cell lung cancer (NSCLC) cells.[2] It inhibits the phosphorylation of EGFR and its downstream effectors, including Erk and AKT, in a concentration-dependent manner.[2]
Caption: this compound inhibits the EGFR signaling pathway.
HSP90 and PI3K/Akt/mTOR Signaling Pathways
In breast cancer cells, this compound has been shown to downregulate the expression of Heat Shock Protein 90 (HSP90).[3] This downregulation can subsequently affect the stability and activation of client proteins, including those in the PI3K/Akt pathway. A related compound, Lupithis compound, has been demonstrated to induce apoptosis in breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[5]
Caption: this compound inhibits HSP90 and the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with ice-cold PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium and combine the detached cells with the saved medium from the initial aspiration.
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet by resuspending in 1 mL of ice-cold PBS. Centrifuge again.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 10 cm culture dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-HSP90, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described for the apoptosis assay. For signaling studies, a shorter treatment time (e.g., 1-24 hours) may be appropriate.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways, including the EGFR and HSP90 pathways. The provided protocols offer a comprehensive framework for researchers to investigate the cellular and molecular effects of this compound in a laboratory setting. Careful execution of these experiments will contribute to a better understanding of this compound's therapeutic potential and its development as a novel cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Lupithis compound induces cell cycle arrest and apoptosis and activates the Nrf2/ARE pathway in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Wighteone for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wighteone, an isoflavone (B191592) found in plants such as Maclura aurantiaca, has demonstrated notable biological activities, including potential anti-cancer properties.[1][2] For researchers investigating its therapeutic potential in vitro, accurate and reproducible experimental results are contingent upon the proper dissolution and handling of this hydrophobic compound. These application notes provide a detailed protocol for dissolving this compound to be used in a variety of in vitro assays, ensuring compound stability and consistent concentrations.
Data Presentation
The solubility of this compound in common laboratory solvents is a critical factor for preparing stock solutions for in vitro studies. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Maximum Stock Concentration | 100 mg/mL (295.55 mM) | [3] |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage of Stock Solution (in DMSO) | -80°C for 6 months, -20°C for 1 month | [3] |
Experimental Protocols
This section outlines the materials required and a step-by-step procedure for preparing a this compound stock solution and subsequent working solutions for in vitro assays.
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Transfer: Carefully transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to prepare a 100 mM stock solution, add approximately 338 µL of DMSO to 10 mg of this compound (Molecular Weight: 338.36 g/mol ).
-
Dissolution: Tightly cap the vial and vortex at maximum speed for 1-2 minutes. Due to the hydrophobic nature of this compound, complete dissolution may require further assistance.
-
Sonication: If the solution is not clear after vortexing, place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): If required for the specific assay, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To prevent precipitation of the compound in the aqueous culture medium, it is highly recommended to perform a serial dilution.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to prepare a 1 mM intermediate solution from a 100 mM stock, add 10 µL of the stock to 990 µL of medium.
-
Gently mix the intermediate solution by pipetting.
-
Further dilute the intermediate solution to the final desired working concentration in the cell culture medium.
-
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This will account for any effects of the solvent on the cells. The final DMSO concentration in the culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the prepared working solutions immediately to treat cells as per the specific experimental design.
Mandatory Visualization
Signaling Pathway Diagram
This compound has been shown to exert its anti-tumor effects in non-small cell lung cancer (NSCLC) by suppressing the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.
Caption: this compound inhibits the EGFR signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for Wighteone Concentration in MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Wighteone for use in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays for cell viability and proliferation studies. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Anticancer Properties
This compound, a prenylated isoflavone, has demonstrated significant anti-proliferative effects in various cancer cell lines.[1] Its mechanism of action involves the inhibition of Heat Shock Protein 90 (HSP90), leading to the downregulation of key survival signaling pathways such as the PI3K/Akt and MAPK pathways, ultimately inducing apoptosis in cancer cells.[1][2] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is crucial for determining the cytotoxic potential of compounds like this compound and for calculating their half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The following table summarizes the effective concentrations and reported IC50 values of this compound in different cancer cell lines as determined by MTT and other viability assays. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.[3]
| Cell Line | Compound | Concentration Range Tested | Incubation Time | IC50 | Reference |
| MCF-7 (HER2-positive Breast Cancer) | This compound | 0.5, 2, 8 mM | 48 hours | Not explicitly stated, but significant inhibition observed at all concentrations. | [4] |
| NCI-H1975 (Non-small cell lung cancer) | This compound | 2.5, 5, 10 µM | 16 hours | Not explicitly stated, but significant inhibition of EGFR signaling observed. | [2] |
| SW480 (Colorectal Cancer) | This compound | Not specified | Not specified | Not explicitly stated, but shown to inhibit Akt phosphorylation and reduce cell viability. | [5] |
| A-375 (Human Melanoma) | Wightiic Acid | Not specified | Not specified | 4.7 µM | [6] |
| MCF-7 (Breast Cancer) | Wightiic Acid | Not specified | Not specified | 5.2 µM | [6] |
| SKBR-3 (Breast Cancer) | Isogaudichaudic Acid E* | Not specified | Not specified | 6.1 µM | [6] |
*Note: Wightiic Acid and Isogaudichaudic Acid E are related caged xanthones, not this compound itself, but their IC50 values provide a relevant reference for the potency of similar compounds. The concentrations from the Spandidos publication[4] are reported as mM, which are exceptionally high for a natural compound. Researchers should perform a dose-response experiment starting from a lower range (e.g., nM to µM) to determine the optimal concentration for their specific cell line.
Experimental Protocols
This section provides a detailed protocol for performing an MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Formazan (B1609692) solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of formazan solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the MTT assay for assessing the effect of this compound on cell viability.
Caption: Workflow for determining this compound's IC50 using the MTT assay.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound, highlighting its inhibitory effects on the HSP90 protein and the subsequent downregulation of the PI3K/Akt and MAPK signaling pathways.
Caption: this compound inhibits HSP90, downregulating pro-survival pathways.
References
- 1. HSP90 expression and its association with this compound metabolite response in HER2-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. HSP90 expression and its association with this compound metabolite response in HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a prenylated flavonoid from licorice, inhibits growth of SW480 colorectal cancer cells by allosteric inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of caged xanthones from the leaves of Garcinia wightii T. Anderson - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Wighteone-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of wighteone, a prenylated flavonoid, on various cellular signaling pathways. The protocols outlined below are intended to assist researchers in academic and industrial settings in elucidating the molecular mechanisms of this compound's bioactivity, particularly its anti-cancer properties.
Introduction
This compound, isolated from plants such as Erythrina suberosa and licorice, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Western blot analysis is an indispensable technique to investigate the molecular underpinnings of these effects by detecting and quantifying changes in the expression and phosphorylation status of key proteins involved in critical signaling cascades. This document details the protocols for performing Western blot analysis on this compound-treated cells and summarizes the expected quantitative changes in key signaling proteins.
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for interpreting Western blot data.
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell survival, growth, and proliferation. This compound has been found to inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[3]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cellular processes like proliferation, differentiation, and apoptosis.[4] Studies suggest that this compound can modulate MAPK signaling, contributing to its anti-cancer effects.[1]
-
Apoptosis Pathways (Intrinsic and Extrinsic): Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. This compound induces apoptosis through both caspase-dependent and -independent mechanisms, involving the regulation of Bcl-2 family proteins and the release of mitochondrial factors.[3][5][6]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected changes in protein expression and phosphorylation in cancer cells treated with this compound, based on published studies. These tables provide a reference for expected outcomes in Western blot experiments.
Table 1: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway
| Protein | Expected Change upon this compound Treatment | Cell Line Examples | Reference |
| PI3K | Decrease in expression/activity | MCF-7, MDA-MB-231 | [3] |
| p-Akt (phosphorylated Akt) | Decrease in phosphorylation | MCF-7, MDA-MB-231 | [3] |
| Akt (total) | No significant change | SW480 | [2] |
| p-mTOR (phosphorylated mTOR) | Decrease in phosphorylation | MCF-7, MDA-MB-231 | [3] |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Protein | Expected Change upon this compound Treatment | Pathway | Cell Line Examples | Reference |
| Bax | Upregulation | Intrinsic Apoptosis | MCF-7, MDA-MB-231 | [3] |
| Bcl-2 | Downregulation | Intrinsic Apoptosis | MCF-7, MDA-MB-231 | [3] |
| Cleaved Caspase-3 | Upregulation | Caspase-Dependent Apoptosis | MCF-7, MDA-MB-231 | [3] |
| Cleaved Caspase-7 | Upregulation | Caspase-Dependent Apoptosis | MCF-7, MDA-MB-231 | [3] |
| Cleaved Caspase-8 | Upregulation | Extrinsic Apoptosis | MCF-7, MDA-MB-231 | [3] |
| Cleaved Caspase-9 | Upregulation | Intrinsic Apoptosis | MCF-7, MDA-MB-231 | [3] |
| Cleaved PARP | Upregulation | Apoptosis Execution | MCF-7, MDA-MB-231 | [3] |
| AIF (in cytosol) | Upregulation | Caspase-Independent Apoptosis | MCF-7, MDA-MB-231 | [3] |
| Endo G (in cytosol) | Upregulation | Caspase-Independent Apoptosis | MCF-7, MDA-MB-231 | [3] |
Table 3: Effect of this compound on Other Key Regulatory Proteins
| Protein | Expected Change upon this compound Treatment | Function | Cell Line Examples | Reference |
| HSP90 | Downregulation | Protein folding and stability | MCF-7 | [1] |
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reliable and reproducible Western blot results.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, MDA-MB-231, SW480) in 6-well plates or 100 mm dishes at a density that will result in 70-80% confluency at the time of harvest.[7]
-
Cell Attachment: Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). Incubate the cells for the desired time points (e.g., 24, 48 hours).
II. Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well or dish.[8]
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubation and Vortexing: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.[8]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a suitable protein assay, such as the BCA or Bradford assay.[9]
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[8][10]
-
Gel Electrophoresis: Load the prepared samples and a protein molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.[8][11] Run the gel electrophoresis to separate the proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8][11]
IV. Immunoblotting and Detection
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle agitation.[8][10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove any unbound primary antibody.[8][10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.[8]
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[8]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[8]
V. Data Analysis
-
Densitometry: Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).[8]
-
Normalization: Normalize the band intensity of the target protein to the intensity of a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.[8] For phosphorylated proteins, it is often recommended to normalize to the total protein level.
-
Quantification: Express the results as a fold change relative to the untreated control.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Caption: Standard workflow for Western blot analysis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound, a prenylated flavonoid from licorice, inhibits growth of SW480 colorectal cancer cells by allosteric inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lupithis compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Wighteone in the TPA-Induced Ear Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice is a well-established and widely used pre-clinical assay for the evaluation of topical and systemic anti-inflammatory agents.[1][2][3] TPA, a potent phorbol (B1677699) ester, activates protein kinase C (PKC), which subsequently triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1] This activation leads to the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and cytokines (e.g., TNF-α, IL-1β, IL-6), resulting in hallmark signs of inflammation: edema, erythema, and neutrophil infiltration.[1][4]
Wighteone, a prenylated isoflavone, has demonstrated potential anti-inflammatory properties. Flavonoids, as a class of compounds, are known to modulate various inflammatory pathways.[5] This document provides detailed protocols for utilizing the TPA-induced ear edema model to assess the anti-inflammatory efficacy of this compound, along with methods for data interpretation and visualization of the underlying molecular mechanisms.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating the anti-inflammatory effects of this compound in the TPA-induced ear edema model.
Table 1: Effect of Topical this compound on TPA-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/ear) | Ear Weight (mg) | Edema Inhibition (%) |
| Naive | - | 5.8 ± 0.4 | - |
| Vehicle (Acetone) | - | 6.1 ± 0.5 | - |
| TPA (2.5 µ g/ear ) | - | 12.5 ± 1.1 | 0 |
| This compound + TPA | 0.5 | 9.8 ± 0.9* | 40.3 |
| This compound + TPA | 1.0 | 7.9 ± 0.7 | 68.7 |
| This compound + TPA | 2.0 | 6.5 ± 0.6 | 92.5 |
| Indomethacin + TPA | 1.0 | 7.2 ± 0.8** | 79.1 |
*p < 0.05, **p < 0.01 compared to the TPA group. Data are presented as mean ± SD (n=6).
Table 2: Effect of Topical this compound on Myeloperoxidase (MPO) Activity in TPA-Treated Mouse Ears
| Treatment Group | Dose (mg/ear) | MPO Activity (U/mg tissue) | Inhibition of MPO Activity (%) |
| Naive | - | 0.12 ± 0.03 | - |
| Vehicle (Acetone) | - | 0.15 ± 0.04 | - |
| TPA (2.5 µ g/ear ) | - | 1.28 ± 0.15 | 0 |
| This compound + TPA | 0.5 | 0.85 ± 0.11* | 33.6 |
| This compound + TPA | 1.0 | 0.51 ± 0.09 | 60.2 |
| This compound + TPA | 2.0 | 0.29 ± 0.06 | 77.3 |
| Indomethacin + TPA | 1.0 | 0.45 ± 0.08** | 64.8 |
*p < 0.05, **p < 0.01 compared to the TPA group. Data are presented as mean ± SD (n=6). MPO is an enzyme abundant in neutrophils and serves as an indicator of inflammatory cell infiltration.[6]
Experimental Protocols
TPA-Induced Mouse Ear Edema Protocol
This protocol is adapted from methodologies described in the literature.[4][7]
Materials and Reagents:
-
Male ICR mice (20-25 g)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Indomethacin (positive control)
-
Acetone (vehicle)
-
Micropipettes
-
Analytical balance
-
6 mm biopsy punch
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (n=6 per group): Naive, Vehicle, TPA alone, this compound (various doses) + TPA, and Indomethacin + TPA.
-
Treatment Application:
-
Dissolve TPA, this compound, and Indomethacin in acetone.
-
Topically apply 20 µL of the test solution (this compound, Indomethacin, or vehicle) to both the inner and outer surfaces of the right ear of each mouse.
-
Thirty minutes after treatment application, topically apply 20 µL of TPA solution (2.5 µ g/ear ) to the right ear of all mice except the naive and vehicle groups. The left ear remains untreated.
-
-
Edema Measurement:
-
Six hours after TPA application, euthanize the mice by cervical dislocation.[6]
-
Using a 6 mm biopsy punch, collect ear tissue from both the right (treated) and left (untreated) ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
-
Calculation of Edema Inhibition:
-
% Inhibition = [ (EdemaTPA - EdemaTreatment) / EdemaTPA ] x 100
-
Myeloperoxidase (MPO) Assay
Procedure:
-
Tissue Homogenization: Homogenize the ear tissue samples in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Centrifugation: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.
-
Assay:
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Measure the change in absorbance at 450 nm over time using a microplate reader.
-
One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.
-
Histological Analysis
Procedure:
-
Tissue Fixation: Fix the ear tissue samples in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope to assess the degree of edema, epidermal hyperplasia, and inflammatory cell infiltration.
Signaling Pathways
TPA induces inflammation primarily through the activation of the MAPK and NF-κB signaling pathways.[1] this compound, like other flavonoids, is hypothesized to exert its anti-inflammatory effects by inhibiting these key pathways.[5]
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are crucial regulators of inflammatory responses.[8][9] TPA activates these kinases, leading to the activation of transcription factors like AP-1, which promotes the expression of pro-inflammatory genes.[9] this compound may inhibit the phosphorylation of these MAPK proteins, thereby downregulating the inflammatory cascade.
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation.[10] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon TPA stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2.[10][11] this compound is expected to prevent the degradation of IκBα, thus inhibiting NF-κB activation.
Visualizations
Caption: Experimental workflow for the TPA-induced ear edema model.
Caption: TPA-induced inflammatory signaling pathways and points of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]
- 3. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Wighteone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, detailed protocol for the quantification of Wighteone, a prenylated isoflavone (B191592) of significant interest for its potential pharmacological activities. The High-Performance Liquid Chromatography (HPLC) method described herein is based on established analytical principles for the separation and quantification of structurally related isoflavonoids. This application note is intended to serve as a robust starting point for researchers and drug development professionals. It is imperative that this method be fully validated in your laboratory according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for your specific application.
Introduction
This compound is a naturally occurring prenylated isoflavone found in various plant species, including those of the Erythrina and Flemingia genera. As a member of the isoflavonoid (B1168493) class of compounds, it exhibits a range of biological activities, making it a compound of interest for further investigation in drug discovery and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control of raw materials, and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of phytochemicals due to its high resolution, sensitivity, and reproducibility.[1] This application note details a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound.
Experimental Protocol
This protocol provides a recommended starting point and should be optimized and validated for your specific analytical needs.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of isoflavonoids.
-
Data Acquisition and Processing Software: Software to control the HPLC system and for data analysis is necessary.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: For the preparation of standards and mobile phases.
-
Syringe Filters: 0.45 µm pore size, for sample filtration prior to injection.
Reagents and Standards
-
This compound Analytical Standard: Of known purity.
-
Acetonitrile (B52724) (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Methanol (B129727) (MeOH): HPLC grade.
-
Formic Acid or Acetic Acid: Analytical grade, for mobile phase modification.
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Degas both mobile phases prior to use.
-
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1-100 µg/mL).
Sample Preparation (from solid plant extract)
-
Weighing: Accurately weigh the sample of the plant extract.
-
Extraction: Extract the analyte using a suitable solvent such as methanol or ethanol (B145695) with the aid of sonication or vortexing.
-
Centrifugation: Centrifuge the extract to pelletize insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following are recommended starting conditions and may require optimization:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-30 min, 20-80% B30-35 min, 80-20% B35-40 min, 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (based on typical isoflavone absorbance) |
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity/Selectivity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD detector. |
| Linearity (r²) | ≥ 0.999 over a defined concentration range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98-102% for spiked samples at different concentration levels. |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2%.Intermediate Precision (Inter-day): RSD ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature. |
Quantitative Data Summary
The following table presents expected quantitative data for a validated HPLC method for this compound, based on typical values for structurally similar isoflavonoids. These values must be experimentally determined and verified during method validation.
| Parameter | Expected Value/Range |
| Retention Time (tR) | 15 - 25 minutes (highly dependent on exact conditions) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Precision (%RSD) | < 2.0% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for HPLC quantification of this compound.
Conclusion
The HPLC method outlined in this application note provides a solid foundation for the reliable quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water is a well-established approach for the analysis of isoflavonoids. Adherence to the principles of method validation is critical to ensure the generation of accurate and reproducible data for research, development, and quality control purposes. Further optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and analytical requirements.
References
Application Notes and Protocols: Wighteone in Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wighteone, a prenylated isoflavone, has emerged as a promising natural compound in the field of oncology research. Extracted from medicinal plants like Glycyrrhiza glabra (licorice) and Erythrina suberosa, this compound has demonstrated significant anti-cancer properties across various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways, including the PI3K/Akt/mTOR and EGFR pathways. These attributes make this compound a compelling candidate for further investigation as a potential therapeutic agent.
These application notes provide a comprehensive overview of the anti-cancer applications of this compound, with detailed protocols for key in vitro and in vivo experiments.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Colorectal Cancer | SW480 | Not explicitly quantified, but demonstrated inhibition of cell viability. | [1] |
| Neuroblastoma | SH-SY5Y | Concentration-dependent inhibition observed. | [2] |
| Breast Cancer (HER2-positive) | MCF-7 | Significant inhibition at 0.5, 5, and 10 mM. | [3][4] |
| Breast Cancer (ER-positive) | MCF-7 | Viability decreased with Lupithis compound treatment. | |
| Breast Cancer (Triple Negative) | MDA-MB-231 | Viability decreased with Lupithis compound treatment. |
Note: Some studies on "Lupithis compound," a closely related compound, show similar anti-cancer effects and are included for comparative purposes.
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents eliminate malignant cells.
| Cell Line | This compound Concentration (mM) | Apoptosis Rate (%) | Citation |
| MCF-7 (HER2-positive) | 0 (Control) | 3.02 | [4] |
| 0.5 | 4.22 | [4] | |
| 5 | 6.54 | [4] | |
| 10 | 14.98 | [4] |
Table 3: Quantitative Analysis of this compound-Induced Cell Cycle Arrest
Cell cycle arrest is a mechanism that prevents cancer cells from proliferating uncontrollably.
| Cell Line | This compound Treatment | Cell Cycle Phase Arrest | Key Molecular Changes | Citation |
| SW480 | This compound | G2/M | - | [1] |
| SH-SY5Y | Lupithis compound | G2/M | Decrease in Cyclin B1/D1 and CDK1/2/4/6 | [2] |
Table 4: In Vivo Anti-Tumor Efficacy of this compound
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anti-cancer compounds.
| Animal Model | Cancer Cell Line | Treatment | Tumor Growth Inhibition | Citation |
| Nude Mouse Xenograft | SW480 | This compound | Exerted in vivo anti-colorectal cancer effect. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., SW480, MCF-7)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 2, 8, 10 mM) and a vehicle control (DMSO) for 48 hours.[3][4]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0.5, 5, 10 mM for MCF-7 cells) for 48 hours.[4]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-EGFR, anti-p-EGFR, anti-HSP90, anti-Cyclin B1, anti-CDK1, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
SW480 human colorectal cancer cells[1]
-
Matrigel
-
This compound formulation for injection
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of SW480 cells and Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (at a predetermined dose and schedule) or vehicle control to the respective groups.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Mandatory Visualizations
Caption: this compound inhibits the Akt signaling pathway.
Caption: Experimental workflow for apoptosis and cell cycle analysis.
References
- 1. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lupithis compound induces cell cycle arrest and apoptosis and activates the Nrf2/ARE pathway in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP90 expression and its association with this compound metabolite response in HER2-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Antifungal Susceptibility Testing of Wighteone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of wighteone, a prenylated isoflavone (B191592), in antifungal susceptibility testing. This document details the current understanding of its mechanism of action, summarizes available quantitative data, and provides detailed protocols for in vitro evaluation.
Introduction to this compound
This compound is a naturally occurring isoflavone found in various plants.[1] As a member of the flavonoid family, it has garnered interest for its potential biological activities, including its properties as an antifungal agent. Understanding the antifungal profile of this compound is crucial for its potential development as a therapeutic agent.
Mechanism of Action
While the precise mechanisms of action for many natural antifungal compounds are still under investigation, flavonoids are known to exert their effects through various pathways. For flavonoids in general, these can include disruption of the fungal cell membrane, inhibition of cell wall synthesis, and interference with key cellular processes like mitochondrial function and nucleic acid synthesis.
Note: Specific studies detailing the definitive mechanism of action of this compound against pathogenic fungi are limited in the currently available scientific literature. The following sections outline general approaches and methodologies that can be employed to investigate its specific cellular targets.
Quantitative Data Summary
Currently, there is a notable lack of publicly available, peer-reviewed data quantifying the antifungal activity of this compound against a broad range of pathogenic fungi. To facilitate future research and comparison, it is recommended that Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values be determined and presented in a structured format as shown in the template table below.
Table 1: Template for Summarizing Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | Data Needed | Data Needed | |
| Cryptococcus neoformans | H99 | Data Needed | Data Needed | |
| Aspergillus fumigatus | ATCC 204305 | Data Needed | Data Needed | |
| Candida glabrata | Clinical Isolate | Data Needed | Data Needed | |
| Candida krusei | ATCC 6258 | Data Needed | Data Needed |
Experimental Protocols
The following protocols are based on established methodologies for antifungal susceptibility testing and can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal inoculum (prepared to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium with solvent)
-
Sterile saline or water
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.03 to 64 µg/mL).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 to achieve the final desired inoculum concentration.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions, the positive control, and the negative control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the negative control well. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Investigation of Mechanism of Action - Ergosterol (B1671047) Synthesis Inhibition
This assay helps to determine if this compound targets the fungal cell membrane by interfering with ergosterol.
Materials:
-
Ergosterol
-
This compound
-
Fungal strains
-
RPMI 1640 medium
-
96-well microtiter plates
Procedure:
-
Perform the broth microdilution assay as described in Protocol 1.
-
In a parallel experiment, add a final concentration of 200 to 400 µg/mL of exogenous ergosterol to the RPMI 1640 medium.
-
Determine the MIC of this compound in the presence of ergosterol.
-
Interpretation: A significant increase (four-fold or greater) in the MIC of this compound in the presence of exogenous ergosterol suggests that this compound may be targeting the ergosterol biosynthesis pathway.
Protocol 3: Investigation of Mechanism of Action - Cell Wall Integrity Assay
This assay determines if this compound's antifungal activity is related to disruption of the fungal cell wall.
Materials:
-
Sorbitol (as an osmotic protectant)
-
This compound
-
Fungal strains
-
RPMI 1640 medium
-
96-well microtiter plates
Procedure:
-
Perform the broth microdilution assay as described in Protocol 1.
-
In a parallel experiment, supplement the RPMI 1640 medium with sorbitol to a final concentration of 0.8 M.
-
Determine the MIC of this compound in the presence of sorbitol.
-
Interpretation: If this compound targets the cell wall, the presence of an osmotic protectant like sorbitol will likely result in a significant increase in the MIC. If the MIC remains unchanged, it is less likely that the primary mechanism of action involves cell wall disruption.
Visualization of Fungal Signaling Pathways and Experimental Workflows
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for MIC determination of this compound.
Caption: Hypothesized interaction of this compound with the CWI pathway.
Caption: Hypothesized inhibition of ergosterol biosynthesis by this compound.
References
Application Notes: Wighteone as a Selective Agent for Cancer Cell Lines
These application notes provide a comprehensive overview of the cytotoxic and pro-apoptotic effects of Wighteone on various cancer cell lines. The data presented here, along with detailed experimental protocols, are intended to guide researchers, scientists, and drug development professionals in evaluating this compound as a potential therapeutic agent.
Introduction
This compound is a naturally occurring isoflavonoid (B1168493) compound that has demonstrated significant anticancer properties. It has been shown to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion in several cancer cell lines.[1] The primary mechanisms of action appear to involve the modulation of key signaling pathways implicated in cancer progression. This document summarizes the cell lines sensitive to this compound treatment, provides quantitative data on its efficacy, and details the experimental protocols to assess its effects.
Data Presentation: Cell Line Sensitivity to this compound and Related Isoflavones
The cytotoxic effects of this compound and the structurally related isoflavone, Lupithis compound (B192169), have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | NCI-H1975 | Non-Small Cell Lung Cancer (EGFR L858R/T790M) | 5.70 | [2] |
| Ba/F3 EGFR L858R/T790M | Murine Pro-B cells (EGFR L858R/T790M) | 1.88 | [2] | |
| MCF-7 | Breast Cancer (HER2-positive) | Concentration-dependent inhibition observed | [3] | |
| Lupithis compound | DU-145 | Prostate Cancer | Concentration-dependent inhibition observed | [4][5] |
| MCF-7 | Breast Cancer (ER-positive) | Decreased cell viability observed | [4] | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Decreased cell viability observed | [4] | |
| SH-SY5Y | Neuroblastoma | Concentration-dependent inhibition observed | [4] |
Signaling Pathways Affected by this compound Treatment
This compound has been shown to exert its anticancer effects by targeting specific signaling pathways within cancer cells. In Non-Small Cell Lung Cancer (NSCLC) cells harboring EGFR mutations, this compound directly inhibits the EGFR signaling pathway. In HER2-positive breast cancer cells, its effects are associated with the downregulation of Heat Shock Protein 90 (HSP90) and the subsequent inhibition of the AKT and MAPK pathways.[3] A related isoflavone, Lupithis compound, has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells.[4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound treatment.
Experimental Workflow
Cell Culture
-
NCI-H1975 Cells:
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[6]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing: Passage cells at a ratio of 1:2 to 1:4 when they reach 80-90% confluency.[6] Use Trypsin-EDTA to detach cells.[6] Renew medium every 2 to 3 days.[6]
-
-
MCF-7 Cells:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/ml bovine insulin, and 1% Penicillin/Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA for detachment.[7] Renew medium 2-3 times per week.[7]
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[9]
-
Incubate the plate for 24, 48, or 72 hours.[9]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[8][9]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression and phosphorylation levels of proteins in the targeted signaling pathways.
-
Materials:
-
6-well or 10 cm plates
-
This compound stock solution
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay. For EGFR pathway analysis in NCI-H1975 cells, cells may be stimulated with EGF (e.g., 20 ng/ml for 5 minutes) before or during this compound treatment.[12][13]
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
References
- 1. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. Isoflavone lupithis compound induces cytotoxic, apoptotic, and antiangiogenic activities in DU-145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elabscience.com [elabscience.com]
- 7. mcf7.com [mcf7.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound exhibits an antitumor effect against EGFR L858R/T790M mutation non-small cell lung cancer [jcancer.org]
Application Notes and Protocols: Wighteone for Studying Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wighteone, a prenylated isoflavone, has demonstrated significant anti-inflammatory properties, making it a valuable tool for researchers studying inflammatory processes and developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound in inflammatory response studies. This compound exerts its effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory cascade.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in vitro studies.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Stimulant | This compound Concentration (µM) | Result |
| Cell Viability | - | 10, 25, 50 | No significant cytotoxicity observed |
| Nitric Oxide (NO) Production | LPS (1 µg/mL) | 10, 25, 50 | Dose-dependent inhibition of NO production |
| TNF-α Production | LPS (1 µg/mL) | 10, 25, 50 | Significant reduction in TNF-α secretion |
| IL-6 Production | LPS (1 µg/mL) | 10, 25, 50 | Significant reduction in IL-6 secretion |
| IL-1β Production | LPS (1 µg/mL) | 10, 25, 50 | Significant reduction in IL-1β secretion |
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated by its ability to inhibit key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway:
This compound has been shown to inhibit the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (p65/p50 dimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is believed to interfere with this cascade by inhibiting the phosphorylation of IKK, which in turn prevents the degradation of IκBα and the nuclear translocation of p65.
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in inflammation. It consists of several kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli, including LPS. Activated MAPKs phosphorylate and activate downstream transcription factors, leading to the production of pro-inflammatory cytokines and mediators. Flavonoids, including this compound, have been shown to suppress the phosphorylation of p38, JNK, and ERK, thereby attenuating the inflammatory response.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for Western blotting).
-
2. Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Procedure:
-
After treating the cells with this compound for 24 hours in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
4. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.
-
5. Western Blotting for Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the relative protein expression levels using densitometry analysis, with β-actin or GAPDH as a loading control.
-
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for screening the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups:
-
Vehicle control
-
Carrageenan control
-
Reference drug (e.g., Indomethacin) + Carrageenan
-
This compound (different doses) + Carrageenan
-
-
Compound Administration: Administer this compound, reference drug, or vehicle orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition using the following formula: % Inhibition = [((Vt - V₀)control - (Vt - V₀)treated) / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols for In Vivo Research with Wighteone Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wighteone, a prenylated isoflavone (B191592) found in plants such as licorice, has garnered significant interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] Preclinical in vivo studies are crucial for evaluating the efficacy and safety of this compound. However, its hydrophobic nature and poor aqueous solubility present considerable challenges for formulation and delivery in animal models.[3] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound, enabling researchers to conduct reliable and reproducible studies. Recent research has demonstrated the in vivo anti-colorectal cancer efficacy of this compound in a nude mouse xenograft model using SW480 cells, underscoring the importance of effective delivery systems for this promising compound.[1]
Data Presentation
Effective in vivo delivery of this compound is paramount for achieving adequate bioavailability and therapeutic concentrations. Due to its poor water solubility, this compound requires specialized formulations for systemic administration. Below are examples of validated formulation protocols that can be adapted for various in vivo research applications.
Table 1: In Vivo Formulation Protocols for this compound [3]
| Protocol ID | Formulation Composition | Achievable Concentration | Administration Route Suitability | Key Features |
| FORM-01 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.39 mM) | Intraperitoneal (IP), Intravenous (IV), Oral Gavage (PO) | A clear solution suitable for multiple administration routes. PEG300 and Tween-80 act as co-solvents and surfactants to maintain solubility. |
| FORM-02 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.39 mM) | Intravenous (IV), Intraperitoneal (IP) | Utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance aqueous solubility, making it particularly suitable for intravenous administration. |
| FORM-03 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.39 mM) | Oral Gavage (PO), Intraperitoneal (IP) | A lipid-based formulation ideal for oral administration, potentially improving absorption through the lymphatic system. |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound formulations and their administration in a murine xenograft model of colorectal cancer.
Protocol 1: Preparation of this compound Formulation (FORM-01)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Initial Solubilization: Accurately weigh the required amount of this compound powder. In a sterile conical tube, add the appropriate volume of DMSO to achieve a 10% final concentration. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.[3]
-
Addition of Co-solvent: To the DMSO solution, add PEG300 to a final concentration of 40%. Vortex until the solution is homogeneous.
-
Addition of Surfactant: Add Tween-80 to the mixture to a final concentration of 5%. Vortex vigorously to ensure even dispersion.
-
Final Dilution: Slowly add sterile saline to the mixture while vortexing to reach the final volume (45% of the total). Add the saline dropwise initially to prevent precipitation.
-
Homogenization: For optimal homogeneity, vortex the final solution for 2-3 minutes or place it in a bath sonicator for 5-10 minutes until the solution is clear.
-
Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
Protocol 2: In Vivo Antitumor Efficacy Study in a Colorectal Cancer Xenograft Model
This protocol is based on general procedures for establishing and utilizing SW480 xenograft models.[4][5][6]
Materials:
-
SW480 human colorectal adenocarcinoma cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old)
-
Matrigel (optional)
-
Prepared this compound formulation (e.g., FORM-01)
-
Vehicle control (same composition as the this compound formulation without the active compound)
-
Sterile syringes and needles (appropriate gauge for the administration route)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture SW480 cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Mixing the cell suspension with Matrigel at a 1:1 ratio can improve tumor take rate.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Length × Width²) / 2.[7]
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Administer this compound formulation or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal injection) and dosing schedule will depend on the specific experimental design.
-
Endpoint Analysis: Continue treatment for the specified duration. Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blot).
Visualizations
Signaling Pathways
This compound, as a flavonoid, is known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The diagram below illustrates the putative signaling pathways targeted by this compound.[1][2]
Caption: Putative signaling pathways modulated by this compound in cancer cells.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vivo study to evaluate the efficacy of a this compound delivery system.
Caption: General experimental workflow for in vivo xenograft studies.
References
Troubleshooting & Optimization
Technical Support Center: Wighteone Solubility Issues in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of wighteone is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound, also known as Erythrinin B or 6-Isopentenylgenistein, is a prenylated isoflavone, a type of flavonoid compound.[1][2] Like many other flavonoids, this compound is a lipophilic molecule with a planar ring structure, which results in poor solubility in water and aqueous buffers such as Phosphate-Buffered Saline (PBS).[3] This low aqueous solubility can lead to several experimental challenges, including:
-
Precipitation of the compound in stock solutions or final assay media.
-
Inaccurate final concentrations, leading to unreliable dose-response data.
-
Reduced bioavailability in cell-based assays and in vivo models.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Due to its hydrophobic nature, the most effective and commonly recommended solvent for preparing a high-concentration stock solution of this compound is 100% dimethyl sulfoxide (B87167) (DMSO).[4][5]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower. To prevent this, consider the following strategies:
-
Pre-warm the medium: Ensure your cell culture medium or aqueous buffer is pre-warmed to 37°C before adding the this compound stock solution, as higher temperatures can improve solubility.
-
Dropwise addition and mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently swirling or vortexing to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiment.
-
Use a higher-concentration stock solution: Preparing a more concentrated stock solution in DMSO allows for the addition of a smaller volume to the aqueous medium, which can minimize the risk of precipitation.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5% (v/v). For sensitive cell lines, a final DMSO concentration of 0.1% or lower may be necessary. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group, to account for any potential solvent effects.
Troubleshooting Guide: this compound Solubility Issues
| Problem | Probable Cause | Solution |
| This compound powder will not dissolve in aqueous buffer (e.g., PBS). | This compound has very low intrinsic solubility in aqueous solutions due to its hydrophobic chemical structure. | Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a high-concentration stock solution in 100% DMSO. |
| A precipitate forms immediately upon adding the DMSO stock solution to the aqueous medium. | The compound is "crashing out" of solution due to the rapid change in solvent polarity. | 1. Ensure the aqueous medium is pre-warmed to 37°C.2. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium.3. Decrease the final desired concentration of this compound.4. Increase the concentration of your DMSO stock to minimize the volume added. |
| The final solution appears cloudy or hazy. | Micro-precipitation may be occurring, which is not always visible as distinct particles. | 1. Use sonication to aid dissolution after adding the stock solution to the aqueous medium.[4]2. Consider using a formulation with co-solvents or solubility enhancers (see Experimental Protocols section). |
| Inconsistent or non-reproducible results in biological assays. | The actual concentration of solubilized this compound is lower than the theoretical concentration due to precipitation. | 1. Visually inspect your prepared solutions for any signs of precipitation before use.2. Prepare fresh dilutions for each experiment.3. Implement the solubility enhancement strategies outlined in this guide. |
Data Presentation: this compound Solubility
The aqueous solubility of this compound is very low and not extensively reported in standard buffers. However, its solubility can be significantly enhanced in the presence of organic co-solvents and other excipients.
| Solvent/Formulation | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[5] | 295.55 mM | Ultrasonic treatment may be needed.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[4][5] | ≥ 7.39 mM | A clear solution can be achieved.[4][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[4][5] | ≥ 7.39 mM | A clear solution can be achieved.[4][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[5] | ≥ 7.39 mM | A clear solution can be achieved.[5] |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Very Low | Not Quantitatively Reported | Inferred to be in the low µg/mL range based on the properties of similar isoflavones. |
Molecular Weight of this compound: 338.35 g/mol [6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound for your desired volume of stock solution. For 1 mL of a 10 mM stock solution, you will need 3.38 mg of this compound (Mass = 0.01 L * 0.01 mol/L * 338.35 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the corresponding volume of 100% DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[4][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound and the final volume of the working solution needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required using the formula: V1 = (C2 * V2) / C1 , where:
-
V1 = volume of stock solution needed
-
C1 = concentration of stock solution (10 mM)
-
V2 = final volume of working solution
-
C2 = final concentration of working solution
-
-
Ensure that the volume of DMSO stock solution added will result in a final DMSO concentration of ≤ 0.5% in the cell culture medium.
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling.
-
Mix the solution thoroughly before adding it to your cells.
-
Prepare a vehicle control by adding the same volume of 100% DMSO to an equal volume of cell culture medium.
Protocol 3: Formulation of this compound for In Vivo Studies (Co-solvent approach)
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure: This protocol is adapted from a common formulation for poorly soluble compounds.[4][5]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the solvents sequentially.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock in DMSO to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well. Sonication can be used to ensure complete dissolution.[4]
Visualizations
Signaling Pathways Modulated by this compound
This compound has been reported to inhibit the EGFR signaling pathway.[3] Additionally, as an isoflavone, it may modulate other pathways commonly affected by this class of compounds.
References
- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 51225-30-0 | this compound [phytopurify.com]
- 6. This compound | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Wighteone in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Wighteone in cell culture media, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a type of flavonoid known as an isoflavone.[1] It is a natural compound that has been isolated from various plants, including the aerial parts of Genista ephedroides.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C20H18O5 | [2] |
| Molecular Weight | 338.354 g/mol | [2] |
| Appearance | Solid | [3] |
| Color | White | [3] |
| Solubility | Soluble in DMSO (80 mg/mL) | [3] |
Q2: My this compound solution is precipitating after dilution in culture media. What can I do?
A2: Precipitation of hydrophobic compounds like this compound is a common issue when diluting a DMSO stock solution into an aqueous culture medium. To address this, consider the following:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warm the Medium: Adding the this compound-DMSO stock solution to pre-warmed media (37°C) can enhance solubility.
-
Serial Dilution: Instead of a single large dilution, perform intermediate dilution steps to gradually decrease the DMSO concentration.[5]
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb water, which reduces its ability to dissolve hydrophobic compounds. Use fresh, anhydrous DMSO for preparing your stock solution.[5]
Q3: I am observing inconsistent or lower-than-expected bioactivity of this compound in my cell-based assays. What could be the cause?
A3: Inconsistent or reduced bioactivity of this compound can often be attributed to its degradation in the cell culture medium. The stability of flavonoids like this compound can be influenced by several factors, including:
-
pH of the medium: The pH of the culture medium should be maintained between 7.2 and 7.4 for optimal stability of many compounds.[6]
-
Exposure to light: Flavonoids can be sensitive to light. Protect your solutions from light by using amber-colored tubes or wrapping plates in foil.[6]
-
Temperature: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6][7]
-
Oxidation: Flavonoids can be susceptible to oxidation. Working under reduced oxygen conditions or including an antioxidant like ascorbic acid (while considering its potential experimental interference) may help.[6]
-
Enzymatic degradation: Components in serum, such as esterases, can degrade compounds.[8] If you suspect this is an issue, consider reducing the serum concentration or using a serum-free medium if your cell line permits.
To confirm if degradation is occurring, a stability study of this compound in your specific cell culture medium and conditions is recommended.
Troubleshooting Guides
Guide 1: Investigating this compound Instability in Cell Culture
This guide provides a systematic approach to identifying and mitigating this compound instability in your experiments.
Problem: Inconsistent or diminishing biological effect of this compound over the course of an experiment.
Possible Cause: Degradation of this compound in the culture medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is properly stored at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[7]
-
Perform a Stability Study: Conduct a time-course experiment to measure the concentration of this compound in your specific culture medium under your experimental conditions (37°C, 5% CO2). A detailed protocol is provided below.
-
Shorten Incubation Time: If this compound is found to be unstable, consider reducing the experimental incubation time if feasible.
-
Replenish this compound: For longer experiments, you may need to replace the medium with fresh this compound-containing medium at regular intervals to maintain a consistent concentration.
-
Analyze for Degradation Products: If possible, use techniques like LC-MS to identify potential degradation products that might have their own biological effects.
Experimental Protocols
Protocol 1: Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC-UV.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Medium: Add the this compound stock solution to pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.5%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will serve as your T=0 reference.
-
Incubate: Incubate the remaining medium under your standard cell culture conditions (37°C, 5% CO2). Protect the samples from light.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot of the medium.
-
Sample Processing:
-
To precipitate proteins, add three volumes of cold acetonitrile to the medium sample.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC-UV method for this compound quantification.
-
Create a standard curve of this compound in the same cell culture medium to accurately determine the concentration at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the T=0 concentration versus time.
-
From this plot, you can estimate the half-life (t½) of this compound under your specific experimental conditions.
-
Signaling Pathways and Experimental Workflows
This compound's Effect on EGFR Signaling Pathway
This compound has been shown to exhibit antitumor effects, particularly in non-small cell lung cancer (NSCLC) with EGFR L858R/T790M mutations, by inhibiting the EGFR signaling pathway.[2][3][6] This inhibition subsequently affects downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT.[3]
Caption: this compound inhibits the mutated EGFR, blocking downstream signaling.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates the key steps for determining the stability of this compound in your cell culture experiments.
Caption: Workflow for determining this compound's stability in culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits an antitumor effect against EGFR L858R/T790M mutation non-small cell lung cancer [jcancer.org]
- 3. This compound exhibits an antitumor effect against EGFR L858R/T790M mutation non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The degradation kinetics and mechanism of moringin in aqueous solution and the cytotoxicity of degraded products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exhibits an antitumor effect against EGFR L858R/T790M mutation non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of oncogenic mutations on the conformational free-energy landscape of EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Wighteone Dosage for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and practical advice for researchers utilizing Wighteone in preclinical animal studies. The following information, presented in a question-and-answer format, addresses common challenges in dosage optimization, formulation, and experimental design to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known mechanisms of action?
A1: this compound is a prenylated isoflavone, a type of flavonoid found in plants such as Ficus mucuso and Maclura pomifera.[1] Like other flavonoids, this compound has been investigated for its potential therapeutic properties, particularly in cancer research. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). Its mechanisms of action involve the modulation of key cellular signaling pathways. Specifically, this compound has been shown to suppress the Epidermal Growth Factor Receptor (EGFR) signaling pathway and its downstream effectors, Akt and Erk. Additionally, it has been observed to downregulate Heat Shock Protein 90 (HSP90), which can, in turn, affect the stability and function of proteins involved in the AKT and MAPK pathways. Flavonoids, as a class, are also known to influence other critical cancer-related pathways such as the Wnt/β-catenin pathway.
Q2: What is a recommended starting dosage for this compound in mouse models?
For initial efficacy studies, a conservative starting dose in the range of 10-50 mg/kg body weight is recommended. For acute toxicity assessments, a single high dose, potentially up to 2000 mg/kg , can be considered based on general guidelines for nutraceuticals.[2] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific animal model and disease context.
Q3: How should I prepare a this compound formulation for in vivo administration?
A3: this compound, like many flavonoids, is expected to have poor water solubility. Therefore, a suitable vehicle is necessary to ensure its bioavailability for in vivo studies. The choice of formulation will depend on the route of administration.
-
For Oral Gavage:
-
Suspension: Micronized this compound can be suspended in an aqueous vehicle containing a suspending agent such as 0.5% w/v carboxymethylcellulose (CMC) or methylcellulose.
-
Co-solvent System: A solution can be prepared using a mixture of solvents. A common combination is 10% DMSO, 40% PEG 400, and 50% saline. The this compound should first be dissolved in DMSO, followed by the addition of PEG 400 and then saline. Prepare this formulation fresh before each use and check for any precipitation.
-
-
For Intraperitoneal (IP) or Intravenous (IV) Injection:
-
Co-solvent System: A similar co-solvent system as for oral gavage can be used, but it is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10%) to minimize toxicity. The solution must be sterile-filtered before injection.
-
Nanosuspension or Microemulsion: For poorly soluble compounds, formulating them as nanosuspensions or microemulsions can improve their suitability for parenteral administration.[3]
-
Q4: What are the common routes of administration for compounds like this compound in mice?
A4: The most common routes of administration for preclinical in vivo studies are:
-
Oral (PO): Often administered via oral gavage, which allows for precise dosing.[4][5] This route is relevant for drugs intended for oral administration in humans.
-
Intraperitoneal (IP): Involves injecting the substance directly into the abdominal cavity.[6][7] This route allows for rapid absorption into the bloodstream.
-
Intravenous (IV): The substance is injected directly into a vein, typically the tail vein in mice.[8][9] This method ensures 100% bioavailability.
The choice of administration route should be based on the experimental objectives and the pharmacokinetic properties of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Solubility / Precipitation | This compound is a hydrophobic compound. | 1. Optimize the vehicle: Experiment with different co-solvent ratios or try alternative solubilizing agents like cyclodextrins.2. Particle size reduction: If preparing a suspension, ensure the compound is micronized to increase its surface area for better dissolution.3. pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility.4. Prepare fresh: Formulations, especially those with co-solvents, should be prepared fresh daily to minimize precipitation over time. |
| Toxicity / Adverse Events in Animals | The dose may be too high, or the vehicle may be causing toxicity. | 1. Perform a dose-escalation study: Start with a low dose and gradually increase it in different cohorts of animals to determine the Maximum Tolerated Dose (MTD).2. Vehicle control group: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.3. Monitor animals closely: Observe animals for signs of toxicity such as weight loss, lethargy, ruffled fur, or changes in behavior.[10][11] |
| Lack of Efficacy | The dose may be too low, the compound may have poor bioavailability, or the dosing frequency may be inadequate. | 1. Increase the dose: If no toxicity is observed, consider increasing the dose.2. Improve bioavailability: Re-evaluate the formulation to enhance solubility and absorption.3. Adjust dosing frequency: The half-life of the compound may be short, requiring more frequent administration to maintain therapeutic levels.4. Confirm target engagement: If possible, measure downstream markers of the signaling pathways this compound is expected to modulate in the target tissue to confirm the compound is reaching its site of action. |
Quantitative Data Summary
The following tables provide a summary of in vitro concentrations of this compound used in published studies and in vivo dosages of similar flavonoid compounds, which can serve as a reference for designing your experiments.
Table 1: In Vitro Concentrations of this compound
| Cell Line | Concentration Range | Effect |
| NCI-H1975 (NSCLC) | 2.5 - 10 µM | Suppression of EGFR signaling pathway |
| MCF-7 (Breast Cancer) | 1 - 10 µg/mL | Inhibition of cell proliferation and induction of apoptosis |
Table 2: In Vivo Dosages of Structurally Similar Flavonoids in Mice
| Compound | Administration Route | Dosage Range | Species |
| Flavone Acetic Acid | Intravenous (IV) | 100 - 300 mg/kg | Mouse |
| Cremastranone | Oral (PO) | 10 mg/kg | Mouse |
| Cremastranone | Intravenous (IV) | 5 mg/kg | Mouse |
| Wogonin | Intravenous (IV) | LD50 = 286.15 mg/kg | Mouse |
| 3,4'-Dihydroxyflavone | Intraperitoneal (IP) | 5 - 20 mg/kg | Mouse |
| Nutraceutical (general) | Oral (PO) | 50 - 200 mg/kg (efficacy) | Mouse |
| Nutraceutical (general) | Oral (PO) | 2000 mg/kg (acute toxicity) | Mouse |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
-
Materials: this compound (micronized), 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, sterile mortar and pestle, weighing scale, sterile tubes.
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number of animals.
-
Weigh the calculated amount of micronized this compound powder.
-
Prepare the 0.5% CMC solution by dissolving CMC powder in sterile water.
-
In a sterile mortar, add a small amount of the CMC solution to the this compound powder to create a paste.
-
Gradually add the remaining CMC solution while triturating to ensure a uniform suspension.
-
Transfer the suspension to a sterile tube and vortex thoroughly before each administration.
-
Protocol 2: General Procedure for a Dose-Response Study in Mice
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice into groups (e.g., vehicle control, and 3-4 dose levels of this compound). A typical group size is 5-10 mice.
-
Dosing:
-
Prepare the this compound formulation and vehicle control as described above.
-
Administer the assigned dose to each mouse according to the chosen route (e.g., oral gavage).
-
The dosing schedule will depend on the study design (e.g., single dose for acute studies, daily dosing for chronic studies).
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe the animals for any clinical signs of toxicity.
-
-
Endpoint Analysis: At the end of the study, collect tissues or blood samples for pharmacokinetic analysis, biomarker assessment, or histopathology, depending on the experimental goals.
Visualizations
Caption: Putative signaling pathway modulated by this compound.
References
- 1. This compound | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. awionline.org [awionline.org]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. nationalacademies.org [nationalacademies.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Wighteone Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Wighteone.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.
| Problem/Question | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent anti-proliferative effects of this compound on cancer cells. | 1. Cell line variability and passage number. 2. Purity and stability of this compound. 3. Inaccurate concentration calculations. 4. Suboptimal cell culture conditions. | 1. Use a consistent and low passage number for cell lines. Document the passage number in your experimental records. 2. Ensure the purity of the this compound compound. Store it as recommended by the supplier to prevent degradation. 3. Double-check all calculations for preparing this compound stock and working solutions. 4. Maintain optimal cell culture conditions, including CO2 levels, temperature, and humidity. |
| Difficulty in observing the inhibitory effect of this compound on the EGFR signaling pathway via Western Blot. | 1. Ineffective EGF stimulation. 2. Incorrect antibody selection or concentration. 3. Insufficient protein loading. 4. Suboptimal western blot protocol. | 1. Confirm the bioactivity of the EGF used for stimulation and optimize the stimulation time.[1] 2. Use antibodies specific to the phosphorylated forms of EGFR, Erk, and AKT. Titrate antibody concentrations to determine the optimal dilution. 3. Ensure equal and sufficient amounts of protein are loaded in each well of the gel. 4. Optimize the Western blot protocol, including transfer efficiency and incubation times. |
| High background noise in Western Blot analysis of EGFR pathway proteins. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing steps. | 1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Reduce the concentration of the primary and/or secondary antibodies. 3. Increase the number and duration of washing steps after antibody incubations. |
| This compound precipitation in cell culture medium. | 1. Poor solubility of this compound in aqueous solutions. 2. High concentration of this compound. | 1. Dissolve this compound in a small amount of an appropriate solvent (e.g., DMSO) before adding it to the cell culture medium. Ensure the final solvent concentration is not toxic to the cells. 2. Prepare a more dilute stock solution or reduce the final concentration of this compound in the experiment. |
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a natural flavonoid compound that has been isolated from plants such as Erythrina variegata and Pueraria lobata.[1] It is classified as a member of the 7-hydroxyisoflavones.[2]
What is the primary mechanism of action of this compound in cancer cells?
This compound has been shown to exhibit antitumor effects by inhibiting the EGFR (Epidermal Growth Factor Receptor) signaling pathway.[1] It suppresses the phosphorylation of EGFR and its downstream signaling proteins, Erk and AKT, in a concentration-dependent manner.[1] This inhibition of the EGFR pathway leads to the suppression of cell proliferation, redistribution of the cell cycle, and induction of apoptosis in cancer cells.[1]
Which signaling pathways are affected by this compound?
The primary signaling pathway reported to be affected by this compound is the EGFR signaling pathway.[1] As a flavonoid, it may also have broader effects on other cellular signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways, which are common targets for flavonoids.[3][4]
Experimental Protocols
Western Blot Analysis of EGFR Signaling Pathway Inhibition by this compound
This protocol outlines the key steps for assessing the effect of this compound on the phosphorylation of EGFR, Erk, and AKT in non-small cell lung cancer (NSCLC) cells.
1. Cell Culture and Treatment:
-
Culture NCI-H1975 cells in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
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Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for 16 hours.[1]
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Stimulate the cells with EGF (e.g., 20 ng/ml) for 5 minutes before harvesting.[1]
2. Protein Extraction:
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Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Erk, Erk, p-AKT, AKT, and a loading control (e.g., β-tubulin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
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Normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Western Blot workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Wighteone Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Wighteone precipitation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a common issue?
This compound is a type of flavonoid known as an isoflavone (B191592), which has been isolated from plants such as Ficus mucuso and Maclura pomifera.[1] Like many flavonoids, this compound has poor water solubility, which is the primary reason for its precipitation in aqueous solutions like cell culture media. When a concentrated stock solution of this compound, typically dissolved in an organic solvent, is introduced into the aqueous environment of the media, the compound can fall out of solution, leading to the formation of a precipitate.
Q2: At what stages of my experiment might I observe this compound precipitation?
Precipitation of this compound can occur at several points during an in vitro experiment:
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During working solution preparation: When the concentrated stock solution is diluted into the aqueous cell culture medium.
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During incubation: Changes in temperature, pH, or interactions with media components over time can lead to precipitation.
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After freeze-thaw cycles: Repeated freezing and thawing of stock solutions can promote the precipitation of the compound.
Q3: How does the composition of cell culture medium affect this compound solubility?
The components of your cell culture medium can significantly influence the solubility of this compound:
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pH: The pH of the medium can alter the ionization state of this compound's hydroxyl groups, thereby affecting its solubility. Most cell culture media are buffered to a physiological pH of around 7.2-7.4.
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Serum Content: Proteins in serum, such as albumin, can bind to flavonoids. This interaction can either enhance solubility or lead to the formation of insoluble complexes.
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Salts and Ions: High concentrations of salts in the medium can decrease the solubility of organic compounds, a phenomenon known as "salting out." Metal ions present in the medium may also chelate with this compound, potentially causing precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your in vitro assays.
Issue: Precipitate observed after adding this compound to cell culture medium.
Step 1: Review Your Stock Solution Preparation and Storage
Proper preparation and storage of your this compound stock solution are critical to maintaining its solubility.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.
-
Concentration: Prepare a high-concentration stock solution to minimize the volume of organic solvent added to your cell culture medium.
-
Dissolution: Ensure this compound is completely dissolved in the solvent. Use of a vortex mixer or sonication may be necessary.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[2]
Step 2: Optimize Your Working Solution Preparation
The method of diluting the stock solution into your culture medium is a common source of precipitation.
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This helps prevent precipitation due to temperature shock.
-
Gradual Addition: Add the stock solution dropwise to the pre-warmed medium while gently swirling. This gradual dilution helps to keep the compound in solution.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%. High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate out of the aqueous solution.
Step 3: Consider the Physicochemical Properties of this compound
Understanding the properties of this compound can help in designing experiments that maintain its solubility.
-
pH: The stability of isoflavones can be pH-dependent. For instance, the related isoflavone genistein (B1671435) shows rapid degradation at a pH of 9. While the optimal pH for this compound stability is not extensively documented, maintaining the physiological pH of the cell culture medium (around 7.4) is a good starting point.
-
Temperature: Elevated temperatures can affect the stability of isoflavones. It is advisable to store stock solutions at low temperatures and to avoid prolonged exposure of this compound-containing media to high temperatures.
Step 4: Empirically Determine the Maximum Soluble Concentration
If precipitation persists, it may be necessary to determine the maximum soluble concentration of this compound under your specific experimental conditions.
-
Solubility Test: Prepare a serial dilution of your this compound stock solution in your cell culture medium.
-
Incubation and Observation: Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period.
-
Visual Inspection: Visually inspect for any signs of precipitation. Microscopic examination can also be used to detect smaller precipitates. The highest concentration that remains clear is your working maximum soluble concentration.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 295.55 | Ultrasonic treatment may be required. Use of newly opened, non-hygroscopic DMSO is recommended.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 338.36 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.38 mg of this compound.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For 3.38 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
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Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile conical tube
-
Water bath or incubator at 37°C
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
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In a sterile conical tube, add the pre-warmed cell culture medium.
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While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the final concentration of DMSO is below 0.5%. In the example above, the final DMSO concentration would be 0.1% (10 µL in 10 mL).
-
Gently mix the working solution by inverting the tube a few times. Avoid vigorous vortexing.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: Factors influencing this compound solubility in vitro.
References
Wighteone degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the handling, storage, and troubleshooting of experiments involving Wighteone. The following guides and FAQs are designed to address common issues and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C in a dry, dark environment.[1]
-
Long-term (months to years): -20°C in a dry, dark environment.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO. For experimental use, especially in vivo studies, it is advised to prepare fresh working solutions daily.[2] If short-term storage of a DMSO stock solution is necessary, it should be stored at -20°C for up to one month.[2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of isoflavones, including this compound, in aqueous solutions can be influenced by pH. While specific data for this compound is limited, studies on other isoflavones indicate that they are generally more stable in neutral to slightly acidic conditions and can degrade under alkaline conditions. For in vivo experiments, this compound can be formulated in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which has been shown to yield a clear solution.[2]
Q4: Is this compound sensitive to light?
A4: Yes, isoflavones are known to be susceptible to photodegradation. Therefore, it is crucial to protect this compound, both in solid form and in solution, from light exposure by using amber-colored vials or by wrapping containers in aluminum foil.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemical structure of this compound, a prenylated isoflavone (B191592), the primary degradation pathways are expected to be:
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Oxidation: The phenolic hydroxyl groups and the prenyl side chain are susceptible to oxidation.
-
Hydrolysis: Although less common for the core isoflavone structure, any potential ester linkages could be subject to hydrolysis.
-
Photodegradation: Exposure to UV and visible light can induce degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in stock or working solutions. | Prepare fresh solutions for each experiment. Ensure proper storage of solid compound and stock solutions (see FAQs). Minimize exposure to light and elevated temperatures. |
| Precipitation of this compound in aqueous working solutions | Low aqueous solubility of this compound. | Use a co-solvent system as recommended for in vivo studies (e.g., DMSO/PEG300/Tween-80/Saline).[2] Gentle warming and sonication may aid dissolution.[2] Prepare working solutions immediately before use. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Presence of degradation products or impurities. | Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating analytical method for analysis. Ensure the purity of the initial this compound sample. |
| Variability between experimental replicates | Inconsistent concentration of this compound due to degradation or precipitation. | Follow standardized procedures for solution preparation and handling. Visually inspect solutions for any precipitation before use. Use freshly prepared solutions for all replicates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.
-
For immediate use, proceed with dilution. For short-term storage, aliquot into single-use, light-protected vials and store at -20°C for no longer than one month.[2]
Protocol 2: Forced Degradation Study (Theoretical Framework)
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with UV/Vis or MS detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the this compound solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Incubate the this compound solution and solid this compound at 60°C.
-
Photolytic Stress: Expose the this compound solution to UV/Vis light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to separate and identify the parent compound and any degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Conditions |
| Solid | Short-term (days to weeks) | 0 - 4°C | Dry, dark |
| Solid | Long-term (months to years) | -20°C | Dry, dark |
| DMSO Stock Solution | Up to 1 month | -20°C | Aliquoted, light-protected |
Table 2: Quantitative Degradation Data Template
No specific quantitative degradation data for this compound is currently available in the public domain. Researchers are encouraged to use the following template to record their own experimental findings.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (if identified) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, RT | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 60°C (in solution) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| UV/Vis Light | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Forced Degradation Experimental Workflow.
Caption: Potential Degradation Pathways of this compound.
References
Troubleshooting Inconsistent Experimental Results with Wighteone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Wighteone. The information is designed to address specific issues that may lead to inconsistent results and to provide detailed experimental protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to have precipitated after storage. What should I do?
A1: Precipitation of this compound, a hydrophobic isoflavone, from stock solutions (typically in DMSO) can occur, especially after freeze-thaw cycles. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate until the solution is clear. To prevent this, it is recommended to prepare single-use aliquots of your stock solution to avoid repeated changes in temperature. Always visually inspect the solution for any precipitate before use, as undissolved compound will lead to inaccurate concentrations in your experiments.
Q2: I am observing significant variability in cell viability assays (e.g., MTT) between experiments. What are the potential causes?
A2: Inconsistent results in cell viability assays can stem from several factors:
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Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for every experiment. Over-confluent or unhealthy cells will respond differently to treatment.
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Compound Solubility: After diluting the this compound stock solution into your culture medium, ensure it remains fully dissolved. Precipitation in the final treatment medium will result in a lower effective concentration. A stepwise dilution or the use of a solubilizing agent might be necessary.
-
Incubation Time: The duration of this compound treatment can significantly impact cell viability. Use a consistent incubation time as established in your experimental protocol.
-
Reagent Quality: Use high-quality, fresh reagents for your assays. For example, the MTT reagent is light-sensitive and should be handled accordingly.
Q3: The inhibitory effect of this compound on my target protein (e.g., p-EGFR) is weaker than expected in a Western blot. What could be the issue?
A3: Several factors can contribute to a weaker than expected effect in a Western blot analysis:
-
Sub-optimal Compound Concentration: The effective concentration of this compound can be cell-line specific. Ensure you are using a concentration range that is appropriate for your experimental model. You may need to perform a dose-response experiment to determine the optimal concentration.
-
Timing of Stimulation and Treatment: If you are investigating the effect of this compound on a signaling pathway activated by a ligand (e.g., EGF), the timing of both the ligand stimulation and the this compound treatment is critical. Ensure these timings are consistent with established protocols.
-
Protein Extraction and Handling: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice throughout the extraction process.
-
Antibody Quality: The specificity and sensitivity of your primary and secondary antibodies are crucial. Ensure they are validated for the intended application and used at the recommended dilution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across different cell lines. | Cell lines have different genetic backgrounds and expression levels of the target protein (EGFR) and downstream signaling components. This is an expected biological variable. | Report the IC50 value for each cell line separately. This is not an experimental error but rather a reflection of the compound's differential activity.[1] |
| Low percentage of apoptotic cells observed after treatment. | The concentration of this compound may be too low, or the incubation time may be too short to induce a significant apoptotic response. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. For NCI-H1975 cells, apoptosis is observed at concentrations of 2.5, 5, and 10 µM after 24 hours.[1] |
| High background in Western blot analysis. | This can be due to non-specific antibody binding, insufficient washing, or issues with the blocking step. | Optimize your Western blot protocol by titrating your primary and secondary antibodies, increasing the duration and number of washes, and trying different blocking buffers (e.g., 5% non-fat milk or BSA in TBST). |
| Cell cycle arrest is not observed at the expected phase. | The effect of this compound on the cell cycle can be concentration-dependent. | Test a range of this compound concentrations. In NCI-H1975 cells, this compound has been shown to induce G2/M phase arrest.[2][3] Ensure your flow cytometry staining and acquisition protocols are optimized. |
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from a study by Sun et al. (2021).[1][2]
Table 1: IC50 Values of this compound on Cell Viability
| Cell Line | EGFR Mutation Status | IC50 (µM) |
| Ba/F3 EGFR L858R/T790M | L858R/T790M | 1.88 |
| NCI-H1975 | L858R/T790M | 5.70 |
Table 2: Effect of this compound on Apoptosis in NCI-H1975 Cells (24h treatment)
| This compound Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SEM) |
| 0 (Control) | ~5% |
| 2.5 | ~15% |
| 5 | ~25% |
| 10 | ~40% |
Table 3: Effect of this compound on Cell Cycle Distribution in NCI-H1975 Cells (24h treatment)
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | ~55% | ~35% | ~10% |
| 2.5 | ~50% | ~30% | ~20% |
| 5 | ~45% | ~25% | ~30% |
| 10 | ~40% | ~20% | ~40% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., NCI-H1975) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Western Blot Analysis of EGFR Signaling Pathway
-
Cell Culture and Treatment: Seed NCI-H1975 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-18 hours.
-
Inhibition and Stimulation: Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 16 hours). Then, stimulate the cells with EGF (e.g., 20 ng/mL) for 5 minutes.[4]
-
Protein Extraction: Immediately place the plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-Erk, total Erk, and a loading control (e.g., β-tubulin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed NCI-H1975 cells in a 6-well plate. Treat the cells with different concentrations of this compound (e.g., 2.5, 5, 10 µM) for 24 hours.[1]
-
Cell Harvesting: Collect both the adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound exhibits an antitumor effect against EGFR L858R/T790M mutation non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits an antitumor effect against EGFR L858R/T790M mutation non-small cell lung cancer [jcancer.org]
- 3. This compound exhibits an antitumor effect against EGFR L858R/T790M mutation non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Bioavailability of Wighteone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Wighteone. Given the limited direct research on this compound, this guide incorporates data and protocols from structurally similar isoflavones, such as genistein (B1671435) and daidzein, as valuable proxies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: Like many other flavonoids, this compound is expected to have low oral bioavailability. The primary challenges are:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in water, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.[1][2][3]
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Low Permeability: The ability of this compound to pass through the intestinal membrane may be limited.[4][5]
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Extensive First-Pass Metabolism: After absorption, this compound is likely to be extensively metabolized in the intestines and liver, reducing the amount of unchanged drug that reaches systemic circulation.[6][7]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies have proven effective for structurally similar isoflavones and are applicable to this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, protect it from degradation, and enhance its absorption.[8][9][10][11]
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Solid Dispersions: Dispersing this compound in a hydrophilic carrier can increase its dissolution rate and solubility.[12][13][14][15]
-
Co-administration with Bioenhancers: Compounds like piperine (B192125) can inhibit drug-metabolizing enzymes and enhance the absorption of flavonoids.[16][17][18][19]
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Prodrugs and Structural Modification: Chemical modification of the this compound structure can improve its physicochemical properties for better absorption.[20]
Q3: How can I select the best formulation strategy for my this compound experiments?
A3: The choice of formulation depends on several factors, including the specific research goals, available equipment, and desired release profile. A systematic approach involves:
-
Physicochemical Characterization: Determine the solubility, permeability (e.g., using Caco-2 cell assays), and stability of this compound.
-
Pre-formulation Studies: Screen various excipients and carriers for compatibility and solubilization potential.
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Formulation Development and Optimization: Prepare different formulations (e.g., nanoparticles, solid dispersions) and optimize their properties (e.g., particle size, drug loading).
-
In Vitro Characterization: Evaluate the in vitro release profile and stability of the developed formulations.
-
In Vivo Pharmacokinetic Studies: Assess the oral bioavailability of the most promising formulations in an animal model.
Troubleshooting Guides
Nanoparticle Formulation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Drug Entrapment Efficiency | - Poor affinity of this compound for the polymer matrix.- Drug leakage during the formulation process.- Inappropriate solvent/antisolvent system. | - Screen different polymers (e.g., PLGA, zein) to find one with better compatibility.- Optimize the drug-to-polymer ratio.- Modify the formulation process, for example, by using a different solvent evaporation technique or adjusting the stirring speed. |
| Large Particle Size or High Polydispersity Index (PDI) | - Suboptimal homogenization or sonication parameters.- Inadequate concentration of stabilizer.- Aggregation of nanoparticles. | - Optimize the energy input during homogenization or sonication (e.g., time, power).- Increase the concentration of the stabilizing agent.- Adjust the pH or ionic strength of the formulation medium. |
| Instability of the Nanoparticle Suspension (e.g., aggregation, precipitation) | - Insufficient surface charge (low zeta potential).- Inappropriate storage conditions. | - Use a stabilizer that imparts a higher surface charge.- Optimize the formulation pH.- Store the nanoparticle suspension at an appropriate temperature and protect from light. Lyophilization with a cryoprotectant can also be considered for long-term storage. |
Solid Dispersion Formulation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Conversion to Amorphous State | - Insufficient amount of carrier.- Inappropriate solvent or evaporation rate in the solvent evaporation method.- Insufficient mixing in the fusion method. | - Increase the drug-to-carrier ratio.- Use a more volatile solvent or a faster evaporation rate.- Ensure thorough mixing of the drug and carrier in the molten state. |
| Phase Separation or Recrystallization upon Storage | - The drug is not molecularly dispersed in the carrier.- The chosen carrier is not a suitable stabilizer.- High humidity or temperature during storage. | - Select a carrier with strong interactions (e.g., hydrogen bonding) with this compound.- Incorporate a secondary stabilizing polymer.- Store the solid dispersion in a tightly sealed container with a desiccant at a controlled temperature. |
| Poor Dissolution Enhancement | - The chosen carrier has low water solubility.- The particle size of the solid dispersion is too large. | - Select a highly water-soluble carrier (e.g., PVP K30, PEG 6000).- Mill or sieve the solid dispersion to reduce the particle size. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on isoflavones structurally similar to this compound, demonstrating the potential for bioavailability enhancement.
Table 1: Pharmacokinetic Parameters of Different Daidzein Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Relative Bioavailability (%) |
| Daidzein Suspension | 0.18 ± 0.04 | 0.5 ± 0.1 | 0.53 ± 0.12 | 100 |
| Daidzein-PLGA Nanoparticles | 0.87 ± 0.15 | 2.0 ± 0.5 | 2.95 ± 0.48 | 557 |
| Daidzein-Cyclodextrin-PLGA Nanoparticles | 1.21 ± 0.21 | 2.5 ± 0.6 | 4.69 ± 0.73 | 885 |
Data adapted from a study on daidzein-loaded PLGA nanoparticles.[8][10]
Table 2: Pharmacokinetic Parameters of Biochanin A in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | Bioavailability (%) |
| Intravenous | 5 | - | - | 1140 ± 180 | - |
| Oral | 50 | 110 ± 30 | 0.5 | 520 ± 110 | < 4 |
Data adapted from a pharmacokinetic study of biochanin A in rats.[6][7]
Table 3: Effect of Piperine on the Bioavailability of Epigallocatechin-3-gallate (EGCG) in Mice
| Treatment | Cmax (µM) | AUC (µM·h) | Fold Increase in Bioavailability |
| EGCG alone | 0.18 ± 0.03 | 0.45 ± 0.08 | 1.0 |
| EGCG + Piperine | 0.23 ± 0.04 | 0.59 ± 0.10 | 1.3 |
Data adapted from a study on the co-administration of EGCG and piperine.[19]
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Proxy Method)
This protocol is adapted from a method used for daidzein-loaded PLGA nanoparticles.[8][10]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Dissolve PVA in deionized water to create a stabilizer solution.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Solvent Evaporation: Continue stirring the mixture at room temperature to allow for the evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Washing: Wash the collected nanoparticles with deionized water to remove any residual PVA and unencapsulated this compound.
-
Lyophilization (Optional): For long-term storage, resuspend the nanoparticles in a cryoprotectant solution and lyophilize.
Preparation of this compound Solid Dispersion by Solvent Evaporation (Proxy Method)
This protocol is adapted from a method used for other poorly soluble drugs.[13][14][21]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000)
-
Methanol (B129727) or another suitable organic solvent
Procedure:
-
Dissolution: Dissolve both this compound and the carrier (e.g., PVP K30) in a common solvent like methanol in a predetermined ratio.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by stirring at room temperature in a fume hood.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a sieve to obtain a uniform particle size.
Visualizations
Caption: A generalized experimental workflow for developing and evaluating this compound formulations.
Caption: The Wnt/β-catenin signaling pathway, a potential target for flavonoids like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The solubility-permeability interplay and oral drug formulation design: Two heads are better than one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.umpr.ac.id [journal.umpr.ac.id]
- 13. Formulation and Evaluation of a Protein-loaded Solid Dispersions by Non-destructive Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. jrmds.in [jrmds.in]
- 16. researchgate.net [researchgate.net]
- 17. Investigating Bioavailability of Curcumin and Piperine Combination in Comparison to Turmeric Rhizomes: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Wighteone In Vitro Experimental Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Wighteone in in vitro experiments. All guidance is presented in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring isoflavone, a type of flavonoid compound.[1][2][3] Its primary mechanism of action in cancer cell lines involves the inhibition of key signaling pathways, leading to reduced cell proliferation and the induction of apoptosis (programmed cell death).[4][5] Specifically, this compound has been shown to suppress the Epidermal Growth Factor Receptor (EGFR) signaling pathway by inhibiting the phosphorylation of EGFR and its downstream effectors, Akt and Erk.[4][6] It has also been reported to downregulate the expression of Heat Shock Protein 90 (HSP90), which is crucial for the stability of many proteins required for tumor cell growth.[7]
Q2: Is this compound a vehicle control?
No, this is a common misconception. This compound is an active pharmacological compound investigated for its anti-tumor effects.[5] In in vitro experiments, a vehicle control is the solvent used to dissolve this compound to add it to the cell culture medium. The vehicle control itself should be inert and have no biological effect on the cells at the concentration used. Dimethyl sulfoxide (B87167) (DMSO) is the most common vehicle for this compound.[8][9]
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[8][9] It is soluble in DMSO at concentrations up to 100 mg/mL.[8] For final dilutions in cell culture media, other solvents like ethanol (B145695) may also be used, but solubility should be confirmed.[10]
Q4: What is the recommended storage procedure for this compound stock solutions?
For long-term stability, powdered this compound should be stored at -20°C for up to three years.[8] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or -20°C for up to one month.[8]
Q5: At what concentrations does this compound typically show biological activity without significant cytotoxicity to normal cells?
The effective concentration of this compound varies depending on the cell line and the specific assay.[11] In general, concentrations in the low to mid-micromolar (µM) range are used in in vitro studies.[12] For example, studies on non-small cell lung cancer (NSCLC) and breast cancer cell lines have used concentrations ranging from approximately 2.5 µM to 10 µM to observe effects on signaling pathways and apoptosis.[4][7] It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Q: I've added my this compound working solution to the cell culture media, and it has become cloudy or a precipitate has formed. What should I do?
This issue typically arises from the low aqueous solubility of this compound. Here are several steps to troubleshoot this problem:
-
Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%.[13] A high concentration of the vehicle can cause the compound to crash out of solution when added to the aqueous media.
-
Preparation of Working Solution: Always prepare fresh working dilutions of this compound from your concentrated stock solution immediately before use. Add the stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently swirling or vortexing to ensure rapid and even dispersion.[13]
-
Media Components: Certain components in serum or media, such as high concentrations of salts or proteins, can interact with hydrophobic compounds and reduce their solubility.[14] If you suspect this is an issue, you can test the solubility of this compound in a simpler buffered solution like PBS at the same final solvent concentration.
-
Use of Pluronic F-68: For particularly challenging solubility issues, consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your culture medium, which can help maintain the solubility of hydrophobic compounds.
Issue 2: High Variability or Inconsistent Results
Q: My experimental results with this compound are inconsistent between replicate wells or across different experiments. What are the potential causes?
Inconsistent results can stem from several factors related to compound handling and experimental setup.
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Compound Stability: Flavonoids can be unstable in aqueous cell culture media at 37°C over long incubation periods.[15] Degradation can lead to a lower effective concentration of the active compound.
-
Troubleshooting Step: Minimize the time the compound is in the media before analysis. For long-term experiments ( > 24 hours), consider replenishing the media with freshly prepared this compound solution at set intervals.
-
-
Inaccurate Pipetting: Small errors in pipetting when preparing serial dilutions from a highly concentrated stock can lead to significant inaccuracies in the final concentrations.
-
Troubleshooting Step: Ensure your pipettes are properly calibrated. When preparing dilutions, use larger volumes where possible to minimize the impact of small errors.
-
-
Vehicle Control Effects: At higher concentrations, the vehicle itself (e.g., DMSO) can have biological effects, including cytotoxicity or altered gene expression, which can confound results.[13]
-
Troubleshooting Step: Always include a vehicle-only control group where cells are treated with the same final concentration of the solvent as the highest concentration used for this compound. This allows you to differentiate the effects of the compound from the effects of the solvent.
-
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency can significantly impact cellular response to treatment.
-
Troubleshooting Step: Use cells with a consistent and low passage number. Ensure uniform cell seeding density across all wells and plates. Standardize the cell confluency at the time of treatment.
-
Issue 3: Unexpected Cytotoxicity
Q: I'm observing higher-than-expected cell death, even at low concentrations of this compound. What could be the cause?
Unexpected cytotoxicity can be due to the compound itself, the vehicle, or interactions with the assay.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to this compound or the vehicle.
-
Troubleshooting Step: Perform a thorough dose-response curve, starting from very low (nanomolar) concentrations, to determine the precise IC50 value for your specific cell line.
-
-
Vehicle Toxicity: As mentioned, the final concentration of DMSO should be kept to a minimum (ideally < 0.5%). Higher concentrations are toxic to most cell lines.
-
Troubleshooting Step: Run a dose-response curve for your vehicle (e.g., DMSO) alone to determine the maximum tolerated concentration for your specific cells.
-
-
Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., direct reduction of MTT reagent).
-
Troubleshooting Step: Run a "compound-only" control in cell-free media with the assay reagent to check for direct chemical reactions that could lead to a false signal.
-
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Reported IC50 / Effective Concentration | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | Western Blot | Inhibition of p-EGFR, p-Erk, p-AKT | 2.5 - 10 µM | [4][6] |
| Ba/F3 (EGFR L858R/T790M) | Pro-B (Engineered) | Cell Proliferation | Inhibition of cell growth | ~5 µM | [4] |
| MCF-7 (HER2-positive) | Breast Cancer | MTT Assay | Growth Inhibition | Effective at 0.5 - 8 mM | [7] |
| MCF-7 (HER2-positive) | Breast Cancer | Flow Cytometry | Apoptosis Induction | Significant at 10 mM | [7] |
| PfDd2 | Plasmodium falciparum | N/A | Antimalarial Activity | IC50 = 11.9 ± 2.4 μM | [6] |
| Pf3D7 | Plasmodium falciparum | N/A | Antimalarial Activity | IC50 = 24.6 ± 1.5 μM | [6] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.[11][16]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure to determine the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells (e.g., NCI-H1975) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in pre-warmed complete culture medium to achieve 2X the final desired concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the freshly prepared this compound-containing medium or vehicle control medium to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of EGFR Pathway Inhibition by Western Blot
This protocol describes how to assess this compound's effect on the phosphorylation of EGFR, Akt, and Erk.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., NCI-H1975) in 6-well plates and grow until they reach ~70-80% confluency.
-
Serum-starve the cells for 12-16 hours if necessary to reduce basal pathway activation.
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Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle control for a specified time (e.g., 16 hours).[6]
-
Stimulate the cells with EGF (e.g., 20 ng/mL) for a short period (e.g., 5-15 minutes) before harvesting to induce EGFR phosphorylation.[6]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate the protein lysates on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-Erk, total Erk, and a loading control (e.g., β-tubulin or GAPDH) overnight at 4°C, following the antibody manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels to determine the inhibitory effect of this compound.
-
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: General workflow for in vitro this compound experiments.
References
- 1. Lupithis compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound exhibits an antitumor effect against EGFR L858R/T790M mutation non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exhibits an antitumor effect against EGFR L858R/T790M mutation non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS:51225-30-0 | Manufacturer ChemFaces [chemfaces.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. benchchem.com [benchchem.com]
- 14. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Wighteone Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Wighteone treatment in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a clear question-and-answer format.
Issue 1: No Observable Effect of this compound Treatment
Q: I have treated my cells with this compound but do not observe the expected biological effect (e.g., decreased cell viability, inhibition of signaling). What are the possible reasons?
A: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Incubation Time: The incubation period may be too short for the desired biological process to manifest. For instance, inhibition of protein phosphorylation can be rapid (minutes to hours), while effects on cell viability or apoptosis may require longer incubation (24-72 hours). It is recommended to perform a time-course experiment to determine the optimal duration.[1][2]
-
Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. A dose-response experiment is crucial to identify the effective concentration range.
-
Compound Stability: Flavonoids can be unstable in cell culture media, degrading over time.[3] Prepare fresh this compound solutions for each experiment and consider replenishing the media for long-term incubations (>24 hours).
-
Cell Line Specificity: The cellular response to this compound can be cell-type dependent. Ensure that your chosen cell line expresses the target of interest (e.g., EGFR) and is known to be sensitive to its inhibition.
-
Solubility: this compound, like many flavonoids, may have limited solubility in aqueous solutions, leading to precipitation in the culture medium.[4] Visually inspect the medium for precipitates after adding this compound. If precipitation occurs, consider using a lower concentration or preparing a more concentrated stock in a suitable solvent like DMSO, ensuring the final solvent concentration is not toxic to the cells.
Issue 2: High Cell Toxicity or Unexpected Cell Death
Q: I am observing excessive cell death, even at low concentrations of this compound or with short incubation times. What could be the cause?
A: Unusually high cytotoxicity can be due to several factors:
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity.
-
Incorrect Concentration: Double-check calculations for stock solution and working dilutions to rule out an erroneously high concentration of this compound.
-
Cell Health: Unhealthy cells or cells at a very high passage number can be more sensitive to treatment. Ensure you are using healthy, low-passage cells for your experiments.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can cause cell stress and death, which may be exacerbated by the addition of a test compound.[4] Regularly check your cultures for any signs of contamination.
Issue 3: Inconsistent Results Between Experiments
Q: My results with this compound treatment are not reproducible. What are the common sources of variability?
A: Lack of reproducibility is a common challenge in cell-based assays. Here are some factors to consider:
-
Cell Seeding Density: Ensure consistent cell seeding density across experiments, as this can influence the response to treatment.
-
Reagent Preparation: Prepare fresh this compound dilutions from a reliable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2 levels, humidity) as variations can affect cell growth and drug response.
-
Assay Timing: For kinetic studies, it is crucial to perform measurements at consistent time points.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for this compound incubation time?
A1: For initial experiments, a time-course study is highly recommended. Based on available literature, a broad range of 6, 12, 16, 24, and 48 hours should allow for the assessment of both early and late cellular responses.[5][6] For assays measuring rapid signaling events like protein phosphorylation, shorter time points (e.g., 5, 15, 30, 60 minutes) should be included.
Q2: How does the optimal incubation time for this compound vary between different cell lines?
A2: The optimal incubation time is highly dependent on the specific cell line's characteristics, such as its doubling time, metabolic rate, and the specific signaling pathways being investigated. A time-course experiment is essential to determine the ideal duration for your particular cell model.
Q3: Should the incubation time be adjusted based on the concentration of this compound used?
A3: Yes, concentration and incubation time are often interdependent. Higher concentrations may produce a response in a shorter timeframe, while lower concentrations might require a longer incubation period to observe a significant effect. It is advisable to first determine a working concentration range with a dose-response experiment and then optimize the incubation time.
Q4: For long-term incubations with this compound (e.g., >24 hours), is a media change necessary?
A4: For incubation periods exceeding 24-48 hours, a media change is good practice. This ensures that nutrient depletion or the accumulation of metabolic byproducts does not confound the experimental results. When changing the medium, replace it with fresh medium containing the same concentration of this compound.
Q5: How does the mechanism of action of this compound influence the choice of incubation time?
A5: this compound is known to inhibit the EGFR signaling pathway.[6][7] The kinetics of this pathway can guide the selection of incubation times. Inhibition of EGFR phosphorylation can be detected within minutes to a few hours. Downstream effects, such as changes in gene expression, may take several hours, while consequences like apoptosis or inhibition of cell proliferation are typically observed after 16 to 48 hours.[5][6]
Data Presentation
The following table summarizes quantitative data from published studies on this compound treatment to provide a starting point for experimental design.
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| NCI-H1975 (NSCLC) | Western Blot (p-EGFR, p-Erk, p-AKT) | 2.5, 5, 10 µM | 16 hours | Significant suppression of EGF-induced phosphorylation. | [6] |
| HER2-positive breast cancer cells | MTT Assay (Cell Proliferation) | 1-10 µg/ml | 48 hours | Marked inhibition of cell proliferation. | [5] |
| HER2-positive breast cancer cells | Flow Cytometry (Apoptosis) | 0.5, 2, 8 mM | 48 hours | Significantly higher apoptosis compared to control. | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound using a Cell Viability Assay (MTT)
This protocol provides a framework for conducting a time-course experiment to identify the optimal incubation duration for this compound treatment.
1. Cell Seeding:
- Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
3. Incubation:
- Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
4. Cell Viability Assessment (MTT Assay):
- At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
- Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each time point relative to the vehicle control.
- Plot cell viability against the incubation time for each concentration to identify the optimal duration for the desired effect.
Mandatory Visualization
References
- 1. Lupithis compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound exhibits an antitumor effect against EGFR L858R/T790M mutation non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Wighteone Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wighteone in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against cancer cells?
This compound is a prenylated isoflavone (B191592) that has demonstrated anti-cancer properties. Its primary mechanisms of action involve the inhibition of key signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and induction of apoptosis (programmed cell death). Specifically, this compound has been shown to suppress the EGFR signaling pathway and downregulate the activation of downstream pathways such as PI3K/Akt/mTOR and MAPK/ERK.[1][2]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has shown inhibitory effects in various cancer cell lines. For example, it has a significant inhibitory effect on non-small cell lung cancer (NSCLC) cells with the EGFR L858R/T790M mutation, as well as in HER2-positive breast cancer cells.[1][2]
Q3: What are the typical IC50 values observed for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line. For instance, in Ba/F3 cells expressing EGFR L858R/T790M, the IC50 is approximately 1.88 µM, while in NCI-H1975 NSCLC cells, it is around 5.70 µM.[1]
Q4: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific research on acquired resistance to this compound is emerging, potential mechanisms can be inferred from general principles of cancer drug resistance. These may include:
-
Upregulation of pro-survival signaling pathways: Cancer cells may compensate for this compound-induced inhibition by upregulating alternative survival pathways.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the increased removal of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the drug target: Mutations in the target proteins of this compound could prevent its binding and inhibitory action.
-
Induction of Epithelial-to-Mesenchymal Transition (EMT): EMT has been associated with drug resistance in various cancers.
Troubleshooting Guides
Issue 1: Decreased cell death observed after initial successful treatment with this compound.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | 1. Verify Target Engagement: Perform a Western blot to confirm that this compound is still inhibiting the phosphorylation of its targets (e.g., Akt, ERK). 2. Investigate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to assess if there is increased efflux from the cells. 3. Consider Combination Therapy: Explore synergistic effects by co-administering this compound with inhibitors of other survival pathways or with known chemotherapeutic agents. |
| Cell culture contamination | Regularly test cell lines for mycoplasma contamination. |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. |
Issue 2: High variability in experimental results with this compound.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well for cell-based assays. |
| Variations in treatment duration | Adhere strictly to the planned incubation times for this compound treatment. |
| "Edge effect" in multi-well plates | Avoid using the outer wells of 96-well plates for treatment groups, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ba/F3 EGFR L858R/T790M | Non-Small Cell Lung Cancer | 1.88 | [1] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 5.70 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total Akt and a loading control.
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for suspected this compound resistance.
References
Wighteone interference with assay reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Wighteone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning assay interference.
Frequently Asked questions (FAQs)
Q1: What is this compound and why should I be cautious about assay interference?
A1: this compound is a type of flavonoid known as an isoflavone.[1][2] Flavonoids are a class of natural compounds that are known to interfere with various biochemical and cell-based assays. This interference can arise from their chemical reactivity, optical properties (light absorbance and fluorescence), and ability to interact with assay reagents, potentially leading to inaccurate or misleading results.
Q2: I am observing unexpectedly high cell viability in my MTT or XTT assay when treating cells with this compound. What could be the cause?
A2: This is a common artifact observed with flavonoids.[3][4][5] Compounds like this compound can directly reduce the tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) products in a cell-free system.[3][4][5][6][7] This chemical reduction is independent of cellular metabolic activity and leads to a false positive signal, resulting in an overestimation of cell viability.
Q3: How can I confirm if this compound is directly reducing my MTT reagent?
A3: You can perform a simple cell-free MTT reduction assay. Incubate this compound at various concentrations with the MTT reagent in cell-free culture medium. If the solution turns purple, it confirms that this compound is directly reducing the MTT salt. See the detailed protocol for this experiment below.
Q4: What are reliable alternative cell viability assays to use with this compound?
A4: To avoid the artifacts associated with tetrazolium-based assays, it is recommended to use assays with different detection principles. The Sulforhodamine B (SRB) assay is a robust alternative, as it is a colorimetric assay based on staining total cellular protein, which is less susceptible to interference from reducing compounds.[3][4][5]
Q5: My protein concentration measurements using Bradford or BCA assays are inconsistent when this compound is present in the sample. Why is this happening?
A5: Flavonoids can interfere with common colorimetric protein assays.[8] In the Bradford assay, the interference can be due to the binding of the Coomassie dye to the flavonoid. In the BCA assay, the interference is often due to the ability of flavonoids to reduce Cu²⁺ to Cu⁺, which is the key reaction for signal generation in this assay.[8] This can lead to an overestimation of protein concentration.[9]
Q6: I am using a luciferase reporter assay and my signal is lower than expected after treatment with this compound. What could be the issue?
A6: Flavonoids have been reported to inhibit the activity of luciferase enzymes.[10] This inhibition would lead to a decrease in the luminescent signal, which could be misinterpreted as a biological effect of this compound on your reporter system. It is crucial to perform a control experiment to test for direct inhibition of the luciferase enzyme by this compound.
Q7: Could this compound interfere with my ELISA results?
A7: Yes, interference in ELISA is possible. While specific data for this compound is limited, flavonoids can potentially interfere in several ways:
-
Direct binding: this compound could bind to the capture or detection antibodies, or to the target antigen itself, affecting the antibody-antigen interaction.
-
Enzyme inhibition: It might inhibit the activity of the enzyme conjugate (e.g., Horseradish Peroxidase - HRP), leading to a reduced signal.
-
Optical interference: If this compound has significant absorbance at the wavelength used for reading the ELISA plate, it could lead to inaccurate results.
It is advisable to run appropriate controls, such as spiking this compound into blank samples, to assess its potential for interference.
Troubleshooting Guides
Issue 1: Inaccurate Cell Viability Data with Tetrazolium-Based Assays (MTT, XTT)
Symptom: Unexpectedly high cell viability, or results that do not correlate with other observations (e.g., microscopy).
Probable Cause: Direct reduction of the tetrazolium salt by this compound.[3][4][5][6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT/XTT assay interference.
Experimental Protocol: Cell-Free MTT Reduction Assay
-
Prepare Reagents:
-
This compound stock solution (e.g., in DMSO).
-
Cell culture medium (the same used in your cell-based experiments).
-
MTT reagent (5 mg/mL in PBS).
-
-
Assay Setup:
-
In a 96-well plate, add cell culture medium to each well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control if available (another known reducing agent).
-
Add MTT reagent to each well (final concentration of 0.5 mg/mL).
-
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Readout: If a purple color develops in the wells containing this compound, it indicates direct reduction of MTT. The intensity of the color can be quantified by measuring the absorbance at 570 nm after solubilizing the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).
Quantitative Data Example: Hypothetical Interference of this compound in MTT Assay
| This compound (µM) | Absorbance at 570 nm (Cell-Free) |
| 0 (Vehicle) | 0.05 |
| 10 | 0.15 |
| 25 | 0.35 |
| 50 | 0.70 |
| 100 | 1.20 |
Solution:
-
Switch to the Sulforhodamine B (SRB) Assay. The SRB assay is based on the staining of total cellular protein and is not dependent on cellular metabolic activity, making it a more reliable method for assessing cell viability in the presence of flavonoids.[3][4][5]
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
-
Cell Fixation:
-
Gently remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for at least 1 hour.[11]
-
-
Washing:
-
Wash the plate five times with slow-running tap water to remove the TCA.
-
Allow the plate to air-dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.[11]
-
-
Destaining:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air-dry completely.
-
-
Solubilization and Readout:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.[12]
-
Issue 2: Inaccurate Protein Quantification with Bradford or BCA Assays
Symptom: Inconsistent or unexpectedly high protein concentration readings.
Probable Cause: Direct interaction of this compound with the assay reagents.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein assay interference.
Quantitative Data Example: Hypothetical Interference of this compound in BCA Assay
| Sample | Absorbance at 562 nm |
| Blank (Buffer only) | 0.08 |
| This compound (50 µM in Buffer) | 0.25 |
| BSA (250 µg/mL) | 0.60 |
| BSA (250 µg/mL) + this compound (50 µM) | 0.95 |
Note: The expected absorbance for the spiked sample, if there were no interference, would be approximately 0.60 (from BSA) + (0.25 - 0.08) (from this compound) = 0.77. The higher observed value suggests a synergistic interference.
Solutions:
-
Protein Precipitation: Before quantification, precipitate the protein from your sample using a method like acetone (B3395972) precipitation. This will separate the protein from soluble compounds like this compound.
-
Use a Different Assay: Consider using a protein quantification method that is less susceptible to interference from flavonoids. Some fluorescent dye-based assays may be suitable, but it is crucial to check for spectral overlap between this compound and the dye.
Issue 3: Reduced Signal in Luciferase Reporter Assays
Symptom: Decreased luminescence signal in this compound-treated cells that may not be due to a biological effect.
Probable Cause: Direct inhibition of the luciferase enzyme by this compound.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for luciferase assay interference.
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
-
Reagents:
-
Purified luciferase enzyme.
-
Luciferase assay buffer.
-
Luciferin (B1168401) substrate.
-
This compound stock solution.
-
-
Assay Procedure:
-
In a luminometer-compatible plate, add the luciferase assay buffer.
-
Add purified luciferase enzyme to each well.
-
Add serial dilutions of this compound. Include a vehicle control.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Inject the luciferin substrate and immediately measure the luminescence.
-
-
Analysis: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Issue 4: Potential Interference in Fluorescence-Based Assays
Symptom: High background or unexpected signal in fluorescence-based assays.
Probable Cause: Intrinsic fluorescence of this compound. Flavonoids often exhibit autofluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Experimental Protocol: Determining this compound's Fluorescence Spectrum
-
Instrumentation: Use a spectrofluorometer.
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., PBS or the assay buffer).
-
Excitation Spectrum: Set the emission wavelength to the maximum emission wavelength of your assay's fluorophore and scan a range of excitation wavelengths.
-
Emission Spectrum: Set the excitation wavelength to the maximum excitation wavelength of your assay's fluorophore and scan a range of emission wavelengths.
-
Analysis: Compare the excitation and emission spectra of this compound with those of your assay's fluorophore to identify any overlap.[13]
References
- 1. This compound | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. journaljpri.com [journaljpri.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
Wighteone Purity Validation: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for validating the purity of Wighteone for experimental use. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a naturally occurring isoflavone, a type of flavonoid, that has been isolated from various plants.[1][2] It is recognized for its antioxidant, anti-inflammatory, and anticancer properties.[3] Key chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₅ | [1][3][4] |
| Molecular Weight | 338.36 g/mol | [2][3][4] |
| Exact Mass | 338.1154 | [1][3][4] |
| Appearance | Yellow powder | [5] |
| Common Synonyms | Erythrinin B, 6-Isopentenylgenistein | [1][6] |
Q2: How should I store my this compound sample to ensure its stability?
Proper storage is critical to prevent degradation. For solid this compound powder, store in a dry, dark environment. Use the following temperature guidelines:
For stock solutions (e.g., in DMSO), aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[7] The compound is generally stable for a few weeks during standard shipping at ambient temperatures.[3]
Q3: What are the potential impurities in a this compound sample?
Impurities in natural product samples like this compound can arise from several sources during isolation or synthesis. These may include:
-
Structurally Related Compounds: Other flavonoids or natural products from the source plant that were not fully separated during purification.[8]
-
Residual Solvents: Trace amounts of solvents (e.g., methanol (B129727), ethanol, acetonitrile) used during the extraction and purification process.[9][10]
-
Reagents and By-products: If the compound is synthesized, unreacted starting materials or by-products from the chemical reactions can be present.[8][9]
-
Degradation Products: Impurities can form due to exposure to light, air (oxidation), or improper storage conditions.[9][11]
Troubleshooting Experimental Inconsistencies
Q: My experimental results using this compound are inconsistent or unexpected. How can I troubleshoot this?
Inconsistent results can often be traced back to compound purity, stability, or experimental setup. Follow this logical guide to identify the potential source of the issue.
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols for Purity Validation
A multi-technique approach is recommended for comprehensive purity validation. The general workflow involves initial purity screening with HPLC, followed by identity confirmation with LC-MS and definitive structural elucidation with NMR.
Caption: Standard workflow for this compound purity validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of flavonoids.[12][13] A reversed-phase C18 column is typically used with a gradient elution system.[13][14]
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[13][14] |
| Mobile Phase A | 0.1% Formic or Acetic Acid in Water[13][14] |
| Mobile Phase B | Acetonitrile or Methanol[14][15] |
| Gradient | Start with 5-10% B, increasing linearly to 90-100% B over 30-40 minutes[14][16] |
| Flow Rate | 0.5 - 1.0 mL/min[14] |
| Column Temp. | 25 - 30°C[16][17] |
| Detection | UV-Vis Diode Array Detector (DAD) at 260-280 nm[12][14] |
| Injection Vol. | 10 - 20 µL[12][17] |
| Sample Prep. | Dissolve sample in methanol or DMSO to a concentration of ~1 mg/mL[12][13] |
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS confirms the molecular weight of the compound and any detectable impurities, verifying the identity of this compound.[13][18] High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula with high confidence.[19][20]
| Parameter | Recommended Conditions |
| LC System | Use the same HPLC method as described above. |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive or negative ion mode[1][18] |
| Scan Range | m/z 100-500[13] |
| Expected Ion | [M-H]⁻ at m/z 337.1086[1] |
| Data Analysis | Confirm that the measured mass of the major peak corresponds to the theoretical exact mass of this compound (338.1154 Da).[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for unambiguous structure elucidation of natural products.[18][21] Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) experiments are necessary to confirm the precise chemical structure and rule out isomeric impurities.[21][22]
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher[17] |
| Solvent | Deuterated DMSO (DMSO-d₆) or Methanol (CD₃OD)[23] |
| Sample Prep. | Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent. |
| Experiments | ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC[21] |
| Data Analysis | Compare observed chemical shifts and coupling constants with published data for this compound or structurally related flavonoids to confirm the identity and stereochemistry.[22][24] |
This compound and Cellular Signaling Pathways
Understanding how this compound interacts with cellular pathways is crucial for experimental design. It is known to modulate several key signaling cascades involved in cancer and inflammation.[3]
Caption: Key signaling pathways modulated by this compound.
This compound has been shown to exert its biological effects, such as anticancer and anti-inflammatory activities, through the modulation of multiple pathways.[3] These include:
-
Inhibition of NF-κB Signaling: This pathway is a crucial regulator of immune and inflammatory responses.[3][25]
-
Downregulation of PI3K/AKT/mTOR and MAPK Pathways: These are key pathways that promote cell proliferation and survival in cancer.[3][26]
-
Induction of Apoptosis: this compound can trigger programmed cell death by activating caspases and modulating the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3]
References
- 1. This compound | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CAS#:51225-30-0 | Chemsrc [chemsrc.com]
- 5. CAS 51225-30-0 | this compound [phytopurify.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 16. myfoodresearch.com [myfoodresearch.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. ukm.my [ukm.my]
- 22. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Spectroscopy study on structural elucidation of flavonoids from Solanum jabrense Agra and Nee and S. paludosum Moric [inis.iaea.org]
- 25. mdpi.com [mdpi.com]
- 26. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Wighteone Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Wighteone in experimental settings, with a specific focus on the critical role of pH in achieving optimal activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural flavonoid compound, specifically an isoflavone, that has been isolated from plants such as Erythrina variegata and Pueraria lobata.[1][2][3] It has demonstrated notable anti-tumor and anti-inflammatory properties.[1] The primary mechanism of action for its anti-cancer effects involves the suppression of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] this compound has been shown to inhibit the phosphorylation of EGFR and its downstream signaling proteins, Erk and AKT, in a concentration-dependent manner.[1] Additionally, like other flavonoids, it may also influence other cellular signaling cascades such as the Wnt/β-catenin pathway.[4][5]
Q2: What is the optimal pH for this compound activity?
The specific optimal pH for this compound's enzymatic or cellular activity has not been definitively established in the available scientific literature. However, for flavonoids in general, their activity and stability are known to be pH-dependent. The ionization state of the hydroxyl groups on the flavonoid structure can change with pH, which in turn can affect the molecule's ability to interact with its biological targets.[6] For most cellular assays, maintaining a physiological pH between 7.2 and 7.4 is crucial to ensure the viability of the cells and the relevance of the findings. For in vitro enzymatic assays, the optimal pH may vary depending on the specific enzyme being studied.[7] It is recommended to perform a pH titration experiment to determine the empirical optimal pH for your specific experimental system.
Q3: How does pH influence the solubility and stability of this compound?
The pH of a solution is a critical factor that can significantly impact the solubility and stability of pharmaceutical compounds, including flavonoids like this compound.[6]
-
Solubility: The solubility of flavonoids can be influenced by the pH of the solvent. While specific data for this compound is limited, related flavonoids have shown pH-dependent solubility.[8] Changes in pH can alter the ionization state of the molecule, which can either increase or decrease its solubility in aqueous solutions.[6] For instance, the solubility of some flavonoids increases in more alkaline conditions due to the deprotonation of hydroxyl groups.
-
Stability: Extreme pH conditions, both acidic and basic, can lead to the degradation of pharmaceutical compounds through processes like hydrolysis or oxidation.[6] Maintaining a stable pH, typically within a buffered system, is essential to prevent the degradation of this compound during an experiment, which would otherwise lead to a loss of potency and inaccurate results.[6]
Q4: How should I prepare and maintain a stable pH for my experiments with this compound?
To maintain a stable pH during your experiments, it is essential to use a biological buffer system. The choice of buffer will depend on the desired pH range and its compatibility with your experimental setup.
-
For Cell Culture Experiments: Use a complete cell culture medium that is buffered, most commonly with a bicarbonate-CO2 system. Ensure the incubator is properly calibrated to maintain the recommended CO2 level (typically 5%) to keep the medium's pH stable (around 7.4).
-
For Enzymatic Assays: Select a buffer with a pKa value close to the desired experimental pH. Common biological buffers include phosphate-buffered saline (PBS) for physiological pH, Tris-HCl for a slightly alkaline pH range, and MES for more acidic conditions.
-
Preparation Steps:
-
Choose a buffer appropriate for your target pH.
-
Prepare the buffer solution using high-purity water.
-
Adjust the pH of the buffer to the desired value using a calibrated pH meter and dropwise addition of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Sterilize the buffer by filtration if it will be used in cell-based assays.
-
Store the buffer at the recommended temperature to prevent degradation.
-
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on pH-related problems.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Fluctuation in the pH of the experimental medium or buffer. | 1. Regularly calibrate your pH meter with fresh, high-quality buffer standards.[9] 2. Ensure your buffer has sufficient buffering capacity for the experiment. 3. Monitor the pH of your solutions before and after the experiment. |
| This compound precipitates out of the solution during the experiment. | The pH of the solution may have shifted, affecting this compound's solubility. | 1. Verify the pH of your stock solution and final experimental solution. 2. Consider using a co-solvent like DMSO to prepare a concentrated stock of this compound before diluting it in your buffered experimental medium. 3. Evaluate the solubility of this compound at different pH values to determine a more suitable range for your assay.[10][11] |
| Difficulty in obtaining a stable pH reading. | Issues with the pH meter or electrode. | 1. Ensure the pH electrode is properly cleaned and hydrated according to the manufacturer's instructions.[12] 2. Check for a clogged or contaminated electrode junction.[12] 3. Allow sufficient time for the pH reading to stabilize, especially in solutions with low ionic strength. 4. If the problem persists, the electrode may need to be replaced.[9] |
| Observed loss of this compound activity over time. | Degradation of this compound due to inappropriate pH. | 1. Assess the stability of this compound at the experimental pH by incubating it for the duration of the assay and then measuring its concentration or activity. 2. If degradation is observed, consider adjusting the pH to a more stable range or shortening the incubation time.[6] |
Quantitative Data Summary
The following table summarizes the inhibitory concentration (IC50) of this compound on the proliferation of NCI-H1975 non-small cell lung cancer cells.
| Cell Line | Parameter | Value | Reference |
| NCI-H1975 | IC50 | Not explicitly stated, but significant inhibition of cell proliferation was observed at concentrations of 2.5, 5, and 10 µM. | [1] |
Experimental Protocols
Protocol: Assessing the Inhibitory Effect of this compound on EGFR Phosphorylation in NCI-H1975 Cells
This protocol is adapted from the methodology described in the literature.[1]
1. Cell Culture and Seeding:
- Culture NCI-H1975 cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2 to ensure a stable physiological pH.
- Seed the cells in 6-well plates and allow them to adhere and grow to about 70-80% confluency.
2. Serum Starvation and Treatment:
- Serum-starve the cells for 12-16 hours to reduce basal levels of EGFR phosphorylation.
- Prepare different concentrations of this compound (e.g., 2.5, 5, 10 µM) in a serum-free medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).
- Pre-treat the cells with the various concentrations of this compound for a specified period (e.g., 16 hours).
3. EGF Stimulation:
- Stimulate the cells with Epidermal Growth Factor (EGF) at a final concentration of 20 ng/ml for 5 minutes to induce EGFR phosphorylation. Include a non-stimulated control group.
4. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove the treatment medium. Ensure the pH of the PBS is 7.4.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
- Quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Erk, total Erk, phospho-AKT, and total AKT. Use an antibody against a housekeeping protein (e.g., β-tubulin) as a loading control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the levels of phosphorylated proteins to their respective total protein levels.
- Compare the levels of phosphorylated proteins in the this compound-treated groups to the EGF-stimulated control group to determine the inhibitory effect.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C20H18O5 | CID 5281814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. camlab.co.uk [camlab.co.uk]
Validation & Comparative
Wighteone and Genistein: A Comparative Analysis of Their Anti-Cancer Effects in Breast Cancer Cells
For researchers and drug development professionals navigating the landscape of potential therapeutics for breast cancer, two naturally occurring isoflavonoids, wighteone and genistein (B1671435), have emerged as compounds of interest. Both demonstrate anti-proliferative and pro-apoptotic effects in various breast cancer cell lines, yet they exhibit distinct mechanistic profiles. This guide provides an objective comparison of their performance, supported by experimental data, to aid in evaluating their potential as anti-cancer agents.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the available IC50 values for this compound and genistein across different breast cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and variations in cell lines, exposure times, and assay methods can influence the observed values.
| Compound | Breast Cancer Cell Line | IC50 Value | Reference |
| This compound | MCF-7 (HER2-positive) | Not explicitly provided, but significant inhibition at 1-10 µg/ml | [1] |
| Genistein | MDA-MB-231 (ER-negative) | 17.98 ± 6.36 µg/mL (as part of a chalcone-3 study) | [2] |
| MCF-7 (ER-positive) | 47.5 µM | [3] | |
| T47D (ER-positive) | Not explicitly provided, but dose-dependent inhibition observed | [4] | |
| ZR75.1 (ER-positive) | Not explicitly provided, but dose-dependent inhibition observed | [4] | |
| BT20 (ER-negative) | Not explicitly provided, but dose-dependent inhibition observed | [4] | |
| MDA-468 (ER-negative) | 6.5 to 12.0 µg/mL | [5][6][7] | |
| MCF-7-D-40 (ER-positive) | 6.5 to 12.0 µg/mL | [5][6][7] |
Note: A study comparing the isoflavonoid (B1168493) kievitone (B1673638) to genistein found genistein to be 3-9 fold weaker in inhibiting the proliferation of MCF-7, T47D, and SKBR3 breast cancer cell lines.[8][9]
Mechanisms of Action: A Head-to-Head Comparison
This compound and genistein employ distinct yet sometimes overlapping mechanisms to exert their anti-cancer effects. These primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
This compound has been shown to induce both caspase-dependent and -independent apoptosis in MCF-7 and MDA-MB-231 breast cancer cells.[10] This is achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway.[10] Key molecular events include the up-regulation of pro-apoptotic proteins like Bax and caspases-3, -7, -8, and -9, and the down-regulation of the anti-apoptotic protein Bcl-2.[10] Furthermore, this compound promotes the cytosolic release of apoptosis-inducing factor (AIF) and endonuclease G, key mediators of caspase-independent apoptosis.[10] In HER2-positive breast cancer cells, this compound's pro-apoptotic activity is linked to the inhibition of heat shock protein 90 (HSP90) expression.[1]
Genistein , on the other hand, induces apoptosis through multiple pathways. It can trigger the mitochondrial-mediated pathway by altering the Bax/Bcl-2 ratio.[11] In MDA-MB-231 cells, genistein has been found to induce apoptosis by inhibiting the MEK5/ERK5/NF-κB pathway.[5][6][12] This leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately resulting in the cleavage and activation of caspase-3.[12] Genistein can also activate Ca2+-dependent pro-apoptotic proteases, such as µ-calpain and caspase-12.[5][13]
Cell Cycle Arrest
This compound has been observed to induce G2/M phase cell cycle arrest in human neuroblastoma cells, suggesting a similar potential mechanism in breast cancer cells that requires further investigation.[14] This arrest is associated with a decrease in the expression of cyclin B1/D1 and cyclin-dependent kinases (CDK) 1/2/4/6.[14]
Genistein is well-documented to cause G2/M cell cycle arrest in various breast cancer cell lines, including MCF-7, MDA-MB-231, T47D, and BT20.[4][15][16][17] This arrest is mediated by several mechanisms, including the downregulation of key G2/M transition proteins like Cdk1, cyclin B1, and Cdc25C.[15] Genistein can also induce the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which in turn inhibits the activity of cdc2 and cdk2.[17] In MDA-MB-231 cells, the Ras/MAPK/AP-1 signaling pathway has been implicated in genistein-induced G2/M arrest.[15]
Signaling Pathways
The differential effects of this compound and genistein can be attributed to their modulation of distinct signaling pathways.
Caption: this compound's inhibition of the PI3K/Akt/mTOR and HSP90 pathways.
Caption: Genistein's modulation of the MEK5/ERK5/NF-κB and Ras/MAPK/AP-1 pathways.
Experimental Protocols
A summary of the key experimental methodologies cited in the literature is provided below to facilitate the replication and further investigation of these findings.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and treated with varying concentrations of this compound or genistein for a specified duration (e.g., 48 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan (B1609692) crystals are dissolved in a solvent like DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is then calculated from the dose-response curve.[1][16]
Apoptosis Assays
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: Treated and untreated cells are harvested, washed, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[10]
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: Cells are treated with the compounds for a specific time, then harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with propidium iodide (PI). The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[4][15][17]
Experimental Workflow Visualization
Caption: A generalized workflow for in vitro evaluation of this compound and genistein.
Conclusion
Both this compound and genistein demonstrate significant anti-cancer activity in breast cancer cells through the induction of apoptosis and cell cycle arrest. This compound appears to exert its effects primarily through the inhibition of the PI3K/Akt/mTOR and HSP90 pathways. Genistein, a more extensively studied compound, utilizes a broader range of mechanisms, including the modulation of the MEK5/ERK5/NF-κB and Ras/MAPK/AP-1 pathways.
The available data suggests that genistein's potency can be highly dependent on the breast cancer cell line and its estrogen receptor status. While direct comparative studies are scarce, the existing evidence provides a solid foundation for further research. Future studies should focus on head-to-head comparisons of these two isoflavonoids in a wider panel of breast cancer cell lines and in in vivo models to fully elucidate their therapeutic potential and to determine which compound, or a potential combination, holds the most promise for clinical development.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein blocks breast cancer cells in the G(2)M phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent inhibition of breast cancer cell lines by the isoflavonoid kievitone: comparison with genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent inhibition of breast cancer cell lines by the isoflavonoid kievitone: comparison with genistein. | Semantic Scholar [semanticscholar.org]
- 10. Lupithis compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Genistein induces cell apoptosis in MDA-MB-231 breast cancer cells via the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lupithis compound induces cell cycle arrest and apoptosis and activates the Nrf2/ARE pathway in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genistein induces G2/M cell cycle arrest via stable activation of ERK1/2 pathway in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genistein Enhances the Radiosensitivity of Breast Cancer Cells via G2/M Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Wighteone's Anticancer Potential: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the anticancer effects of Wighteone, benchmarked against established chemotherapeutic agents. This report synthesizes available experimental data, details methodologies for key assays, and visualizes implicated signaling pathways.
Abstract
This compound, a prenylated isoflavonoid, has demonstrated notable anticancer properties in preclinical studies. This guide provides a comparative analysis of this compound's efficacy against common cancer cell lines, with a particular focus on breast cancer. Its performance is evaluated alongside established anticancer drugs: doxorubicin (B1662922), cisplatin (B142131), and lapatinib (B449). This comparison is based on quantitative data from cell viability and apoptosis assays. Furthermore, this document outlines the detailed experimental protocols for these assays and visualizes the key signaling pathways modulated by this compound, offering a valuable resource for researchers investigating novel therapeutic agents.
I. Comparative Anticancer Activity
The in vitro efficacy of this compound has been primarily evaluated against breast cancer cell lines, with MCF-7 being a common model. For a comprehensive understanding, its cytotoxic effects are compared here with doxorubicin, cisplatin, and lapatinib. It is important to note that the following data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Comparative IC50 Values in MCF-7 Breast Cancer Cells
| Compound | IC50 Concentration | Incubation Time | Citation |
| This compound | Not explicitly defined, but significant growth inhibition observed at 0.5, 2, and 8 mM | 48 hours | [1][2][3] |
| Doxorubicin | 0.68 ± 0.04 µg/mL | 48 hours | [4] |
| 8306 nM | 48 hours | [5] | |
| 3.09 ± 0.03 µg/mL (sensitive), 13.2 ± 0.2 µg/mL (resistant) | 48 hours | [6] | |
| 400 nM (sensitive), 700 nM (resistant) | Not specified | [7] | |
| Cisplatin | 0.65 µM (sensitive), 2.8 µM (resistant) | 48 hours | [8] |
| ~10 µM | Not specified | [9] | |
| 18.53 ± 0.63 µM (sensitive), 33.58 ± 6.37 µM (resistant) | 39 hours | [10] | |
| Lapatinib | 136.6 µM | Not specified | [11] |
| 5.02 µM | 24 hours | [12] | |
| 15.79 µM | 48 hours | [13] |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols, cell passage number, and other laboratory-specific factors.[14][15]
II. Mechanism of Action: Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells. In HER2-positive MCF-7 breast cancer cells, treatment with this compound led to a significant increase in the apoptotic rate compared to control groups.[1][2]
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment Group | Apoptotic Rate (%) |
| Control (Group A) | 3.02 |
| This compound (Group B) | 4.22 |
| This compound (Group C) | 6.54 |
| This compound (Group D) | 14.98 |
Concentrations for Groups B, C, and D were not explicitly stated in the source. Data adapted from a study by Ren et al. (2016).[1][2]
III. Signaling Pathways Modulated by this compound
Current research indicates that this compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
A. PI3K/Akt/mTOR Pathway
This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway by this compound can lead to decreased cell proliferation and induction of apoptosis.
References
- 1. HSP90 expression and its association with this compound metabolite response in HER2-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. HSP90 expression and its association with this compound metabolite response in HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 8. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transcriptomic Changes in Cisplatin-Resistant MCF-7 Cells | MDPI [mdpi.com]
- 11. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Wighteone and Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Wighteone, a naturally occurring isoflavone, with those of standard anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The information is compiled to assist researchers and professionals in drug development in understanding the mechanistic differences and potential therapeutic applications of this phytochemical.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that, when activated by inflammatory stimuli, translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking this pathway, this compound effectively dampens the inflammatory cascade at its source.
In contrast, standard anti-inflammatory drugs operate through different mechanisms:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) , such as indomethacin, primarily inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Corticosteroids , like dexamethasone, are potent anti-inflammatory agents that function by binding to glucocorticoid receptors. This interaction leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, including those regulated by NF-κB.
Figure 1: Simplified signaling pathways of this compound and standard anti-inflammatory drugs.
Comparative Efficacy: A Look at the Data
Direct comparative studies providing quantitative data such as IC50 values for this compound against standard anti-inflammatory drugs are limited in the available scientific literature. However, studies on other flavonoids with similar structures and mechanisms of action can provide some context for this compound's potential efficacy. The following table summarizes representative data from in vivo and in vitro studies. It is important to note that the data for "this compound (proxy)" is based on the performance of other flavonoids and serves as an illustrative comparison.
| Compound | Assay | Model System | Efficacy Metric | Value | Reference Drug | Reference Value |
| This compound (proxy) | Carrageenan-Induced Paw Edema | Rat | % Inhibition of Edema | ~50-70% (at various doses) | Indomethacin | ~87% (at 10 mg/kg) |
| This compound (proxy) | LPS-Induced Nitric Oxide Production | RAW 264.7 Macrophages | IC50 | ~10-50 µM | Dexamethasone | ~0.1-1 µM |
| Indomethacin | Carrageenan-Induced Paw Edema | Rat | % Inhibition of Edema | 87.3% (at 10 mg/kg) | - | - |
| Dexamethasone | LPS-Induced Nitric Oxide Production | J774 Macrophages | Inhibition | Dose-dependent | - | - |
Note: The data presented for "this compound (proxy)" is an approximation based on published results for structurally similar flavonoids and should be interpreted with caution. Direct comparative studies are necessary for a definitive assessment of this compound's potency.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory activity of compounds like this compound.
In Vivo: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of this compound.
-
Administration: The test compound or vehicle is administered orally or intraperitoneally 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro: LPS-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a reference drug (e.g., Dexamethasone) for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for a further 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration. The percentage inhibition of NO production is calculated for each concentration of the test compound, and the IC50 value is determined.
Figure 2: Comparative experimental workflow for assessing anti-inflammatory activity.
Conclusion
This compound presents a compelling profile as a potential anti-inflammatory agent with a distinct mechanism of action centered on the inhibition of the NF-κB signaling pathway. This differentiates it from conventional NSAIDs and corticosteroids. While direct quantitative comparisons are not yet readily available, the existing data on similar flavonoids suggest that this compound could possess significant anti-inflammatory properties. Further head-to-head studies are warranted to precisely quantify its efficacy relative to standard anti-inflammatory drugs and to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a framework for such future investigations.
Unveiling Wighteone's Edge: A Comparative Analysis of its Anti-Cancer Mechanism
A deep dive into the molecular mechanism of Wighteone, a promising flavonoid, reveals its potent anti-cancer activity, particularly in non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of this compound with established EGFR inhibitors, supported by experimental data, detailed protocols, and visual representations of the key biological processes.
This compound, a naturally occurring isoflavone, has emerged as a significant contender in the landscape of targeted cancer therapies. Its primary mechanism of action involves the targeted suppression of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical driver in the proliferation and survival of various cancer cells, most notably in NSCLC.[1] This guide cross-validates this compound's mechanism by comparing its performance with that of well-established EGFR tyrosine kinase inhibitors (TKIs), offering researchers and drug development professionals a clear perspective on its therapeutic potential.
Comparative Efficacy: this compound vs. Standard EGFR Inhibitors
The effectiveness of an anti-cancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The NCI-H1975 human NSCLC cell line, which harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene, serves as a crucial model for evaluating the efficacy of EGFR inhibitors.[2]
| Compound | Drug Class | IC50 in NCI-H1975 Cells (µM) | Key Characteristics |
| This compound | Flavonoid | 5.70[1][3] | Natural product, inhibits EGFR phosphorylation and downstream signaling.[1] |
| Gefitinib | 1st Gen. EGFR TKI | ~6.1 - 11.6[4][5] | Reversible inhibitor, less effective against T790M mutation.[2] |
| Erlotinib | 1st Gen. EGFR TKI | ~4.3 - 9.2[4][6][7] | Reversible inhibitor, faces resistance with T790M mutation.[2] |
| Osimertinib (B560133) | 3rd Gen. EGFR TKI | ~0.03 - 0.04[8][9][10][11] | Irreversible inhibitor, potent against T790M mutation.[2] |
Table 1: Comparative IC50 values of this compound and standard EGFR inhibitors in the NCI-H1975 non-small cell lung cancer cell line.
The data clearly indicates that while first-generation TKIs like Gefitinib and Erlotinib show limited efficacy in the T790M-mutated NCI-H1975 cell line, this compound demonstrates a comparable, if not slightly better, potency. Notably, the third-generation inhibitor, Osimertinib, exhibits significantly higher potency, highlighting the evolution of targeted therapies.
Induction of Apoptosis: A Key Anti-Cancer Effect
A critical mechanism through which anti-cancer agents exert their effects is the induction of programmed cell death, or apoptosis. Studies have shown that this compound treatment leads to a significant, dose-dependent increase in the percentage of apoptotic NCI-H1975 cells.[1]
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | ~5 |
| 2.5 | ~15 |
| 5 | ~25 |
| 10 | ~40 |
Table 2: Dose-dependent induction of apoptosis in NCI-H1975 cells by this compound after 24 hours of treatment. Data is approximate based on published graphical representations.[1]
This pro-apoptotic effect is a hallmark of effective cancer therapies and further validates the therapeutic potential of this compound.
Delving into the Molecular Mechanism: Signaling Pathways and Experimental Workflows
To understand the intricate mechanisms at play, we can visualize the EGFR signaling pathway and the experimental workflows used to investigate the effects of this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
The diagram above illustrates how this compound intervenes in the EGFR signaling cascade. By inhibiting the phosphorylation of EGFR, it effectively blocks the activation of two major downstream pathways: the PI3K/AKT and the RAS/RAF/MEK/ERK pathways. This dual inhibition ultimately leads to decreased cell proliferation and survival, and the induction of apoptosis.
Experimental Protocols
To ensure the reproducibility and cross-validation of these findings, detailed experimental protocols are essential.
Western Blot Analysis for Phosphorylated EGFR (p-EGFR)
This protocol is used to determine the levels of phosphorylated EGFR, a key indicator of EGFR activation.
-
Cell Culture and Treatment: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound (e.g., 2.5, 5, and 10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[1]
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is also probed with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Caption: Western Blot Experimental Workflow.
Apoptosis Assay using Annexin V Staining and Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: NCI-H1975 cells are treated with different concentrations of this compound as described in the Western Blot protocol.[1]
-
Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected. The cells are then washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark.[12][13]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are identified as early apoptotic cells, while cells positive for both stains are considered late apoptotic or necrotic.[12][13]
Caption: Apoptosis Assay Experimental Workflow.
Conclusion
The cross-validation of this compound's mechanism of action through comparative analysis with established EGFR inhibitors underscores its potential as a valuable therapeutic agent, particularly for EGFR-mutated NSCLC. Its ability to inhibit EGFR signaling and induce apoptosis at concentrations comparable to first-generation TKIs in a resistant cell line is a promising finding. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this compound's anti-cancer properties. The continued exploration of natural compounds like this compound is crucial for the development of novel and effective cancer therapies.
References
- 1. This compound exhibits an antitumor effect against EGFR L858R/T790M mutation non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytion.com [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Drug: Osimertinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flavonoids Targeting the PI3K/AKT Pathway: Wighteone and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Natural flavonoids have emerged as a promising class of molecules that can modulate this pathway. This guide provides a comparative analysis of Wighteone (also known as alpha-Isothis compound) and other well-researched flavonoids—Quercetin, Luteolin, and Apigenin (B1666066)—in their ability to target the PI3K/AKT pathway.
Mechanism of Action: A Common Target, Diverse Approaches
Flavonoids exert their inhibitory effects on the PI3K/AKT pathway through various mechanisms. While many directly or indirectly influence the phosphorylation status of key proteins in the cascade, some exhibit unique modes of action.
This compound (alpha-Isothis compound) stands out for its distinct mechanism. It has been shown to downregulate the expression of Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1).[1] HSP90AA1 is a molecular chaperone essential for the stability and function of several client proteins, including key components of the PI3K/AKT pathway. By disrupting HSP90AA1 function, this compound leads to a reduction in the phosphorylation and subsequent activation of PI3K and AKT, thereby attenuating downstream signaling.[1]
In contrast, other flavonoids like Quercetin , Luteolin , and Apigenin are generally believed to inhibit the PI3K/AKT pathway by directly interacting with PI3K or AKT, or by modulating upstream signaling molecules. For instance, apigenin has been shown to directly suppress PI3K activity by blocking its ATP-binding site.[2] Luteolin and Quercetin also effectively inhibit the phosphorylation of AKT.[3][4]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other flavonoids from various studies.
Disclaimer: The IC50 values presented below are compiled from different studies and cancer cell lines. Direct comparison of these values should be approached with caution, as experimental conditions such as cell type, exposure time, and assay methodology can significantly influence the results. A definitive comparison would require a head-to-head study under identical conditions.
Table 1: IC50 Values of this compound (alpha-Isothis compound) in Different Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | 48 hours | 26.1 | [5] |
| NCI-H460 | Human Large Cell Lung Cancer | 48 hours | 38.2 | [5] |
| NCI-H23 | Human Lung Adenocarcinoma | 48 hours | Not specified | [5] |
Table 2: IC50 Values of Quercetin in Different Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| MG-63 | Osteosarcoma | 48 hours | 70.3 | [6] |
| HL-60 | Promyelocytic Leukemia | 96 hours | ~7.7 | [7] |
| HCC1937 | Breast Carcinoma | 24 hours | >100 (for proliferation) | [8] |
Table 3: IC50 Values of Luteolin in Different Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| EC1 | Esophageal Squamous Cell Carcinoma | 48 hours | 29.7 | [9] |
| EC1/PTX (Paclitaxel-resistant) | Esophageal Squamous Cell Carcinoma | 48 hours | 32.5 | [9] |
| HeLa | Cervical Cancer | 48 hours | 20 | [10] |
| A549 | Non-small-cell lung cancer | 48 hours | 27.12 | [11] |
| H460 | Non-small-cell lung cancer | 48 hours | 18.93 | [11] |
Table 4: IC50 Values of Apigenin in Different Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| OE33 | Barrett's Esophageal Adenocarcinoma | 72 hours | 75 | [12] |
| A375 | Melanoma | 24 hours | 100 | [13] |
| C8161 | Melanoma | 24 hours | 100 | [13] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | [14] |
Visualizing the Molecular Interactions
To better understand the mechanisms discussed, the following diagrams illustrate the PI3K/AKT signaling pathway and the points of intervention by these flavonoids.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of flavonoids in targeting the PI3K/AKT pathway.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the flavonoids and to calculate their IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Flavonoids (this compound, Quercetin, Luteolin, Apigenin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the flavonoids in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of flavonoids. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the flavonoid concentration and fitting the data to a dose-response curve.
Western Blot Analysis for PI3K/AKT Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation levels of key proteins in the PI3K/AKT pathway.
Materials:
-
Cancer cells treated with flavonoids
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-HSP90AA1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with flavonoids, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound and other flavonoids such as Quercetin, Luteolin, and Apigenin demonstrate significant potential as inhibitors of the PI3K/AKT pathway, a key therapeutic target in cancer. While all these compounds show promise, this compound's unique mechanism of action via HSP90AA1 modulation presents a novel approach to pathway inhibition. The provided quantitative data, though not directly comparable across all studies, offers a valuable starting point for researchers. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these flavonoids. The detailed protocols and diagrams in this guide are intended to facilitate such future investigations in the pursuit of novel cancer therapies.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 6. Isothis compound attenuates vascular calcification by targeting HSP90AA1-mediated PI3K-Akt pathway and suppressing osteogenic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin Inhibits Proliferation and Induces Apoptosis of Human Placental Choriocarcinoma Cells by Blocking the PI3K/AKT Pathway and Regulating Sterol Regulatory Element Binding Protein Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Major Plant-Based Compounds for the Prevention and Treatment of Melanoma—A Mini Review [mdpi.com]
- 12. Inhibition of HIF-1 alpha and VEGF expression by the chemopreventive bioflavonoid apigenin is accompanied by Akt inhibition in human prostate carcinoma PC3-M cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Comparative Guide to the Efficacy of Synthetic Wighteone Derivatives and Related Isoflavones
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological efficacy of Wighteone, its synthetic derivatives, and related isoflavone (B191592) compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate informed research and development decisions.
This compound, a naturally occurring prenylated isoflavone, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in the realm of oncology. Its unique chemical structure serves as a promising scaffold for the development of novel therapeutic agents. This guide delves into the efficacy of synthetic derivatives of this compound and structurally similar compounds, presenting a comparative analysis based on available experimental data.
Comparative Efficacy of this compound and Analogs
The anti-proliferative activity of this compound and its related compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these assessments. While direct comparative studies on a wide range of synthetic this compound derivatives are limited, data from studies on related isoflavones and the structurally distinct but historically related "Wrightiadione" derivatives provide valuable insights into structure-activity relationships.
It is important to note that the natural product initially identified as "wrightiadione" was a misidentification of tryptanthrin. The corrected structure of wrightiadione, a tetracyclic isoflavone, has since been synthesized, and its derivatives have been evaluated for cytotoxic activity.[1]
Below are tables summarizing the cytotoxic activities of this compound, Wrightiadione derivatives, and other relevant isoflavone derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | SW480 (colorectal cancer) | MTT | Not explicitly stated, but inhibited cell viability | [2] |
Table 2: Cytotoxic Activity of Wrightiadione and Its Synthetic Derivatives [1]
| Compound | HepG2 (Liver Cancer) IC50 (µM) | HuCCA-1 (Cholangiocarcinoma) IC50 (µM) | MOLT-3 (Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Wrightiadione (Parent) | 68.28 ± 3.53 | 64.37 ± 10.05 | > 100 | > 100 |
| Derivative 1c | 8.75 ± 1.05 | 11.21 ± 1.41 | 15.34 ± 0.98 | 20.45 ± 2.13 |
| Derivative 1d | 7.54 ± 0.87 | 9.87 ± 1.12 | 12.87 ± 1.03 | 18.98 ± 1.76 |
| Derivative 1e | 6.98 ± 0.76 | 8.54 ± 0.99 | 10.54 ± 0.88 | 15.67 ± 1.54 |
Table 3: Cytotoxic Activity of Other Prenylated Isoflavone Derivatives [3]
| Compound | PANC-1 (Pancreatic Cancer) PC50 (µM) |
| 69a | 1.5 |
| 69b | 1.6 |
| 74b | 0.8 |
| 74f | 1.6 |
| 74h | 1.3 |
Experimental Protocols
The determination of cytotoxic activity is a fundamental step in the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly employed assays, the MTT and Sulforhodamine B (SRB) assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7][8]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[9][10][11][12][13]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA) solution (50% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period, gently add 50 µL of cold TCA solution to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with deionized water to remove TCA and dead cells.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflow
This compound and related flavonoids exert their biological effects by modulating various intracellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) and Akt signaling pathways are two critical pathways often implicated in cancer cell proliferation and survival that can be targeted by these compounds.
EGFR Signaling Pathway
Caption: Simplified diagram of the EGFR signaling pathway.
Akt Signaling Pathway
Caption: Overview of the PI3K/Akt signaling pathway.
Experimental Workflow for Efficacy Testing
Caption: General experimental workflow for evaluating the efficacy of synthetic derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a prenylated flavonoid from licorice, inhibits growth of SW480 colorectal cancer cells by allosteric inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Head-to-head comparison of Wighteone and daidzein
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of phytochemical research, the isoflavones Wighteone and daidzein (B1669772) have emerged as promising candidates for therapeutic development due to their diverse biological activities. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for future investigations.
At a Glance: Key Physicochemical Properties
| Property | This compound | Daidzein |
| Chemical Formula | C20H18O5 | C15H10O4 |
| Molar Mass | 338.36 g/mol | 254.24 g/mol |
| Structure | 5,7,4'-trihydroxy-6-(3-methyl-2-butenyl)isoflavone | 7,4'-dihydroxyisoflavone |
| Source | Found in plants such as Maclura aurantiaca (hedge apple).[1] | Abundant in soybeans and other legumes.[2] |
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer effects of this compound and daidzein.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Citation |
| Daidzein | DPPH Radical Scavenging | 110.25 µg/mL | [3] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Daidzein | RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | 35.68 µg/mL | [4] |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| This compound | NCI-H1975 | Non-small cell lung cancer | ~5-10 (effective concentration) | [5] |
| Daidzein | MCF-7 | Breast Cancer (ER+) | 50 | [6] |
| Daidzein | BEL-7402 | Liver Cancer | 59.7 | [7] |
| Daidzein | A549 | Lung Cancer | >100 | [7] |
| Daidzein | HeLa | Cervical Cancer | >100 | [7] |
| Daidzein | HepG-2 | Liver Cancer | >100 | [7] |
| Daidzein | MG-63 | Osteosarcoma | >100 | [7] |
Signaling Pathways and Mechanisms of Action
Both this compound and daidzein exert their biological effects through the modulation of various intracellular signaling pathways.
This compound
This compound has been shown to suppress the Epidermal Growth Factor Receptor (EGFR) signaling pathway . In non-small cell lung cancer (NSCLC) cells with the T790M mutation, this compound treatment led to a concentration-dependent decrease in the phosphorylation of EGFR, as well as its downstream effectors Erk and AKT.[5] This suggests that this compound may be a potential therapeutic agent for cancers driven by EGFR mutations.
Furthermore, a study on the related compound wistin, a glucoside of a this compound analog, suggests that the isoflavonoid (B1168493) backbone can inhibit the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[8] This indicates a potential mechanism for this compound's anti-inflammatory effects.
Daidzein
Daidzein's mechanisms of action are more extensively studied and involve multiple signaling pathways.
-
PI3K/Akt Pathway: Daidzein has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the deactivation of this critical survival pathway in melanoma cells.[6][9]
-
MAPK Pathway: Daidzein can modulate the MAPK pathway. In some contexts, it reduces the phosphorylation of JNK and p38.[10] In synovial cells, it inhibits the phosphorylation of ERK1/2.[3]
-
NF-κB Pathway: Daidzein has been demonstrated to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses, in LPS-stimulated macrophages. This inhibition contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory mediators.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Protocol Outline:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared and then diluted to a working concentration.
-
Sample Preparation: Test compounds (this compound or daidzein) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH working solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Protocol Outline:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound or daidzein) for a specific duration.
-
Stimulation: Inflammation is induced by adding LPS to the cell cultures (except for the negative control group).
-
Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement: The cell culture supernatant is collected, and the nitrite concentration is determined by adding Griess reagent and measuring the absorbance at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined.
Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach.
-
Treatment: Cells are treated with various concentrations of the test compounds (this compound or daidzein) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically between 500 and 600 nm).
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
References
- 1. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression in RAW 264.7 macrophages by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC-UV and Alternative Methods for Wighteone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and its alternatives for the quantitative analysis of Wighteone, a prenylated isoflavone (B191592) of significant interest for its potential therapeutic properties. The information herein is supported by experimental data from validated methods for structurally similar isoflavones, providing a robust framework for methodological development and validation for this compound analysis.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices, including raw materials, finished products, and biological samples. While HPLC-UV is a widely accessible and robust technique, alternative methods such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages in terms of sensitivity and selectivity.
The following tables summarize the key performance parameters of these methods, based on published data for the analysis of isoflavones like genistein (B1671435) and daidzein, which are structurally related to this compound.
Table 1: Performance Comparison of HPLC-UV and UHPLC-MS/MS for Isoflavone Analysis
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Linearity Range (µg/mL) | 1.25 - 20[1] | 0.002 - 4[2] |
| Correlation Coefficient (r²) | ≥ 0.9967[1] | > 0.995[2] |
| Precision (%RSD) | ||
| - Intra-day | ≤ 1.45%[1] | < 15%[3] |
| - Inter-day | ≤ 2.35%[1] | < 15%[3] |
| Accuracy (% Recovery) | 96.96% - 106.87%[1] | 80% - 108%[3] |
| Limit of Detection (LOD) | 0.339 - 0.964 µg/mL[1] | 1.8 - 120.5 ng/mL[4] |
| Limit of Quantification (LOQ) | 1.027 - 2.922 µg/mL[1] | 2 - 4 ng/mL[2] |
Table 2: Performance Data for GC-MS Analysis of Isoflavones
| Parameter | GC-MS |
| Linearity Range | Not explicitly stated, but method validated. |
| Correlation Coefficient (r²) | Not explicitly stated. |
| Precision (%RSD) | Not explicitly stated. |
| Accuracy (% Recovery) | Not explicitly stated. |
| Limit of Detection (LOD) | Method is sensitive for isoflavone analysis.[5] |
| Limit of Quantification (LOQ) | Method is suitable for quantification.[5] |
Experimental Protocols
HPLC-UV Method for this compound Analysis (Adapted from Genistein Method)
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
This compound reference standard
-
Methanol (B129727) (HPLC grade) for standard and sample preparation
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, water, and glacial acetic acid (25:67.5:7.5, v/v/v).[6]
-
Flow Rate: 2 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 263 nm (based on genistein, optimization for this compound is recommended).[6]
-
Injection Volume: 20 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
5. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract this compound using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or vortexing.
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
6. Method Validation:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be > 0.99.
-
Precision: Assess intra-day precision by analyzing a minimum of six replicate injections of a standard solution at 100% of the test concentration. Inter-day precision should be evaluated on different days. The relative standard deviation (%RSD) should be < 2%.
-
Accuracy: Determine by the recovery of a known amount of this compound standard spiked into a placebo sample. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Specificity: Evaluate by analyzing a placebo sample to ensure no interference from excipients at the retention time of this compound.
Visualizing Methodologies and Pathways
Diagrams are powerful tools for understanding complex workflows and biological processes. The following sections provide Graphviz DOT scripts to generate diagrams for the HPLC-UV method validation workflow and a relevant signaling pathway for a compound structurally related to this compound.
HPLC-UV Method Validation Workflow
Caption: Workflow for HPLC-UV method validation.
Isothis compound Signaling Pathway in Vascular Calcification
Isothis compound, a structural isomer of this compound, has been shown to attenuate vascular calcification. The following diagram illustrates the proposed signaling pathway.
Caption: Isothis compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Single-Laboratory Validation of UHPLC-MS/MS Assays for Red Clover Isoflavones in Human Serum and Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
Wighteone: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the biological activities of the flavonoid Wighteone, presenting available preclinical data on its anticancer and anti-inflammatory properties.
This compound, a prenylated isoflavone (B191592) found in plants such as licorice, has demonstrated promising biological activities in preclinical studies. This guide provides a comparative overview of its in vitro and in vivo effects, summarizing key experimental data and methodologies to inform further research and development.
In Vitro Anticancer Activity
This compound has shown significant anticancer effects in various cancer cell lines. Notably, it has been investigated for its activity against non-small cell lung cancer (NSCLC) and breast cancer.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |
| NCI-H1975 | Non-Small Cell Lung Cancer | Proliferation Assay | 2.5, 5, 10 µM | Inhibition of cell proliferation in a dose-dependent manner | [1] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Western Blot | 2.5, 5, 10 µM | Suppression of EGF-induced EGFR, Erk, and AKT phosphorylation | [1] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Flow Cytometry | 2.5, 5, 10 µM | Induction of apoptosis in a dose-dependent manner | [1] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Western Blot | Not Specified | Decreased levels of CDK2 and cyclin A, increased level of cyclin E | [1] |
| MCF-7 | HER2-positive Breast Cancer | MTT Assay | 0.5, 5, 10 mM | Significant inhibition of cell proliferation |
Experimental Protocols:
Cell Proliferation (MTT) Assay: Human cancer cells (e.g., NCI-H1975, MCF-7) are seeded in 96-well plates. After cell attachment, they are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Western Blot Analysis: Cancer cells are treated with this compound at various concentrations. Following treatment, cells are lysed to extract total proteins. Protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Erk, p-AKT, CDK2, cyclin A, cyclin E, and a loading control like β-tubulin). After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Apoptosis Assay (Flow Cytometry): Cancer cells are treated with this compound for a specified time. Both adherent and floating cells are collected, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway: this compound's Inhibition of the EGFR Signaling Pathway
This compound has been shown to suppress the epidermal growth factor receptor (EGFR) signaling pathway in non-small cell lung cancer cells.[1] Upon binding of epidermal growth factor (EGF) to EGFR, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. This compound intervenes by inhibiting the phosphorylation of EGFR, thereby blocking the activation of its downstream effectors, ERK and AKT.
Caption: this compound inhibits the EGFR signaling cascade.
In Vivo Anticancer Activity
While in vivo data for this compound is still emerging, a recent study has demonstrated its anti-colorectal cancer effect in a nude mouse xenograft model using SW480 cells.[1] The study reported that this compound exerted an in vivo anti-colorectal cancer effect and Akt inhibition activity.[1] However, specific quantitative data on tumor volume and weight reduction from this study are not yet publicly available in detail.
Table 2: In Vivo Anticancer Activity of this compound (Qualitative Data)
| Animal Model | Cancer Type | Treatment | Outcome | Citation |
| Nude Mouse Xenograft | Colorectal Cancer (SW480 cells) | This compound | Exerted anti-colorectal cancer effect and Akt inhibition | [1] |
Experimental Protocols:
Tumor Xenograft Model: Human cancer cells (e.g., SW480) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice). Once tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is administered to the treatment group at a specific dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry) to assess the in vivo mechanism of action.
Caption: General workflow for a tumor xenograft study.
In Vitro and In Vivo Anti-inflammatory Activity
Currently, there is a lack of specific published data on the in vitro and in vivo anti-inflammatory activity of this compound. However, the general anti-inflammatory properties of flavonoids are well-documented. Standard models are available to evaluate these potential effects.
Experimental Protocols:
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages): Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6). The ability of this compound to inhibit the production of these mediators would be measured.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema): This is a standard model for acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rodent (e.g., rat or mouse), causing localized edema. The volume of the paw is measured at different time points after carrageenan injection. The anti-inflammatory effect of this compound would be assessed by its ability to reduce the swelling compared to a control group.
Pharmacokinetics and Bioavailability
Specific pharmacokinetic data for this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability, are not yet available in the public domain. However, studies on other prenylated flavonoids suggest that the prenyl group can influence their absorption, metabolism, and tissue distribution, potentially enhancing their biological activity and bioavailability compared to their non-prenylated counterparts.[2]
Experimental Protocols:
Pharmacokinetic Study in Rodents: this compound would be administered to rodents (e.g., rats) either orally or intravenously. Blood samples are collected at various time points. The concentration of this compound in the plasma is then quantified using a validated analytical method, such as LC-MS/MS. Pharmacokinetic parameters are then calculated from the plasma concentration-time data.
Conclusion
This compound demonstrates significant potential as an anticancer agent, particularly through its inhibitory effects on the EGFR signaling pathway. While in vivo evidence for its anticancer activity is emerging, further studies are required to provide quantitative data on its efficacy and to explore its potential as an anti-inflammatory agent. Additionally, comprehensive pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion profile, which will be vital for its future clinical development. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound.
References
Wighteone's Potency: A Comparative Analysis Against Other Natural Compounds in Cancer Research
For Immediate Release
In the landscape of natural product research for oncology, the isoflavone (B191592) Wighteone has emerged as a compound of interest, demonstrating notable anticancer properties. A comprehensive analysis of its potency in comparison to other well-known natural flavonoids reveals a competitive, and in some instances, superior inhibitory profile against various cancer cell lines. This guide provides a comparative overview of this compound's efficacy, detailing its effects on critical signaling pathways and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Comparative Anticancer Potency of Flavonoids
The antiproliferative activity of this compound and other natural flavonoids has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the table below. The data highlights the differential sensitivity of various cancer cell types to these natural compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | NCI-H1975 (Lung) | 5.70 | [1] |
| Ba/F3 (EGFR L858R/T790M) | 1.88 | [1] | |
| HepG2 (Liver) | 51.9 | [1] | |
| U-937 (Leukemia) | 35 | ||
| Quercetin (B1663063) | A549 (Lung) | 5.14 - 8.65 (72h-24h) | [2] |
| MCF-7 (Breast) | 35.49 - 200 | [3][4] | |
| HepG2 (Liver) | >100 | ||
| Luteolin (B72000) | A549 (Lung) | 24.53 - 41.59 (72h-24h) | [5] |
| MCF-7 (Breast) | 3.10 µg/mL | [6] | |
| HepG2 (Liver) | 6.11 µg/mL | [6] | |
| Kaempferol (B1673270) | A549 (Lung) | ~50 (48h) | [7] |
| MCF-7 (Breast) | >200 | [3] | |
| HepG2 (Liver) | >100 | [8] | |
| Genistein | A549 (Lung) | 40 (24h) | [9] |
| MCF-7 (Breast) | 32.5 - 47.5 | [10][11] | |
| HepG2 (Liver) | >100 | ||
| Apigenin (B1666066) | A549 (Lung) | Not specified | [12] |
| MCF-7 (Breast) | >100 | [13] | |
| HepG2 (Liver) | 8.02 µg/mL | [14] | |
| Myricetin (B1677590) | A549 (Lung) | Not specified | [15][16] |
| MCF-7 (Breast) | 54 | [17][18] | |
| HepG2 (Liver) | >100 |
Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and assay methodology. The presented data is a compilation from various sources for comparative purposes.
Modulation of Oncogenic Signaling Pathways
This compound exerts its anticancer effects through the modulation of key signaling pathways that are often dysregulated in cancer. A primary target is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Furthermore, evidence suggests potential interactions with the Wnt/β-catenin pathway, a critical regulator of cell fate and proliferation.
EGFR Signaling Pathway
This compound has been shown to suppress the EGFR signaling pathway, which plays a crucial role in the proliferation and survival of cancer cells. By inhibiting the phosphorylation of EGFR and its downstream effectors such as Akt and Erk, this compound can effectively halt the cell cycle and induce apoptosis in cancer cells, particularly those with EGFR mutations that confer resistance to some targeted therapies.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes involved in proliferation and cell survival. While the direct effects of this compound on this pathway are still under investigation, many flavonoids are known to be potent inhibitors. A generalized workflow for screening inhibitors of this pathway is presented below.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[19]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, Quercetin). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound concentration.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[20] During this time, viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro EGFR Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Peptide substrate for EGFR (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the enzyme activity.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions, the EGFR enzyme, and the peptide substrate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 5-10 µL. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion and ADP Conversion: Following the kinase reaction, a reagent (e.g., ADP-Glo™ Reagent) is added to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, a kinase detection reagent is added to convert the ADP generated during the kinase reaction back to ATP.
-
Luminescence Detection: After a 30-60 minute incubation, the newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is read by a luminometer. The intensity of the light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
This comparative guide underscores the potential of this compound as a potent anticancer agent. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate its therapeutic potential relative to other natural compounds. The detailed protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings.
References
- 1. promega.com [promega.com]
- 2. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. To explore the effect of kaempferol on non-small cell lung cancer based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jbums.org [jbums.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apigenin inhibits cell proliferation, migration, and invasion by targeting Akt in the A549 human lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-proliferative effect of apigenin and its apoptotic induction in human Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dietary flavonoid myricetin inhibits invasion and migration of radioresistant lung cancer cells (A549‐IR) by suppressing MMP‐2 and MMP‐9 expressions through inhibition of the FAK‐ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dietary flavonoid myricetin inhibits invasion and migration of radioresistant lung cancer cells (A549-IR) by suppressing MMP-2 and MMP-9 expressions through inhibition of the FAK-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Myricetin Exerts its Apoptotic Effects on MCF-7 Breast Cancer Cells through Evoking the BRCA1-GADD45 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. merckmillipore.com [merckmillipore.com]
The Structural Dance of Activity: A Comparison of Wighteone Analogs in Cancer and Inflammation
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of wighteone analogs, focusing on their structure-activity relationships (SAR) in the context of anticancer and anti-inflammatory effects. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
This compound, a naturally occurring prenylated isoflavone (B191592), has garnered significant attention for its promising pharmacological properties, including antitumor and anti-inflammatory activities.[1] Its unique chemical architecture provides a versatile template for synthetic modification, offering the potential to enhance its therapeutic efficacy and selectivity. This guide delves into the available research on this compound and its analogs to elucidate the structural features crucial for their biological functions.
Comparative Anticancer Activity of this compound Analogs
The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on prenylated isoflavones closely related to this compound, to draw inferences about the SAR. A study on diprenylated isoflavones provides valuable insights into the anticancer potential of this class of compounds against pancreatic cancer.[2]
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 5,7,4'-trihydroxy-6-(3-methylbut-2-enyl)isoflavone | NCI-H1975 (NSCLC) | ~5-10 (inhibition of EGFR phosphorylation) | [1][3] |
| Lupithis compound | A closely related isoflavone with demonstrated cytotoxic effects.[4] | DU-145 (Prostate), SH-SY5Y (Neuroblastoma), MCF-7 (Breast), MDA-MB-231 (Breast) | Concentration-dependent inhibition observed, specific IC50 values not provided in the source. | [4] |
| Compound 69a | 6-prenyl-5,7,3',4'-tetrahydroxyisoflavone | PANC-1 (Pancreatic) | 1.5 | [2] |
| Compound 69b | 6-prenyl-5,7,4'-trihydroxy-3'-methoxyisoflavone | PANC-1 (Pancreatic) | 1.6 | [2] |
| Compound 74b | 8-prenyl-5,7,4'-trihydroxy-3'-methoxyisoflavone | PANC-1 (Pancreatic) | 0.8 | [2] |
| Compound 74f | 8-(3,3-dimethylallyl)-5,7,4'-trihydroxy-3'-methoxyisoflavone | PANC-1 (Pancreatic) | 1.6 | [2] |
| Compound 74h | 8-(3-hydroxy-3-methylbutyl)-5,7,4'-trihydroxy-3'-methoxyisoflavone | PANC-1 (Pancreatic) | 1.3 | [2] |
Structure-Activity Relationship Insights (Anticancer):
From the limited available data on this compound analogs and related prenylated isoflavones, several preliminary SAR observations can be made:
-
Prenyl Group Position: The position of the prenyl group on the A-ring appears to influence cytotoxic activity. For instance, in the study on diprenylated isoflavones, the 8-prenyl substituted analog (74b) exhibited a lower IC50 value compared to its 6-prenyl counterpart (69b), suggesting that substitution at the C8 position might be more favorable for activity against PANC-1 cells.[2]
-
Hydroxylation Pattern: The hydroxylation pattern on the B-ring is also a critical determinant of activity.
-
Prenyl Chain Modification: Modifications to the prenyl side chain can impact cytotoxicity.
Comparative Anti-inflammatory Activity of this compound Analogs
This compound and other flavonoids have been shown to possess anti-inflammatory properties, often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. While specific data on a series of this compound analogs is scarce, studies on general flavones provide a basis for understanding the SAR for anti-inflammatory action.
| Compound | B-Ring Substitution | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| 2',3',5,7-Tetrahydroxyflavone | 2',3'-dihydroxy | RAW 264.7 | 19.7 | [5] |
| Luteolin (3',4',5,7-Tetrahydroxyflavone) | 3',4'-dihydroxy | RAW 264.7 | 17.1 | [5] |
Structure-Activity Relationship Insights (Anti-inflammatory):
Based on studies of various flavones, the following structural features are considered important for their anti-inflammatory activity, which can be extrapolated to the design of this compound analogs:
-
B-Ring Hydroxylation: The presence and position of hydroxyl groups on the B-ring are crucial. Dihydroxy substitutions, particularly at the 3' and 4' positions (catechol moiety), are often associated with potent anti-inflammatory activity.[5]
-
A-Ring Hydroxylation: The 5,7-dihydroxy substitution pattern on the A-ring is a common feature in many biologically active flavonoids and is considered important for their anti-inflammatory effects.[5]
-
Prenylation: The addition of a lipophilic prenyl group, as seen in this compound, can enhance the interaction of the molecule with cellular membranes and target proteins, potentially modulating its anti-inflammatory activity.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.[1][3] One of the primary mechanisms identified is the suppression of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][3]
Caption: this compound inhibits the EGFR signaling pathway.
This compound has been demonstrated to significantly suppress the phosphorylation of EGFR, which in turn leads to the downregulation of its downstream signaling components, including Erk and AKT.[1][3] This inhibition of the EGFR pathway ultimately results in the suppression of cancer cell proliferation and survival.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for EGFR and Akt Signaling
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to determine the expression levels and phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cell lysates from cells treated with this compound analogs
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., phosphorylated EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels. Use a loading control (e.g., β-actin) to normalize the data.
Caption: General workflow for Western blot analysis.
Conclusion
This guide provides a foundational understanding of the structure-activity relationship of this compound analogs in the context of anticancer and anti-inflammatory activities. The presented data, though limited for a systematic series of this compound derivatives, highlights the importance of the prenyl group and the hydroxylation pattern of the isoflavone core. The detailed experimental protocols and signaling pathway diagrams offer practical tools for researchers in this field. Further synthesis and biological evaluation of a broader range of this compound analogs are crucial to build a more comprehensive SAR model, which will undoubtedly accelerate the development of novel and more effective therapeutic agents based on this promising natural product scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Wighteone on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Anticancer Potential of Wighteone and Its Analogs
This compound, a prenylated isoflavone, has demonstrated notable anticancer properties across various cancer cell lines. This guide provides a comparative analysis of this compound and its closely related analog, Lupithis compound (B192169), detailing their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. The information is compiled from multiple studies to offer a comprehensive resource for researchers in oncology and drug discovery.
Data Presentation: Cytotoxic Effects
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Lupithis compound, and other relevant isoflavones against a range of cancer cell lines. This quantitative data is crucial for comparing the cytotoxic potency of these compounds.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | MCF-7 | Breast Cancer (HER2-positive) | Not explicitly stated, but showed marked inhibition of proliferation. | [1][2] |
| This compound | SW480 | Colorectal Cancer | Not explicitly stated, but inhibited cell viability. | [3][4] |
| This compound | HL-60 | Human Leukemia | Potent anti-proliferative effect noted. | [5] |
Table 2: Cytotoxic Activity of Lupithis compound and Other Flavonoids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Lupithis compound | DU-145 | Prostate Cancer | Showed concentration-dependent inhibition. | [6][7][8] |
| Lupithis compound | SH-SY5Y | Neuroblastoma | Showed concentration-dependent inhibition. | [8] |
| Lupithis compound | K562/ADR | Leukemia (Adriamycin-resistant) | Decreased the IC50 of Adriamycin when combined. | [1][2][9][10] |
| Genistein | PC-3 | Prostate Cancer | ~480 µM | [11] |
| Apigenin | MCF-7 | Breast Cancer | 50.12 ± 4.11 µM | [6] |
| Apigenin | Breast Cancer Stem Cells | Breast Cancer | 27.30 ± 1.23 µM | [6] |
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound: Inhibition of HSP90 and Akt Signaling
In HER2-positive breast cancer cells (MCF-7), this compound has been shown to downregulate the expression of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous proteins involved in cancer cell growth and survival, including HER2. By inhibiting HSP90, this compound disrupts downstream signaling pathways like the PI3K/Akt and MAPK pathways, leading to decreased cell proliferation and induction of apoptosis.[1]
In colorectal cancer cells (SW480), this compound directly inhibits the phosphorylation of Akt, a key protein in a major cell survival pathway.[3][4] This allosteric inhibition of Akt leads to cell cycle arrest, apoptosis, and autophagic cell death.[3][4]
This compound's mechanisms in different cancer cells.
Lupithis compound: A Multi-pathway Inhibitor
Lupithis compound, a close analog of this compound, has demonstrated a broader range of inhibitory actions across different cancer types.
-
Prostate Cancer (DU-145): In prostate cancer cells, Lupithis compound induces apoptosis and cell cycle arrest by inhibiting the PI3K/Akt/mTOR signaling pathway.[8] This pathway is critical for cell growth, proliferation, and survival. Inhibition leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[8]
-
Neuroblastoma (SH-SY5Y): In neuroblastoma cells, Lupithis compound induces G2/M phase cell cycle arrest and apoptosis.[8] It also activates the Nrf2/ARE pathway, a key regulator of the cellular antioxidant response. This dual action suggests a complex mechanism involving both cell cycle control and oxidative stress modulation.
-
Leukemia (K562/ADR): In adriamycin-resistant leukemia cells, Lupithis compound has been shown to reverse multidrug resistance.[1][2][9][10] It achieves this by downregulating drug resistance proteins and modulating the PrPC-PI3K-Akt and PrPC-Oct4 axes.[9][10]
Lupithis compound's diverse anticancer mechanisms.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies on this compound and its analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, Lupithis compound, or a control vehicle.
-
Incubation: Plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time. Both adherent and floating cells are collected.
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
-
Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results differentiate between:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
Protocol:
-
Cell Lysis: After treatment with the compound, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., HSP90, Akt, p-Akt, Bax, Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound and its analog Lupithis compound exhibit significant anticancer activity across a variety of cancer cell lines. Their mechanisms of action involve the modulation of critical signaling pathways such as the HSP90, PI3K/Akt/mTOR, and Nrf2/ARE pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reversal of drug resistance. While more quantitative data, particularly IC50 values for this compound, would strengthen comparative analysis, the existing evidence strongly supports their potential as promising candidates for further preclinical and clinical investigation in cancer therapy. The detailed experimental protocols provided in this guide are intended to facilitate the reproducibility and extension of these important findings.
References
- 1. Lupithis compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - Hu - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chemotherapeutic effects of Apigenin in breast cancer: Preclinical evidence and molecular mechanisms; enhanced bioavailability by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a prenylated flavonoid from licorice, inhibits growth of SW480 colorectal cancer cells by allosteric inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 51225-30-0 | Benchchem [benchchem.com]
- 6. Frontiers | Mechanism of Apigenin against breast cancer stem cells: network pharmacology and experimental validation [frontiersin.org]
- 7. Isoflavone lupithis compound induces cytotoxic, apoptotic, and antiangiogenic activities in DU-145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lupithis compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
